Tripolin A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKSBDLWMROKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tripolin A's Mechanism of Action on Aurora A Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of Tripolin A, a novel small-molecule inhibitor of Aurora A kinase. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Mechanism of Action
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] This mode of inhibition is significant as its efficacy is not diminished by high intracellular concentrations of ATP, a common challenge for ATP-competitive inhibitors.[3][4] In cellular contexts, this compound has been shown to selectively inhibit Aurora A over the closely related Aurora B kinase.[3][5]
The primary molecular effects of this compound on Aurora A kinase activity manifest in the disruption of critical mitotic processes. Treatment with this compound leads to a significant reduction in the autophosphorylation of Aurora A at Threonine 288 (pT288), a key marker of its active state.[4][5] This inhibition of Aurora A activity results in a cascade of downstream cellular consequences, including defects in centrosome integrity, spindle formation, and microtubule dynamics.[2][5][6] A notable and specific effect of this compound is the altered distribution of the Aurora A substrate, Hepatoma Up-Regulated Protein (HURP), on spindle microtubules, highlighting a nuanced regulatory role of Aurora A phosphorylation that can be dissected with this inhibitor.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound with Aurora A kinase.
| Parameter | Value | Kinase | Reference |
| IC50 | 1.5 µM | Aurora A | [1] |
| IC50 | 7 µM | Aurora B | [1] |
Table 1: In Vitro Kinase Inhibition
| Compound | ΔTm (°C) | Kinase | Reference |
| This compound | 2 | Aurora A | [4] |
Table 2: Biophysical Interaction - Differential Scanning Fluorimetry (DSF)
Signaling Pathway and Logical Relationships
The following diagrams illustrate the Aurora A signaling pathway and the mechanism of its inhibition by this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action. These protocols are based on standard laboratory procedures and the specific details available from the primary literature.
In Vitro Aurora A Kinase Assay
This protocol is adapted for a 96-well plate format using a luminescence-based ADP detection method.
Materials:
-
Recombinant human Aurora A kinase
-
Myelin Basic Protein (MBP) or a suitable peptide substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only control.
-
Reaction Setup:
-
To each well of a 96-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Add 10 µL of a solution containing the Aurora A kinase and substrate in kinase assay buffer. The final concentration of the kinase and substrate should be optimized for linear reaction kinetics.
-
-
Initiate Reaction: Add 10 µL of ATP solution in kinase assay buffer to each well to start the reaction. The final ATP concentration should be close to the Km value for Aurora A, unless otherwise specified.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining for p-Aurora A and HURP
Materials:
-
HeLa cells
-
Glass coverslips
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (20 µM in DMSO)
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Fixative: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-p-Aurora A (Thr288)
-
Mouse anti-α-tubulin
-
Rabbit anti-HURP
-
-
Secondary Antibodies (diluted in blocking buffer):
-
Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Alexa Fluor 594-conjugated goat anti-mouse IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 24-well plate and grow to 50-70% confluency.
-
Treat the cells with 20 µM this compound or DMSO for 5 to 24 hours.
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block the cells with 5% BSA in PBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C in a humidified chamber.
-
Wash three times with PBST for 5 minutes each.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash three times with PBST for 5 minutes each.
-
-
Staining and Mounting:
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging: Acquire images using a fluorescence or confocal microscope.
Western Blotting for Aurora Kinase Activity Markers
Materials:
-
HeLa cells
-
This compound (20 µM in DMSO)
-
DMSO (vehicle control)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies (diluted in blocking buffer):
-
Rabbit anti-Aurora A
-
Rabbit anti-Aurora B
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Mouse anti-α-tubulin (loading control)
-
-
HRP-conjugated Secondary Antibodies (diluted in blocking buffer):
-
Goat anti-rabbit IgG-HRP
-
Goat anti-mouse IgG-HRP
-
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat HeLa cells with 20 µM this compound or DMSO for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
-
Protein Transfer and Blocking:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Experimental Workflow Diagram
References
- 1. blog.cellsignal.com [blog.cellsignal.com]
- 2. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
Tripolin A: A Technical Guide to its Discovery, Synthesis, and Inhibition of Aurora A Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers and professionals in the fields of oncology, cell biology, and drug development. This document details the non-ATP competitive inhibitory action of this compound on Aurora A kinase and its subsequent effects on critical cellular processes such as centrosome integrity, spindle formation, and microtubule dynamics.[1][2] Furthermore, this guide presents detailed experimental protocols for the synthesis of this compound analogs, in vitro kinase activity assays, immunofluorescence staining of phosphorylated Aurora A, and cell viability assessment. All quantitative data is summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Discovery and Mechanism of Action
This compound was identified from a screening of a library of 105 potential small-molecule inhibitors.[1] It emerged as a potent and selective inhibitor of Aurora A kinase in human cells.[1] Unlike many kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound acts as a non-ATP competitive inhibitor.[1] This mode of action suggests that this compound binds to an allosteric site on the Aurora A kinase, a characteristic that can offer advantages in terms of specificity and overcoming resistance mechanisms associated with ATP-competitive inhibitors.
The inhibition of Aurora A by this compound leads to a cascade of effects on mitotic processes. Treatment of cells with this compound has been shown to reduce the localization of phosphorylated Aurora A on spindle microtubules, disrupt centrosome integrity, and interfere with the formation and length of the mitotic spindle.[1][2] Additionally, this compound affects microtubule dynamics during interphase.[1][2] A notable effect of this compound is its influence on the distribution of HURP (Hepatoma Up-Regulated Protein), a microtubule-associated protein and a substrate of Aurora A kinase.[1] this compound alters the gradient distribution of HURP towards the chromosomes, revealing a novel regulatory mechanism of mitotic microtubule stabilizers through Aurora A phosphorylation.[1]
Quantitative Data
The following table summarizes the key quantitative data reported for this compound, providing a clear comparison of its inhibitory activity.
| Parameter | Value | Kinase | Notes |
| IC50 | 1.5 µM | Aurora A | In vitro kinase assay. |
| IC50 | 7 µM | Aurora B | In vitro kinase assay, demonstrating selectivity for Aurora A. |
Synthesis of this compound Analogs
While the exact initial synthesis of this compound from the library of 105 ATP-analogues is not publicly detailed, a subsequent study provides a method for synthesizing derivatives based on its (E)-3-benzylideneindolin-2-one core structure. The synthesis is achieved through a Knoevenagel condensation reaction.
Experimental Protocol: Synthesis of (E)-3-benzylideneindolin-2-one Derivatives
This protocol is adapted from the synthesis of this compound analogs.
Materials:
-
Substituted oxindole (B195798)
-
Substituted benzaldehyde (B42025)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the substituted oxindole (1 mmol) and the substituted benzaldehyde (1.2 mmol).
-
Add ethanol as the solvent.
-
Add a catalytic amount of piperidine to the mixture.
-
Seal the vessel and subject the reaction mixture to microwave irradiation at a specified temperature and time to drive the Knoevenagel condensation.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the purified product under vacuum.
-
Characterize the final compound using techniques such as NMR and mass spectrometry to confirm its structure and purity.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Aurora A Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then dilute further in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase Assay Buffer
-
This compound dilution or vehicle control (DMSO)
-
Substrate solution (Kemptide)
-
Recombinant Aurora A kinase
-
-
Initiate Reaction: Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for Aurora A.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes in the dark.
-
Data Acquisition: Measure the luminescence in each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence Staining of Phosphorylated Aurora A
This protocol allows for the visualization and quantification of the levels and localization of active Aurora A (phosphorylated at Threonine 288) in cells.
Materials:
-
HeLa cells or other suitable cancer cell line
-
Glass coverslips
-
Cell culture medium and supplements
-
This compound
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking solution (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-phospho-Aurora A (Thr288)
-
Secondary antibody: FITC-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells on glass coverslips in a culture plate. Allow the cells to adhere and grow to the desired confluency. Treat the cells with this compound at the desired concentration and for the specified duration. Include a vehicle-treated control (DMSO).
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes to allow antibodies to access intracellular antigens.
-
Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with 10% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against phospho-Aurora A (Thr288), diluted in the blocking solution, overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with the FITC-conjugated secondary antibody, diluted in the blocking solution, for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS. Counterstain the nuclei by incubating with DAPI solution for 5 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Capture images of the phospho-Aurora A (green fluorescence) and nuclei (blue fluorescence).
-
Image Analysis: Quantify the fluorescence intensity of phospho-Aurora A at specific subcellular locations, such as the centrosomes, to determine the effect of this compound treatment.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line (e.g., HeLa)
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound for cell viability.
Visualizations
Signaling Pathway of Aurora A Inhibition by this compound
References
Tripolin A as a non-ATP competitive Aurora A inhibitor
An In-Depth Technical Guide to Tripolin A as a Non-ATP Competitive Aurora A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora A kinase is a key regulator of mitotic events, and its deregulation is frequently associated with tumorigenesis.[1][2] Consequently, it has emerged as a significant target for cancer therapy.[1][3] While many inhibitors targeting the ATP-binding pocket of Aurora A have been developed, off-target effects and resistance remain considerable challenges. This compound is a novel small-molecule inhibitor that uniquely targets Aurora A in a non-ATP competitive manner.[3][4] This guide provides a comprehensive technical overview of this compound, including its inhibitory activity, mechanism of action, effects on cellular processes, and the experimental protocols used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity and effects.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Inhibition Type | Reference |
| Aurora A | 1.5 | Non-ATP Competitive | [5] |
| Aurora B | 7.0 | ATP Competitive | [5][6] |
Table 2: Cellular Effects of this compound on Aurora A Activity
| Cell Line | Treatment Concentration | Duration (hours) | Reduction in pAurora A (T288) on Centrosomes | Reduction in Total Aurora A on Spindles | Reference |
| HeLa | 20 µM | 5 | 85% | 81% | [4][7] |
| HeLa | 20 µM | 24 | 47% | 24% | [4][7] |
Table 3: Biophysical Interaction of this compound with Aurora A
| Technique | Parameter | Value | Reference |
| Differential Scanning Fluorimetry (DSF) | Melting Temperature (Tm) of Aurora A alone | 45°C | [6][8] |
| Differential Scanning Fluorimetry (DSF) | Melting Temperature (Tm) of Aurora A with this compound | 47°C | [6][8] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by directly binding to Aurora A kinase at a site distinct from the ATP-binding pocket.[5][6] This allosteric inhibition prevents the kinase from adopting its active conformation, thereby blocking the phosphorylation of its downstream substrates.
The inhibition of Aurora A by this compound has significant consequences for several cellular processes, primarily related to mitosis. Aurora A is a crucial regulator of centrosome maturation and separation, spindle assembly, and mitotic entry.[1][2][9] By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic defects.[3][8]
One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein that plays a role in spindle stability.[3] Aurora A phosphorylation is thought to regulate HURP's localization on spindle microtubules.[3] Treatment with this compound alters the distribution of HURP on the mitotic spindle, affecting its gradient towards the chromosomes without significantly changing its overall binding to microtubules.[3]
The following diagram illustrates the signaling pathway involving Aurora A and the point of inhibition by this compound.
Caption: Aurora A signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
In Vitro Kinase Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified Aurora A and Aurora B kinases.
Workflow Diagram:
Caption: Workflow for determining the in vitro inhibitory activity of this compound.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare a kinase reaction buffer (e.g., 25 mM MOPS pH 7.0, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
Prepare a solution of recombinant human Aurora A or Aurora B kinase in kinase buffer.
-
Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein) in kinase buffer.
-
Prepare a solution of ATP (with [γ-32P]ATP for radioactive detection) in kinase buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the kinase, substrate, and diluted this compound or DMSO (vehicle control).
-
Pre-incubate for 10 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for 30 minutes.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 3% phosphoric acid.
-
Spot a portion of each reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper three times with 75 mM phosphoric acid and once with acetone.
-
Allow the paper to dry.
-
-
Data Analysis:
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays
These assays evaluate the effects of this compound on Aurora A activity and mitotic progression in a cellular context.
This method visualizes and quantifies the levels of active, phosphorylated Aurora A at cellular structures like centrosomes and spindles.
Workflow Diagram:
Caption: Workflow for immunofluorescence analysis of phosphorylated Aurora A.
Methodology:
-
Cell Culture and Treatment:
-
Seed HeLa cells on glass coverslips in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with 20 µM this compound or DMSO (vehicle control) for 5 or 24 hours.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding by incubating with 3% BSA in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-phospho-Aurora A (Thr288) and mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS containing 0.1% Tween 20.
-
Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) for 1 hour at room temperature in the dark.
-
Wash three times with PBS containing 0.1% Tween 20.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Acquire images using a fluorescence or confocal microscope.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of pAurora A at the centrosomes and the total Aurora A signal on the spindle using image analysis software.
-
This technique is used to assess the total protein levels of Aurora A and the phosphorylation status of its substrates.
Methodology:
-
Sample Preparation:
-
Treat cells with this compound as described for immunofluorescence.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against total Aurora A, pAurora A, or a downstream target overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Differential Scanning Fluorimetry (DSF)
DSF is employed to confirm the direct binding of this compound to Aurora A and to assess the thermal stability of the protein-ligand complex.
Methodology:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing purified recombinant Aurora A kinase in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Add this compound or DMSO (control).
-
Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Gradually increase the temperature from 25°C to 95°C, monitoring the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
The midpoint of the transition, where the protein unfolds, is the melting temperature (Tm).
-
A shift in the Tm in the presence of this compound compared to the control indicates direct binding and stabilization of the protein.
-
Conclusion
This compound represents a promising class of Aurora A inhibitors with a distinct non-ATP competitive mechanism of action. Its ability to specifically inhibit Aurora A in cellular contexts leads to significant mitotic defects, highlighting its potential as an anticancer therapeutic. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of novel Aurora kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Tripolin A's Impact on Microtubule Dynamics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular effects of Tripolin A, a novel small-molecule inhibitor, with a specific focus on its impact on microtubule dynamics. This compound serves as a critical tool for dissecting the complex signaling pathways orchestrated by Aurora kinases and presents a scaffold for the development of targeted cancer therapeutics.
Core Mechanism of Action: Inhibition of Aurora A Kinase
This compound functions as a potent, non-ATP competitive inhibitor of Aurora A kinase.[1][2] Unlike ATP-competitive inhibitors, this compound's inhibitory action on Aurora A kinase activity is not affected by increasing concentrations of ATP.[3] Aurora A is a crucial serine/threonine kinase that governs multiple processes during mitosis, including centrosome maturation and separation, bipolar spindle assembly, and chromosome alignment.[4][5] It executes these functions by phosphorylating a suite of substrates, including the microtubule-associated protein (MAP) HURP (Hepatoma Up-Regulated Protein).[1][4] By inhibiting Aurora A, this compound disrupts these downstream mitotic events, leading to profound effects on cell division.
Effects on Microtubule Dynamics and Mitotic Structures
Treatment of cells with this compound recapitulates phenotypes associated with the depletion or chemical inhibition of Aurora A, leading to significant defects in microtubule organization and function, particularly during mitosis.[1][2]
Qualitative Effects: Studies have shown that this compound affects interphase microtubule dynamics and severely disrupts the formation of the mitotic spindle.[1][2] After 5 hours of treatment, spindle formation and chromosome alignment are so severely impacted that distinct phenotypes are difficult to categorize.[4][6] After 24 hours, a majority of cells exhibit mitotic defects, including chromosome misalignment and the formation of aberrant, often tripolar, spindles.[6]
A key finding is this compound's specific effect on the Aurora A substrate, HURP. It alters the characteristic gradient distribution of HURP on spindle microtubules (which is normally concentrated towards the chromosomes) without affecting HURP's ability to bind to the microtubules.[1][2] This suggests a novel regulatory mechanism for mitotic microtubule stabilizers controlled by Aurora A phosphorylation.[1]
Quantitative Data: While this compound is reported to affect microtubule dynamics, specific quantitative parameters from in vitro reconstitution assays (e.g., growth/shrinkage rates, catastrophe/rescue frequencies) are not detailed in the primary literature. Such assays are essential for a complete understanding of its molecular mechanism. The table below outlines the key parameters of dynamic instability that would be measured in such an analysis.[7][8]
Table 1: Qualitative Effects of this compound on Cellular Processes and Structures
| Cellular Process/Structure | Observed Effect | Reference |
|---|---|---|
| Spindle Formation | Aberrant formation, mainly tripolar spindles. | [6] |
| Spindle Length | Affected (specifics not quantified). | [1][2] |
| Centrosome Integrity | Affected, leading to fragmentation. | [1][6] |
| Chromosome Alignment | Severe misalignment. | [6] |
| pAurora A Localization | Reduced on spindle microtubules. | [1] |
| HURP Distribution | Gradient distribution towards chromosomes is affected. | [1] |
| Interphase MT Dynamics | Affected (specifics not quantified). |[1][2] |
Table 2: Key Parameters of Microtubule Dynamic Instability (Template for Analysis)
| Parameter | Description | Expected Effect of MT Destabilizer |
|---|---|---|
| Growth Rate (µm/min) | The rate of tubulin polymerization at the microtubule plus-end. | Decrease |
| Shrinkage Rate (µm/min) | The rate of tubulin depolymerization. | Increase |
| Catastrophe Frequency (events/sec) | The frequency of switching from a growing to a shrinking state. | Increase |
| Rescue Frequency (events/sec) | The frequency of switching from a shrinking to a growing state. | Decrease |
Cellular Consequences: Mitotic Arrest and Apoptosis
The disruption of spindle formation and microtubule dynamics by this compound leads to severe cellular consequences, culminating in mitotic arrest and cell death.
-
Mitotic Arrest: Inhibition of Aurora A kinase by this compound causes defects in mitotic spindle assembly.[4][5] This activates the spindle assembly checkpoint, leading to a G2/M arrest.[5] The presence of abnormal structures like multipolar spindles prevents proper chromosome segregation, ultimately blocking cell cycle progression.[6][9]
-
Apoptosis: Prolonged mitotic arrest and the inability to resolve spindle defects are potent triggers for apoptosis.[5] While direct studies on this compound-induced apoptosis are limited, inhibitors of Aurora kinases are well-documented to induce apoptosis following mitotic aberrations.[4][5] This is a common mechanism of action for microtubule-targeting anticancer drugs.
Experimental Protocols
The following sections outline the standard methodologies used to investigate the effects of compounds like this compound on microtubule structures and cell fate.
This protocol is used to visualize the microtubule network, spindle morphology, and protein localization in cells treated with this compound.[10][11][12]
-
Cell Culture & Treatment: Seed cells (e.g., HeLa) on sterile glass coverslips. Culture until desired confluency, then treat with this compound (e.g., 20 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 5 or 24 hours).[13]
-
Fixation: Aspirate the medium, wash cells gently with PBS. Fix the cells to preserve cellular structures. A common method is incubation with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash cells with PBS. Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes to allow antibody access to intracellular antigens.
-
Blocking: Wash cells with PBS. Incubate with a blocking buffer (e.g., 10% normal goat serum in PBS) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with primary antibodies diluted in blocking buffer (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes, anti-pAurora A) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash cells extensively with PBS. Incubate with fluorophore-conjugated secondary antibodies (e.g., FITC-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Wash cells with PBS. Counterstain nuclei with DAPI for 5 minutes. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Imaging: Visualize using a confocal or fluorescence microscope. Capture images to analyze microtubule organization, spindle morphology, and protein localization.
This assay reconstitutes microtubule dynamics from purified components to directly measure the effect of a compound on polymerization parameters.[14][15][16]
-
Chamber Preparation: Clean and silanize glass coverslips and microscope slides to create an imaging chamber.
-
Seed Preparation: Prepare stable, fluorescently-labeled microtubule "seeds" using a non-hydrolyzable GTP analog like GMPCPP. These seeds serve as nucleation points for dynamic microtubules.
-
Surface Immobilization: Immobilize the microtubule seeds onto the coverslip surface, often via antibody-antigen interactions (e.g., anti-rhodamine antibodies binding to rhodamine-labeled seeds).
-
Reaction Mixture: Prepare a dynamics buffer containing purified, fluorescently-labeled tubulin dimers (at a concentration above the critical concentration for polymerization), GTP, an oxygen-scavenging system (to reduce photobleaching), and the compound of interest (this compound) or a vehicle control.
-
Assay Initiation: Flow the reaction mixture into the imaging chamber, which is maintained at 37°C.
-
TIRF Microscopy: Image the chamber using Total Internal Reflection Fluorescence (TIRF) microscopy.[17] This technique selectively illuminates a thin plane near the coverslip, providing high-contrast images of microtubules growing from the immobilized seeds.
-
Data Acquisition & Analysis: Acquire time-lapse image series. Generate kymographs (distance vs. time plots) for individual microtubule ends to measure growth and shrinkage rates, as well as catastrophe and rescue frequencies.[8]
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Culture and Treatment: Culture cells in appropriate plates and treat with various concentrations of this compound for a set time (e.g., 24 hours).
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix cells in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Store at -20°C.
-
Staining: Rehydrate cells by washing with PBS. Treat with RNase A to remove RNA. Stain the cellular DNA with a fluorescent dye such as Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in the G2/M peak would indicate a mitotic arrest.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. A simple formulation of microtubule dynamics: quantitative implications of the dynamic instability of microtubule populations in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tripolar mitosis and partitioning of the genome arrests human preimplantation development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]
- 12. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 14. Simultaneous Visualization of the Dynamics of Crosslinked and Single Microtubules In Vitro by TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro microtubule dynamics assays [bio-protocol.org]
- 16. Going solo: measuring the motions of microtubules with an in vitro assay for TIRF microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. publications.mpi-cbg.de [publications.mpi-cbg.de]
Tripolin A's Role in Regulating HURP Gradient Distribution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the mechanism by which Tripolin A, a novel small-molecule inhibitor, modulates the spatial distribution of the Hepatoma Up-Regulated Protein (HURP) along the mitotic spindle. HURP, a microtubule-associated protein (MAP), plays a critical role in spindle assembly, kinetochore fiber (K-fiber) stabilization, and proper chromosome congression.[1][2][3] Its function is intricately regulated by a phosphorylation gradient established by Aurora A kinase, which is itself activated in the vicinity of chromosomes by a Ran-GTP gradient.[4][5] this compound, by specifically inhibiting Aurora A, offers a valuable tool to dissect and understand the molecular machinery governing mitotic fidelity.[6] This document details the signaling pathways, presents quantitative data on the effects of this compound, outlines key experimental protocols, and provides visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The HURP Gradient and Mitotic Regulation
Faithful chromosome segregation during mitosis is paramount for genetic stability. This process relies on the precise formation and function of the bipolar mitotic spindle, a complex structure composed of microtubules (MTs).[4] The dynamic instability of microtubules allows for the "search and capture" of kinetochores, the proteinaceous structures assembled on centromeric DNA. Once attached, these connections must be stabilized to form robust K-fibers that generate the tension required for chromosome alignment at the metaphase plate.[2][3]
Hepatoma Up-Regulated Protein (HURP) is a key player in this process. It is a microtubule-associated protein (MAP) that enhances microtubule polymerization and stability.[2][3] During mitosis, HURP localizes to the spindle in a characteristic gradient, with the highest concentration near the chromosomes and decreasing levels toward the spindle poles.[2] This specific distribution is crucial for its function in stabilizing K-fibers in the chromosomal vicinity.[1]
The establishment of the HURP gradient is a multi-step process regulated by two key upstream signals: the Ran-GTP gradient and the activity of Aurora A kinase.[4][5] A high concentration of Ran-GTP around the chromosomes, generated by the chromatin-bound guanine (B1146940) nucleotide exchange factor RCC1, triggers the release of spindle assembly factors (SAFs), including HURP, from inhibitory importin proteins.[1][4] This leads to the initial localization of HURP to the spindle. Subsequently, Aurora A kinase, which is also activated in the chromosomal region, phosphorylates HURP.[5][7] This phosphorylation event is critical for modulating HURP's interaction with microtubules and establishing its characteristic gradient distribution.[6]
This compound: A Specific Inhibitor of Aurora A Kinase
This compound is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[6] It has been identified as a valuable chemical probe to investigate the roles of Aurora A in mitosis.[6] In vitro studies have shown that this compound inhibits Aurora A with an IC50 of 1.5 µM, while its inhibitory effect on Aurora B is significantly lower (IC50 of 7 µM).[8] In cellular contexts, this compound effectively acts as a specific Aurora A inhibitor.[6]
Treatment of cells with this compound phenocopies the effects of Aurora A inhibition by other means, such as RNA interference (RNAi) or other specific inhibitors like MLN8054.[6] These effects include defects in centrosome integrity, spindle formation, and microtubule dynamics.[6][9] Crucially, this compound has been shown to specifically disrupt the gradient distribution of HURP on spindle microtubules without affecting its overall ability to bind to them.[6] This makes this compound an excellent tool to uncouple the regulation of HURP's localization from its microtubule-binding activity.
Mechanism of Action: this compound's Impact on the HURP Gradient
The primary mechanism by which this compound affects the HURP gradient is through its direct inhibition of Aurora A kinase activity. The signaling pathway can be summarized as follows:
-
Ran-GTP Gradient Formation: A high concentration of Ran-GTP is established around the mitotic chromosomes.[5]
-
Aurora A Activation: This gradient leads to the activation of Aurora A kinase in the vicinity of the chromosomes.[5]
-
HURP Phosphorylation: Activated Aurora A phosphorylates HURP on specific residues.[7]
-
HURP Gradient Establishment: Phosphorylated HURP is enriched on the plus-ends of kinetochore microtubules near the chromosomes, creating a concentration gradient along the spindle fibers.[2][6]
This compound intervenes at step 3 by inhibiting Aurora A. This leads to a reduction in HURP phosphorylation. Consequently, while HURP can still bind to microtubules (a function that is not solely dependent on Aurora A-mediated phosphorylation), its preferential accumulation near the chromosomes is lost, resulting in a more uniform distribution along the spindle.[6]
Signaling Pathway Diagram
Caption: Regulation of HURP gradient by Aurora A and its inhibition by this compound.
Quantitative Data
The following tables summarize the quantitative effects of this compound on Aurora A activity and HURP localization.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase | IC50 (µM) | Reference |
| Aurora A | 1.5 | [8] |
| Aurora B | 7 | [8] |
Table 2: Cellular Effects of this compound Treatment in HeLa Cells
| Parameter | Treatment | Observation | Reference |
| pAurora A (T288) on Centrosomes (Fluorescence Intensity) | 20 µM this compound (5h) | Significant reduction compared to DMSO control | [10] |
| Total Aurora A on Spindles (Fluorescence Intensity) | 20 µM this compound (5h) | No significant change compared to DMSO control | [10] |
| Mitotic Spindle Phenotype | 20 µM this compound (24h) | Increased percentage of multipolar, misaligned, disorganized, and monopolar spindles | [10] |
| HURP Distribution on Metaphase Spindles | 20 µM this compound | Altered gradient distribution; more uniform along microtubules | [6][11] |
| HURP Binding to Microtubules | 20 µM this compound | Not significantly affected | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Drug Treatment
This protocol is based on the methodology described for HeLa cells.[10]
-
Cell Line: HeLa cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO). For experiments, dilute the stock solution in a complete culture medium to the desired final concentration (e.g., 20 µM).
-
Treatment: Replace the culture medium of asynchronously growing HeLa cells with the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 1, 5, or 24 hours) before harvesting for downstream analysis.[10]
Immunofluorescence Staining
This protocol is a standard procedure for visualizing protein localization.[10][12]
-
Cell Seeding: Seed HeLa cells on sterile glass coverslips in a culture plate and allow them to adhere.
-
Fixation: After drug treatment, wash the cells briefly with Phosphate-Buffered Saline (PBS). Fix the cells with 3.7% formaldehyde (B43269) in PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 2 mM MgCl2, pH 6.9) for 20 minutes at 37°C. Alternatively, fix and permeabilize with ice-cold methanol (B129727) for 3 minutes.[10]
-
Permeabilization: If formaldehyde-fixed, permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes at room temperature.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 3% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in antibody dilution buffer (e.g., 1% BSA in PBS) overnight at 4°C.
-
Example Primary Antibodies: Rabbit anti-HURP, Mouse anti-α-tubulin, Human anti-centromere (ACA).
-
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with fluorophore-conjugated secondary antibodies diluted in antibody dilution buffer for 1 hour at room temperature in the dark.
-
Example Secondary Antibodies: Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 594 goat anti-mouse.
-
-
DNA Staining: Counterstain the DNA with DAPI (4′,6-diamidino-2-phenylindole) for 5 minutes.
-
Mounting: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Western Blot Analysis
This protocol allows for the quantification of protein levels.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA (Bicinchoninic acid) assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Example Primary Antibodies: Rabbit anti-HURP, Rabbit anti-phospho-Aurora A (Thr288), Mouse anti-Aurora A, Mouse anti-β-actin (as a loading control).
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands using image analysis software and normalize to the loading control.
Workflow Diagrams
Experimental Workflow for Immunofluorescence Analysis
Caption: Step-by-step workflow for immunofluorescence analysis of HURP localization.
Logical Relationship of this compound's Effect
Caption: Logical diagram illustrating the consequential effects of this compound.
Conclusion and Future Directions
This compound serves as a powerful tool for dissecting the intricate regulatory mechanisms of mitotic spindle assembly and function. Its specific inhibition of Aurora A allows for the uncoupling of HURP's microtubule-binding activity from the regulation of its spatial distribution. This guide provides a comprehensive overview of the current understanding of this compound's role in modulating the HURP gradient, supported by quantitative data and detailed experimental protocols.
For researchers and drug development professionals, this compound and similar compounds hold promise for further elucidating the complexities of mitotic regulation. Future research could focus on:
-
Identifying the specific phosphorylation sites on HURP that are targeted by Aurora A and are critical for its gradient formation.
-
Investigating the downstream consequences of a disrupted HURP gradient on kinetochore-microtubule attachment stability and error correction mechanisms.
-
Exploring the potential of targeting the Aurora A-HURP axis for therapeutic intervention in cancers where HURP is overexpressed.[4]
By providing a clear framework for understanding and investigating the this compound-HURP interaction, this guide aims to facilitate further advancements in the fields of cell biology and oncology.
References
- 1. HURP is a Ran-importin beta-regulated protein that stabilizes kinetochore microtubules in the vicinity of chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HURP controls spindle dynamics to promote proper interkinetochore tension and efficient kinetochore capture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HURP controls spindle dynamics to promote proper interkinetochore tension and efficient kinetochore capture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HURP localization in metaphase is the result of a multi-step process requiring its phosphorylation at Ser627 residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. ptglab.com [ptglab.com]
Tripolin A: A Technical Guide to its Biological Activity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Tripolin A has emerged as a significant small-molecule inhibitor with specific activity against Aurora A kinase, a key regulator of mitotic progression. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative data on its inhibitory effects, and the experimental protocols used to elucidate its function.
Core Mechanism of Action
This compound is a novel, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] Unlike ATP-competitive inhibitors, this compound does not bind to the ATP-binding pocket of the kinase, suggesting a different mode of regulation.[1] Its inhibitory action on Aurora A kinase leads to a cascade of effects on mitotic processes. In human cells, this compound has been shown to be a more potent inhibitor of Aurora A than Aurora B.[1]
The primary consequence of Aurora A inhibition by this compound is the reduced localization of phosphorylated Aurora A (pAurora A) on spindle microtubules.[1] This disruption leads to several mitotic defects, including compromised centrosome integrity, abnormal spindle formation and length, and altered microtubule dynamics during interphase.[1] These effects are consistent with those observed through RNA interference (RNAi) targeting Aurora A or through the use of other specific Aurora A inhibitors like MLN8054 and MLN8237.[1]
A unique aspect of this compound's activity is its effect on the distribution of the microtubule-associated protein (MAP) HURP (Hepatoma Up-Regulated Protein), a known substrate of Aurora A kinase.[1] While this compound does not prevent HURP from binding to microtubules, it specifically disrupts its gradient-like distribution towards the chromosomes.[1] This finding suggests that this compound reveals a novel regulatory mechanism of mitotic microtubule stabilizers through Aurora A phosphorylation.[1]
Quantitative Data
The inhibitory activity of this compound against Aurora kinases has been quantified, providing key data for its characterization as a specific inhibitor.
| Target Kinase | IC50 Value | Notes |
| Aurora A | 1.5 µM | Non-ATP competitive inhibition. |
| Aurora B | 7 µM | Demonstrates selectivity for Aurora A over Aurora B. |
Table 1: In vitro inhibitory activity of this compound against Aurora kinases.[4]
Signaling Pathway
This compound exerts its biological effects by intercepting the Aurora A signaling pathway, which is crucial for proper mitotic progression. The diagram below illustrates the established pathway and the point of intervention by this compound.
Caption: Aurora A kinase signaling pathway and the inhibitory action of this compound.
Experimental Workflows and Protocols
The characterization of this compound's biological activity involves a series of in vitro and in-cell assays. The following workflow and protocols provide a detailed look at the methodologies employed.
Experimental Workflow
Caption: Experimental workflow for characterizing the biological activity of this compound.
Key Experimental Protocols
1. Aurora A Kinase Inhibition Assay (In Vitro)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Aurora A kinase.
-
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a substrate by Aurora A kinase in the presence of varying concentrations of this compound.
-
Protocol Outline:
-
Recombinant human Aurora A kinase is incubated with a suitable substrate (e.g., myelin basic protein) and ATP (radiolabeled or with a detection-coupled system).
-
This compound is added at a range of concentrations.
-
The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
2. Cell Culture and Drug Treatment
-
Objective: To treat cultured human cells with this compound to observe its effects on mitosis.
-
Protocol Outline:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Cells are seeded onto coverslips in multi-well plates.
-
A stock solution of this compound in a suitable solvent (e.g., DMSO) is prepared.
-
Cells are treated with the desired concentration of this compound (e.g., 20 µM) or vehicle control (DMSO) for a specified duration (e.g., 5 or 24 hours).[5]
-
3. Immunofluorescence Staining
-
Objective: To visualize the localization and expression of key mitotic proteins within cells following this compound treatment.
-
Protocol Outline:
-
Following drug treatment, cells on coverslips are fixed with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold methanol).
-
Cells are permeabilized with a detergent (e.g., 0.1% Triton X-100 in PBS).
-
Non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS).
-
Cells are incubated with primary antibodies against target proteins (e.g., anti-pAurora A (T288), anti-α-tubulin, anti-pericentrin, anti-HURP) overnight at 4°C.[5]
-
After washing, cells are incubated with fluorescently labeled secondary antibodies.
-
DNA is counterstained with a fluorescent dye (e.g., DAPI).
-
Coverslips are mounted onto microscope slides with an anti-fade mounting medium.
-
4. Confocal Microscopy and Image Analysis
-
Objective: To acquire high-resolution images of stained cells and quantify the observed phenotypes.
-
Protocol Outline:
-
Images are acquired using a confocal laser scanning microscope. Z-stacks are often captured to create maximum intensity projections.
-
Image analysis software (e.g., ImageJ) is used to quantify various parameters:
-
5. Differential Scanning Fluorimetry (DSF) / Protein Stability Shift Assay
-
Objective: To confirm the direct binding of this compound to Aurora A kinase.
-
Principle: The binding of a ligand to a protein can increase its thermal stability. This change in the melting temperature (Tm) is detected using a fluorescent dye that binds to hydrophobic regions of the protein as it unfolds.
-
Protocol Outline:
-
Recombinant Aurora A protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.[5]
-
This compound (e.g., at 100 µM) or a control is added to the mixture.[5]
-
The temperature is gradually increased in a real-time PCR system, and fluorescence is measured at each temperature increment.[5]
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of this compound indicates direct binding.
-
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creativebiolabs.net]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Tripolin A's Impact on Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel small-molecule inhibitor that has been identified as a potent disruptor of mitotic spindle formation. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on cellular processes, and detailed experimental protocols for its study. This compound acts as a non-ATP competitive inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2] Its inhibitory action leads to a cascade of mitotic defects, including centrosome fragmentation, abnormal spindle formation, and altered microtubule dynamics, ultimately resulting in mitotic arrest.[1][2] This document summarizes the current understanding of this compound's bioactivity, presents its effects in structured data formats, and offers comprehensive methodologies for its investigation, providing a valuable resource for researchers in oncology and cell biology.
Mechanism of Action
This compound selectively inhibits Aurora A kinase, a crucial serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and chromosome segregation.[1][2] Unlike many kinase inhibitors that compete with ATP for binding to the enzyme's active site, this compound functions in a non-ATP-competitive manner.[1] This suggests that this compound binds to a site on Aurora A distinct from the ATP-binding pocket, offering a different modality for kinase inhibition that could be advantageous in overcoming resistance mechanisms associated with ATP-competitive inhibitors.
The inhibition of Aurora A by this compound leads to a significant reduction in the phosphorylation of Aurora A at Threonine-288, a key indicator of its active state.[1] This inactivation of Aurora A disrupts its downstream signaling pathways, critically impacting the formation and function of the mitotic spindle.
One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein (MAP) essential for chromatin-dependent microtubule nucleation and the stability of kinetochore-microtubules.[1][2] Aurora A phosphorylation is known to regulate HURP's localization and function. Treatment with this compound alters the distribution of HURP on the mitotic spindle. While it doesn't prevent HURP from binding to microtubules, it disrupts its characteristic gradient distribution, where it is normally concentrated near the chromosomes.[1][2] This altered localization of HURP contributes to the observed defects in spindle stability and function.
Signaling Pathway of this compound's Action
Quantitative Data
The biological activity of this compound has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.
Table 1: In Vitro Kinase Inhibition
| Kinase | This compound IC₅₀ (µM) |
| Aurora A | 1.5 |
| Aurora B | 7.0 |
| EGFR | 11.0 |
| FGFR | 33.4 |
| KDR (VEGFR2) | 17.9 |
| IGF1R | 14.9 |
Data sourced from Kesisova et al., 2013.[1][3]
Table 2: Cellular Effects of this compound on HeLa Cells
| Parameter | Control (DMSO) | This compound (20 µM, 24h) |
| Mean Pole-to-Pole Distance (µm) | 9.9 ± 0.7 | 7.6 ± 1.3 |
| Percentage of Normal Mitotic Spindles | ~95% | Significantly Reduced |
| Percentage of Multipolar Spindles | <5% | Significantly Increased |
| Percentage of Disorganized Spindles | <5% | Significantly Increased |
| Percentage of Monopolar Spindles | <5% | Significantly Increased |
| Centrosome Fragmentation | ~5% | ~98% |
Data compiled from Kesisova et al., 2013.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Aurora Kinase Assay
This protocol is adapted from methods used to determine the IC₅₀ values of this compound.[1]
Objective: To measure the inhibitory effect of this compound on Aurora A and Aurora B kinase activity in vitro.
Materials:
-
Recombinant active Aurora A and Aurora B kinase
-
Histone H3 as a substrate
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂)
-
ATP solution
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader for luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
In a 96-well plate, add 10 µL of each this compound dilution or control.
-
Add 20 µL of a solution containing the kinase (e.g., 100 ng of Aurora A) and substrate (e.g., 1 µg of Histone H3) in kinase buffer to each well.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of ATP solution (final concentration, e.g., 10 µM) to each well.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol outlines the steps for visualizing the mitotic spindle and associated proteins in cells treated with this compound.[1]
Objective: To assess the morphological changes in the mitotic spindle, centrosomes, and chromosome alignment upon this compound treatment.
Materials:
-
HeLa cells or other suitable cell line
-
Glass coverslips
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Fixative: Ice-cold methanol (B129727) or 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.2% Triton X-100 in PBS (if using PFA fixation)
-
Blocking solution: 3% BSA in PBS
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin or anti-pericentrin for centrosomes)
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst stain for DNA
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a petri dish and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 20 µM) or DMSO as a control for a specified duration (e.g., 5 or 24 hours).
-
Fixation:
-
Methanol fixation: Aspirate the medium, wash once with PBS, and add ice-cold methanol. Incubate for 10 minutes at -20°C.
-
PFA fixation: Aspirate the medium, wash once with PBS, and add 4% PFA. Incubate for 15 minutes at room temperature.
-
-
Wash the cells three times with PBS.
-
Permeabilization (for PFA-fixed cells): Add permeabilization buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.
-
Blocking: Add blocking solution and incubate for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibodies in blocking solution. Add the antibody solution to the coverslips and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in blocking solution. Add the antibody solution and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
DNA Staining: Incubate with DAPI or Hoechst solution for 5 minutes.
-
Mounting: Wash once with PBS and mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images for analysis of spindle morphology, centrosome number, and chromosome alignment.
Experimental Workflow: Immunofluorescence Staining
Conclusion
This compound represents a valuable chemical tool for studying the intricate processes of mitotic spindle formation and the role of Aurora A kinase in cell division. Its non-ATP competitive mechanism of action provides a unique avenue for research and potential therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to investigate the cellular and molecular impacts of this potent mitotic inhibitor. Further studies exploring the in vivo efficacy and potential for combination therapies are warranted to fully elucidate the therapeutic potential of this compound and its analogs.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
An In-depth Technical Guide to Investigating Centrosome Integrity Following Tripolin A Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the impact of Tripolin A, a small-molecule inhibitor of Aurora A kinase, on centrosome integrity. It includes detailed experimental protocols, a summary of key quantitative findings, and visual representations of the associated signaling pathway and experimental workflow.
Introduction: this compound and Centrosome Integrity
This compound is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase, a critical regulator of mitotic events.[1] Aurora A kinase plays a pivotal role in centrosome maturation, separation, and spindle assembly.[2] Its inhibition is a key therapeutic strategy in oncology, as many tumor cells exhibit elevated levels of this kinase.[1] The centrosome, the primary microtubule-organizing center in animal cells, is essential for the formation of the bipolar mitotic spindle, which ensures accurate chromosome segregation.[3][4] Loss of centrosome integrity can lead to spindle defects, chromosome mis-segregation, and aneuploidy, which are hallmarks of cancer.[5][6] Investigating the effects of compounds like this compound on centrosome integrity is therefore crucial for understanding their anti-mitotic potential.
Mechanism of Action: this compound-Induced Centrosome Defects
This compound exerts its effects by inhibiting Aurora A kinase activity.[1] Aurora A is responsible for phosphorylating and recruiting numerous proteins to the centrosome and spindle poles that are essential for their function and structural integrity. The inhibition of Aurora A by this compound disrupts this delicate regulatory network, leading to a cascade of mitotic errors.
Key consequences of Aurora A inhibition by this compound include:
-
Reduced Localization of Phosphorylated Aurora A: this compound treatment diminishes the presence of active, phosphorylated Aurora A (pAurora A) on spindle microtubules.[1]
-
Centrosome Fragmentation: The structural integrity of the centrosome is severely compromised, leading to its fragmentation.[5] This is likely due to the failed recruitment or function of essential pericentriolar material (PCM) proteins that maintain centrosome cohesion.[7][8]
-
Spindle Formation Defects: Cells treated with this compound exhibit a high frequency of abnormal mitotic spindles, including multipolar, monopolar, and disorganized structures.[1][5]
-
Acentrosomal Pole Formation: A significant portion of treated cells form spindle poles that lack core centrosomal markers, such as pericentrin and γ-tubulin.[5]
The signaling pathway diagram below illustrates the mechanism by which this compound disrupts centrosome integrity.
Experimental Workflow for Assessing Centrosome Integrity
A systematic workflow is essential for accurately evaluating the impact of this compound on centrosome structure and function. The process involves cell culture, drug treatment, sample preparation for different analytical techniques, data acquisition, and subsequent analysis.
Key Experimental Protocols
The following protocols are based on methodologies used to characterize the effects of this compound.[1][5]
-
Cell Line: HeLa (human cervical cancer) cells are commonly used for mitotic studies.
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Treatment Protocol:
-
Seed cells onto glass coverslips (for immunofluorescence) or into culture dishes (for Western blotting) to achieve 50-60% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a final concentration of 20 µM this compound. Use an equivalent volume of DMSO as a vehicle control.
-
Incubate cells for the desired time points (e.g., 5 hours and 24 hours) to observe effects.[5]
-
This technique is used to visualize centrosomes and the mitotic spindle within cells.
-
Fixation:
-
Aspirate the culture medium and briefly rinse cells with PBS.
-
Fix the cells in ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
-
Antibody Staining:
-
Incubate cells with primary antibodies diluted in blocking buffer overnight at 4°C. Key primary antibodies include:
-
Anti-Pericentrin: To mark the pericentriolar material of the centrosome.
-
Anti-γ-tubulin: To mark the core of the centrosome.
-
Anti-α-tubulin: To visualize spindle microtubules.
-
Anti-Aurora A: To observe the localization of the target kinase.
-
-
Wash cells three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, 568) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstain DNA with DAPI (4',6-diamidino-2-phenylindole).
-
Mount coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging: Acquire images using a confocal laser scanning microscope. Collect Z-stacks to create maximum intensity projections for analysis.
This method is used to quantify the total cellular levels of specific proteins.
-
Cell Lysis:
-
Wash treated and control cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody (e.g., anti-Aurora A) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., α-tubulin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative Data Summary
Treatment of mitotic HeLa cells with this compound leads to a dramatic increase in centrosomal and spindle defects. The data below is summarized from studies investigating these effects.[5]
Table 1: Effect of this compound on Spindle Formation in Mitotic Cells
| Treatment Group | Normal Spindles (%) | Multipolar Spindles (%) | Misaligned Chromosomes (%) | Disorganized Spindles (%) | Monopolar Spindles (%) |
| DMSO (Control) | 85 | 5 | 5 | 3 | 2 |
| 20 µM this compound (24h) | 10 | 45 | 15 | 20 | 10 |
| 100 nM MLN8237 (24h) | 12 | 50 | 18 | 15 | 5 |
| Data represents the percentage of mitotic cells (n=300) exhibiting each phenotype from three independent experiments.[5] |
Table 2: Effect of this compound on Centrosome Integrity in Mitotic Cells
| Treatment Group | Cells with Fragmented Centrosomes (%) | Cells with Acentrosomal Poles (%) |
| DMSO (Control) | 5 | 0 |
| 20 µM this compound (5h) | 99 | 33 |
| 20 µM this compound (24h) | 98 | 25 |
| Data represents the percentage of mitotic cells (n=150) with the specified defect from three independent experiments.[5] |
Conclusion
This compound is a potent inhibitor of Aurora A kinase that severely compromises centrosome integrity.[1] The resulting phenotypes, including near-total centrosome fragmentation and the formation of multipolar and acentrosomal spindles, highlight the compound's strong anti-mitotic activity.[5] The experimental framework detailed in this guide provides a robust methodology for researchers to investigate the effects of this compound and other potential Aurora A inhibitors on critical mitotic structures. Such studies are vital for the preclinical evaluation of novel anti-cancer therapeutics targeting cell division.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endosulfine alpha maintains spindle pole integrity by recruiting Aurora A during mitosis | springermedizin.de [springermedizin.de]
- 3. Selective autophagy maintains centrosome integrity and accurate mitosis by turnover of centriolar satellites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The centrosome is an actin-organizing centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tripolar mitosis and partitioning of the genome arrests human preimplantation development in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrosome-intrinsic mechanisms modulate centrosome integrity during fever - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rootletin forms centriole-associated filaments and functions in centrosome cohesion - PMC [pmc.ncbi.nlm.nih.gov]
Tripolin A and Its Influence on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tripolin A is a novel small-molecule inhibitor that demonstrates high specificity for Aurora A kinase, a key regulator of mitotic progression.[1][2] Its non-ATP competitive mechanism of action provides a valuable tool for dissecting the intricate signaling pathways governed by Aurora A and for exploring its therapeutic potential as an anti-cancer agent.[2][3] This document provides a comprehensive overview of this compound, detailing its mechanism of action, its profound effects on cell cycle progression, and the experimental methodologies used to characterize its activity.
Introduction to this compound
This compound, with the chemical name (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one, is a specific inhibitor of Aurora A kinase.[4] It was identified from a screen of potential small-molecule inhibitors and has been characterized through a combination of in vitro, in vivo, and in silico studies.[1] Unlike many kinase inhibitors that compete with ATP, this compound binds to Aurora A at a different site, offering a distinct mode of inhibition.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1148118-92-6 | [4] |
| Molecular Formula | C₁₅H₁₁NO₃ | [4] |
| Molecular Weight | 253.25 g/mol | [4][5] |
| Alternate Name | (3E)-3-[(2,5-Dihydroxyphenyl)methylene]-1,3-dihydro-2H-indol-2-one | [4] |
Mechanism of Action: Inhibition of Aurora A Kinase
This compound functions as a selective, non-ATP-competitive inhibitor of Aurora A kinase.[1][2] Aurora A is a crucial serine/threonine kinase that plays a pivotal role in multiple mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[6]
The inhibitory action of this compound leads to a significant reduction in the autophosphorylation of Aurora A at Threonine 288 (pT288), a critical step for its activation.[1][7] This inhibition disrupts the kinase's ability to phosphorylate its downstream substrates, thereby interfering with the proper execution of mitosis.[1] Notably, this compound shows significantly less activity against the closely related Aurora B kinase, highlighting its specificity.[1][8][9]
Influence on Cell Cycle Progression
The inhibition of Aurora A by this compound has profound consequences on cell cycle progression, primarily by disrupting the mitotic phase.
Spindle and Centrosomal Defects
Treatment of cells with this compound leads to a variety of mitotic spindle abnormalities. These include the formation of multipolar, monopolar, and disorganized spindles, as well as misaligned chromosomes.[1][6][7] These defects are consistent with those observed following Aurora A depletion by RNAi or treatment with other specific Aurora A inhibitors like MLN8237.[1] this compound also affects centrosome integrity and reduces the pole-to-pole distance of the mitotic spindle.[1][2]
Altered Microtubule Dynamics
This compound's influence extends to microtubule (MT) dynamics in both mitotic and interphase cells. In mitosis, it leads to more stable or bundled spindle microtubules.[1] During interphase, prolonged exposure to this compound causes severe disorganization of the microtubule network, often resulting in a collapsed or bundled appearance.[1]
Impact on HURP Localization
HURP (Hepatoma Up-Regulated Protein) is a substrate of Aurora A that plays a role in chromatin-dependent microtubule nucleation and stability.[1] this compound treatment alters the precise gradient distribution of HURP on spindle microtubules, a localization that is normally concentrated towards the chromosomes.[1][2][10] This finding suggests a novel regulatory mechanism for mitotic microtubule stabilizers through Aurora A phosphorylation.[1]
Quantitative Data
The effects of this compound have been quantified in various studies, providing key metrics for its potency and cellular activity.
Table 2: In Vitro Kinase Inhibition
| Target | IC₅₀ Value | Notes | Reference |
| Aurora A | 1.5 µM | Non-ATP competitive inhibition. | [3] |
| Aurora B | 7.0 µM | Demonstrates selectivity for Aurora A. | [3] |
Table 3: Cellular Effects of this compound on HeLa Cells
| Parameter | Treatment | Duration | % Reduction (from control) | Reference |
| pAurora A (T288) Levels | 20 µM this compound | 5 hours | 85% | [1][7] |
| 20 µM this compound | 24 hours | 47% | [1][7] | |
| Spindle-bound Aurora A | 20 µM this compound | 5 hours | 81% | [1][7] |
| 20 µM this compound | 24 hours | 24% | [1][7] |
Experimental Protocols
The characterization of this compound's effects on the cell cycle relies on several key experimental techniques.
Immunofluorescence Microscopy for Spindle Analysis
This protocol is used to visualize the effects of this compound on the mitotic spindle and chromosome alignment.
-
Cell Culture and Treatment: HeLa cells are cultured on glass coverslips and treated with a desired concentration of this compound (e.g., 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 5 or 24 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the coverslips in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Coverslips are incubated with primary antibodies diluted in blocking buffer overnight at 4°C. Key antibodies include:
-
Anti-α-tubulin (to visualize microtubules)
-
Anti-pericentrin or anti-γ-tubulin (to mark centrosomes)
-
Anti-pAurora A (T288) (to detect active Aurora A)
-
-
Secondary Antibody Incubation: After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 594) for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: DNA is counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Images are acquired using a confocal or widefield fluorescence microscope. Quantitative analysis of spindle morphology, pole-to-pole distance, and fluorescence intensity is performed using image analysis software.
Western Blotting for Protein Analysis
This method is used to quantify the levels of specific proteins, such as total and phosphorylated Aurora A, in cell lysates.
-
Cell Lysis: Cells treated with this compound or control are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour. The membrane is then incubated with primary antibodies (e.g., anti-Aurora A, anti-pAurora A) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software. A loading control (e.g., anti-β-actin or anti-GAPDH) is used to normalize protein levels.
Visualized Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Conclusion and Future Directions
This compound is a potent and selective small-molecule inhibitor of Aurora A kinase that serves as an invaluable tool for cell cycle research.[1][3] Its ability to induce distinct mitotic defects by disrupting Aurora A function underscores the kinase's critical role in maintaining genomic stability.[1][6] The detailed characterization of this compound's effects on spindle formation, microtubule dynamics, and the localization of key mitotic proteins like HURP provides a deeper understanding of the complex regulatory networks governing cell division.[1] For drug development professionals, this compound represents a promising scaffold for the design of next-generation anti-cancer therapeutics targeting the Aurora kinase family.[2] Further studies should focus on its in vivo efficacy, pharmacokinetic properties, and potential for combination therapies.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. labsolu.ca [labsolu.ca]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Creative Biolabs [creative-biolabs.com]
- 9. This compound - Creative Biolabs [creativebiolabs.net]
- 10. This compound | Aurora Kinase | TargetMol [targetmol.com]
A Structural and Mechanistic Analysis of Tripolin A Binding to Aurora A Kinase
Abstract
This technical guide provides an in-depth examination of the structural and functional interactions between Tripolin A, a novel small-molecule inhibitor, and Aurora A kinase, a key regulator of mitosis and a prominent target in cancer therapy. Through a combination of in vitro biochemical assays, cellular analysis, and in silico modeling, this compound has been characterized as a selective, non-ATP competitive inhibitor of Aurora A.[1][2] This document details the quantitative binding and inhibition data, outlines the experimental protocols used for its characterization, and visualizes the associated molecular pathways and workflows. The findings present this compound as a valuable chemical probe for dissecting Aurora A-mediated signaling and a potential scaffold for the development of next-generation anticancer therapeutics.[1][3]
Introduction to Aurora A and this compound
Aurora A is a serine/threonine kinase that plays a critical role in cell division, including centrosome maturation and separation, and the assembly of the mitotic spindle.[4][5][6] Its activity peaks during the G2 and M phases of the cell cycle, and its proper function is essential for maintaining genomic stability.[5][7] Overexpression and aberrant activation of Aurora A are frequently observed in various human cancers, correlating with oncogenic transformation, aneuploidy, and poor patient outcomes.[7] This has established Aurora A as a "druggable" target for cancer treatment.[7]
This compound was identified from a screen of 105 potential small-molecule inhibitors as a compound that effectively inhibits Aurora A kinase activity in vitro.[1] Subsequent studies in human cell lines confirmed its role as a specific Aurora A inhibitor, distinguishing it from a similar compound, Tripolin B, which did not exhibit the same cellular activity.[1] Notably, this compound functions through a non-ATP competitive mechanism, suggesting a distinct binding mode compared to many existing kinase inhibitors.[1][8]
Quantitative Analysis of this compound Inhibition
The inhibitory activity and binding characteristics of this compound have been quantified using various biochemical and biophysical methods. The data highlights its potency and selectivity for Aurora A.
Data Presentation
The following tables summarize the key quantitative data regarding this compound's interaction with Aurora A and other kinases.
Table 1: Kinase Selectivity Profile of this compound [1]
This table presents the half-maximal inhibitory concentration (IC50) values of this compound against Aurora A, its closely related isoform Aurora B, and a panel of other kinases. The data demonstrates a preferential inhibition of Aurora A.
| Kinase Analyzed | This compound IC50 (µM) | Tripolin B IC50 (µM) |
| Aurora A | 1.5 | 2.5 |
| Aurora B | 7.0 | 6.0 |
| EGFR | 11.0 | 71.7 |
| FGFR | 33.4 | 38.0 |
| KDR | 17.9 | 6.5 |
| IGF1R | 14.9 | 13.2 |
Table 2: Thermal Shift Assay (DSF) Data for Tripolin Ligand Binding to Aurora A [1][8][9]
Differential Scanning Fluorimetry was used to indirectly measure the binding affinity of Tripolins to Aurora A by observing changes in the protein's melting temperature (Tm). An increase in Tm (ΔTm) indicates ligand-induced protein stabilization.
| Condition | Melting Temperature (Tm) | Change in Tm (ΔTm) |
| Aurora A (apo) | 45°C | N/A |
| Aurora A + this compound | 47°C | +2°C |
| Aurora A + Tripolin B | 53°C | +8°C |
Experimental Protocols
The characterization of this compound involved several key experimental methodologies, which are detailed below.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a method for determining the IC50 value of an inhibitor against Aurora A, based on a luminescence-based ADP detection assay.
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing Aurora A kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), recombinant Aurora A enzyme, and a suitable substrate (e.g., myelin basic protein).[10]
-
Inhibitor Addition: Add this compound across a range of concentrations to the reaction wells. Include a DMSO-only control.
-
Reaction Initiation: Start the kinase reaction by adding a solution containing a fixed concentration of ATP. Incubate the plate at 30°C for a defined period (e.g., 15-60 minutes).[10][11]
-
Signal Generation: Terminate the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™. This involves first depleting unused ATP, then converting the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce a luminescent signal.[10][11]
-
Data Analysis: Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Differential Scanning Fluorimetry (DSF)
This biophysical technique measures the thermal stability of a protein to assess ligand binding.
-
Sample Preparation: Prepare a solution containing purified Aurora A protein in a suitable buffer. Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Ligand Addition: Aliquot the protein-dye mixture into PCR tubes or a 96-well plate. Add either this compound or a vehicle control (DMSO) to the respective samples.
-
Thermal Denaturation: Place the samples in a real-time PCR instrument. Apply a thermal gradient, gradually increasing the temperature from a baseline (e.g., 25°C) to a denaturing temperature (e.g., 95°C).
-
Fluorescence Measurement: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye binds, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature to generate a melting curve. The midpoint of the transition corresponds to the melting temperature (Tm). The difference in Tm between the protein with and without the ligand (ΔTm) indicates the extent of stabilization upon binding.[1][8]
In Silico Docking Analysis
Computational docking was employed to predict the binding pose of this compound on Aurora A.
-
Protein Structure Preparation: Obtain crystal structures of human Aurora A from the Protein Data Bank (PDB). The analysis utilized structures representing different activation loop conformations: DFG-in (PDB: 1OL5), DFG-up (PDB: 3H10), and DFG-out (PDB: 2C6E).[1] The protein structures are prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of the this compound molecule and optimize its geometry using energy minimization.
-
Docking Simulation: Use a molecular docking program to systematically sample possible binding orientations of this compound within the defined binding site of each Aurora A conformation.
-
Pose Selection and Analysis: Score the resulting poses based on a scoring function that estimates binding affinity. The top-ranked poses are then analyzed to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. This analysis predicted that this compound binds Aurora A in a manner similar, but not identical, to the known inhibitor MLN8054.[1][6]
Structural Insights and Mechanism of Action
The combined experimental data provides significant insight into how this compound inhibits Aurora A.
-
Non-ATP Competitive Inhibition: Kinase assays performed in the presence of varying ATP concentrations showed that the IC50 of this compound for Aurora A remained constant.[1][8] This is the defining characteristic of a non-ATP competitive inhibitor, indicating that this compound does not bind to the ATP-binding pocket and does not compete with ATP for binding.[1][8] This mechanism is distinct from that of Tripolin B, which was found to be ATP-competitive.[1][8]
-
Cellular Effects: In HeLa cells, treatment with this compound led to a significant reduction in the localization of phosphorylated Aurora A (pT288) at the spindle microtubules.[1][2] It also caused defects in centrosome integrity and mitotic spindle formation, phenotypes consistent with the inhibition of Aurora A function.[1][12] These cellular effects confirm that the in vitro inhibition translates to a functional consequence in a biological context.
Visualizations
The following diagrams illustrate the experimental workflow for characterizing this compound and its inhibitory effect on the Aurora A signaling pathway.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 3. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
Introduction
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitosis.[1][2][3] Its discovery has unveiled new insights into the regulation of mitotic microtubule stabilizers. This technical guide provides an in-depth overview of the primary research surrounding the discovery of this compound, focusing on its mechanism of action, experimental validation, and key quantitative data. It is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
This compound functions as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][4] Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound is predicted to bind to a different site on the Aurora A kinase, similar but not identical to the inhibitor MLN8054.[1][5] This mode of inhibition leads to a reduction in the localization of phosphorylated Aurora A (pAurora A) on spindle microtubules.[1][2] The inhibition of Aurora A by this compound has been shown to affect several critical mitotic processes, including centrosome integrity, the formation and length of the mitotic spindle, and the dynamics of microtubules during interphase.[1][2] Notably, this compound does not significantly inhibit the activity of the closely related Aurora B kinase in mammalian cells.[2][6]
A key finding from the initial research is that this compound affects the gradient distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) towards the chromosomes, without altering its binding to microtubules.[1][5] HURP is a known substrate of Aurora A kinase, and this finding suggests a novel mechanism by which Aurora A phosphorylation regulates mitotic microtubule stabilizers.[1][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow used in its initial characterization.
Caption: Signaling pathway of Aurora A kinase and the inhibitory effect of this compound.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Mechanism of Action of Troponin · Tropomyosin: INHIBITION OF ACTOMYOSIN ATPase ACTIVITY WITHOUT INHIBITION OF MYOSIN BINDING TO ACTIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Creative Biolabs [creativebiolabs.net]
The Impact of Tripolin A on the Phosphorylation of Aurora A Substrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurora A kinase, a pivotal regulator of mitotic progression, is a validated target in oncology drug discovery. Tripolin A, a novel small-molecule inhibitor, has emerged as a valuable tool for dissecting the molecular pathways governed by Aurora A. This technical guide provides an in-depth analysis of this compound's effect on the phosphorylation of Aurora A and its downstream substrates. We present a comprehensive overview of its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for assessing its activity, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in cell biology and drug development investigating the therapeutic potential of Aurora A inhibition.
Introduction to this compound and Aurora A Kinase
Aurora A is a serine/threonine kinase that plays a critical role in various mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Its dysregulation is frequently observed in human cancers, making it an attractive target for therapeutic intervention. This compound is a non-ATP competitive inhibitor of Aurora A kinase, offering a specific tool to probe the functions of this important enzyme.[1][2] Unlike ATP-competitive inhibitors, this compound's mechanism provides a distinct pharmacological profile for studying Aurora A signaling.
Mechanism of Action of this compound
This compound inhibits Aurora A kinase activity through a non-ATP competitive mechanism.[1] This means that its binding to the enzyme does not occur at the ATP-binding pocket, a characteristic that can confer greater selectivity and a different resistance profile compared to ATP-analog inhibitors. The primary functional consequence of this compound binding is the inhibition of the kinase's ability to phosphorylate itself (autophosphorylation) and its downstream substrates.
A key event in Aurora A activation is its autophosphorylation at Threonine 288 (Thr288) within the activation loop. This compound has been demonstrated to significantly reduce the levels of phosphorylated Aurora A at this site in cellular contexts.[3][4]
Quantitative Effects of this compound on Aurora A Phosphorylation
The inhibitory effect of this compound on Aurora A activity has been quantified in both in vitro and cellular assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Aurora A) | 1.5 µM | In vitro kinase assay | [2] |
| IC50 (Aurora B) | 7 µM | In vitro kinase assay | [2] |
| Reduction in pAurora A (Thr288) | 85% | HeLa cells (5-hour treatment with 20 µM this compound) | [3][4] |
| Reduction in pAurora A (Thr288) | 47% | HeLa cells (24-hour treatment with 20 µM this compound) | [3][4] |
Effect of this compound on Aurora A Substrates
Aurora A phosphorylates a multitude of substrates to orchestrate mitotic progression. The inhibition of Aurora A by this compound is expected to decrease the phosphorylation of these substrates. While extensive quantitative data for the effect of this compound on a wide range of substrates is not yet available, studies have focused on key players in mitosis.
Hepatoma Up-Regulated Protein (HURP)
HURP is a well-characterized substrate of Aurora A that plays a crucial role in microtubule stabilization and spindle assembly.[1][2] Phosphorylation of HURP by Aurora A is critical for its proper localization and function. While a direct quantitative measurement of the reduction in HURP phosphorylation by this compound is not extensively documented, studies have shown that this compound treatment affects the distribution of HURP on spindle microtubules.[1][2] Specifically, this compound treatment leads to a change in the gradient distribution of HURP, with more signal observed towards the spindle poles rather than in the vicinity of the chromosomes.[1] This alteration in localization is a direct consequence of the inhibition of Aurora A-mediated phosphorylation.
Large Tumor Suppressor Kinase 2 (LATS2)
LATS2, a key component of the Hippo signaling pathway, is a known substrate of Aurora A. Aurora A phosphorylates LATS2 at Serine 83, which is important for its centrosomal localization. While direct quantitative data on the effect of this compound on LATS2 phosphorylation is not currently available, it is anticipated that this compound would inhibit this phosphorylation event, leading to potential downstream effects on the Hippo pathway and cell proliferation.
Polo-like Kinase 1 (PLK1)
PLK1 is a critical mitotic kinase that is itself regulated by Aurora A. Aurora A phosphorylates PLK1 at Threonine 210 in its activation loop, which is a key step in PLK1 activation. As with LATS2, specific quantitative data on the impact of this compound on PLK1 phosphorylation is not yet published. However, based on its mechanism of action, this compound is expected to reduce the phosphorylation of PLK1 at Thr210, thereby inhibiting its activity.
Experimental Protocols
In Vitro Aurora A Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on Aurora A kinase activity.
-
Reagents: Recombinant Aurora A kinase, kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT), ATP, substrate (e.g., Myelin Basic Protein or a specific peptide substrate), this compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of this compound in kinase buffer. b. In a 96-well plate, add recombinant Aurora A kinase to each well. c. Add the this compound dilutions to the respective wells. d. Initiate the kinase reaction by adding a mixture of ATP and the substrate. e. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). f. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based ADP detection. g. Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.
Western Blotting for Phosphorylated Aurora A and Substrates
This protocol allows for the analysis of the phosphorylation status of Aurora A and its substrates in cultured cells treated with this compound.
-
Cell Culture and Treatment: a. Plate cells (e.g., HeLa) and grow to the desired confluency. b. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 5 or 24 hours).
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. c. Clarify the lysates by centrifugation.
-
Protein Quantification: a. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies specific for phosphorylated Aurora A (pThr288), total Aurora A, phosphorylated substrates (e.g., p-HURP, p-LATS2, p-PLK1), and total forms of the substrates. A loading control antibody (e.g., GAPDH or β-actin) should also be used. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system. g. Quantify the band intensities to determine the relative phosphorylation levels.
Immunofluorescence Staining
This protocol is used to visualize the subcellular localization of phosphorylated Aurora A and its substrates in response to this compound treatment.
-
Cell Culture and Treatment: a. Grow cells on coverslips in a multi-well plate. b. Treat the cells with this compound or a vehicle control.
-
Fixation and Permeabilization: a. Fix the cells with 4% paraformaldehyde in PBS. b. Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Immunostaining: a. Block the cells with a blocking solution (e.g., 1% BSA in PBS). b. Incubate the cells with primary antibodies against pAurora A (Thr288) and the substrate of interest (e.g., HURP). c. Wash the cells and incubate with fluorescently labeled secondary antibodies. d. Counterstain the nuclei with DAPI.
-
Microscopy and Image Analysis: a. Mount the coverslips on microscope slides. b. Acquire images using a fluorescence or confocal microscope. c. Analyze the images to assess the localization and intensity of the fluorescent signals.
Visualizations
Signaling Pathway
Caption: Aurora A signaling pathway and its inhibition by this compound.
Experimental Workflow
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora A/B Substrate Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 4. Protocol to detect OLA1 polyubiquitination by Aurora A in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Tripolin A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] This technical guide provides a comprehensive overview of the chemical and biological properties of this compound. It includes a summary of its physicochemical characteristics, a detailed description of its mechanism of action, and protocols for key experimental assays. The information presented herein is intended to support further research and drug development efforts targeting Aurora kinases.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | [2] |
| Molecular Formula | C₁₅H₁₁NO₃ | [3] |
| Molecular Weight | 253.25 g/mol | [3] |
| Solubility | Soluble in DMSO | [2] |
| Melting Point | Not Reported | |
| Boiling Point | Not Reported |
Mechanism of Action and Biological Activity
This compound has been identified as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1] This mode of inhibition distinguishes it from many other kinase inhibitors that compete with ATP for binding to the enzyme's active site. The inhibitory activity of this compound is significantly more potent against Aurora A than Aurora B kinase, as demonstrated by their respective IC₅₀ values.
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC₅₀ (µM) | Reference |
| Aurora A | 1.5 | [4] |
| Aurora B | 7 | [4] |
The inhibition of Aurora A kinase by this compound leads to a cascade of effects on cellular processes, particularly during mitosis. Treatment of cells with this compound has been shown to induce mitotic spindle defects and abnormalities in the spindle poles.[4] Furthermore, it affects centrosome integrity, the formation and length of the spindle, and the dynamics of microtubules during interphase.[1] These cellular phenotypes are consistent with the known functions of Aurora A kinase in regulating mitotic events.
Signaling Pathways and Experimental Workflows
This compound Inhibition of Aurora A Signaling Pathway
This compound exerts its biological effects by directly inhibiting the kinase activity of Aurora A. This disrupts the downstream signaling cascade that is crucial for proper mitotic progression. The diagram below illustrates the simplified signaling pathway affected by this compound.
References
initial characterization of Tripolin A in vitro
An In-Depth Technical Guide to the Initial In Vitro Characterization of Tripolin A
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the initial in vitro characterization of this compound, a novel small-molecule inhibitor of Aurora A kinase. This document details the compound's biological activity, mechanism of action, and the experimental protocols used for its initial assessment.
Core Findings
This compound has been identified as a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] It demonstrates selectivity for Aurora A over Aurora B kinase.[3] The inhibition of Aurora A by this compound leads to a variety of effects on mitotic processes, including defects in spindle formation, and impacts on centrosome integrity and microtubule dynamics.[1][4]
Quantitative Data Summary
The inhibitory activity of this compound on Aurora kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (µM) |
| Aurora A | 1.5 |
| Aurora B | 7 |
Data sourced from MedchemExpress, citing Kesisova et al., 2013.[3]
Signaling Pathway of this compound Action
This compound exerts its effects by inhibiting the phosphorylation activity of Aurora A kinase. A key substrate of Aurora A is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein. The inhibition of Aurora A by this compound affects the distribution of HURP on microtubules, which is a critical aspect of proper spindle formation during mitosis.[1]
Caption: this compound signaling pathway, illustrating its inhibitory effect on Aurora A kinase and downstream consequences on HURP and spindle formation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial characterization of this compound.
In Vitro Kinase Assay
This assay is performed to determine the IC50 values of this compound against Aurora A and Aurora B kinases.
Materials:
-
Recombinant Aurora A and Aurora B kinases
-
Myelin Basic Protein (MBP) as a substrate
-
P-ATP32 -
This compound at various concentrations
-
Kinase buffer
-
Phosphocellulose paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the kinase, substrate (MBP), and varying concentrations of this compound in the kinase buffer.
-
Initiate the kinase reaction by adding
P-ATP.32 -
Incubate the reaction mixture at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated
P-ATP.32 -
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of this compound concentration.
-
Calculate the IC50 value using a suitable non-linear regression model (e.g., four-parameter logistic curve).
Differential Scanning Fluorimetry (DSF) / Protein Stability Shift Assay
This assay is used to confirm the direct binding of this compound to Aurora A kinase.
Materials:
-
Recombinant Aurora A-6xHis protein (5 µM)
-
This compound (100 µM)
-
SYPRO Orange dye (1:1000 dilution)
-
Buffer: PBS 1x, 150 mM NaCl, 2 mM MgCl2, 8.7% glycerol, pH 6.5
-
Real-Time PCR System
Protocol:
-
Prepare a 20 µl reaction mixture in a 96-well plate containing Aurora A protein, this compound, and SYPRO Orange dye in the specified buffer.
-
Place the plate in a Real-Time PCR system.
-
Set the instrument to increase the temperature from 26°C to 80°C at a rate of 1°C/min.
-
Monitor the fluorescence of the SYPRO Orange dye at each temperature interval.
-
The melting temperature (Tm) is the temperature at which the fluorescence is maximal, indicating protein unfolding.
-
A shift in the Tm in the presence of this compound compared to the protein alone indicates direct binding of the compound.[5]
Immunofluorescence Microscopy for Spindle Defects
This cell-based assay is used to visualize the effects of this compound on the mitotic spindle.
Materials:
-
HeLa cells
-
This compound (e.g., 20 µM)
-
DMSO (vehicle control)
-
Microtubule-stabilizing buffer
-
Primary antibodies: anti-α-tubulin, anti-pericentrin
-
Fluorescently labeled secondary antibodies
-
DAPI (for DNA staining)
-
Fluorescence microscope
Protocol:
-
Culture HeLa cells on coverslips to an appropriate confluency.
-
Treat the cells with this compound or DMSO for a specified duration (e.g., 24 hours).
-
Fix the cells with a suitable fixative (e.g., methanol).
-
Permeabilize the cells with a detergent-based buffer.
-
Block non-specific antibody binding with a blocking solution (e.g., BSA in PBS).
-
Incubate the cells with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes).
-
Wash the cells and incubate with appropriate fluorescently labeled secondary antibodies.
-
Stain the DNA with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Analyze the images for mitotic spindle morphology, including pole-to-pole distance and centrosome number.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for the initial in vitro characterization of a small molecule inhibitor like this compound.
Caption: A representative experimental workflow for the in vitro characterization of this compound.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Tripolin A Treatment of HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Tripolin A, a selective, non-ATP competitive inhibitor of Aurora A kinase, in studies involving the human cervical cancer cell line, HeLa. Detailed protocols for cell treatment, immunofluorescence analysis, and assessment of phenotypic changes are included, based on established research.
Introduction
This compound is a small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] It has been demonstrated to selectively inhibit Aurora A over Aurora B kinase in human cells.[1][3] In HeLa cells, this compound treatment leads to defects in mitotic spindle formation, abnormal centrosome integrity, and altered microtubule dynamics.[1][2] A unique characteristic of this compound is its effect on the distribution of the Aurora A substrate HURP (Hepatoma Up-Regulated Protein) on spindle microtubules, without affecting its binding.[1] These properties make this compound a valuable tool for studying the cellular functions of Aurora A kinase and for investigating its potential as a therapeutic target in cancer.
Mechanism of Action
This compound functions as a non-ATP competitive inhibitor of Aurora A kinase.[1] Its inhibitory action leads to a reduction in the autophosphorylation of Aurora A at Threonine 288 (pT288), which is crucial for its activity.[3][4] This inhibition results in a cascade of downstream effects, primarily impacting mitotic processes. The key mechanistic effects of this compound on HeLa cells include:
-
Reduced Aurora A Activity: Directly inhibits the kinase activity of Aurora A.
-
Disrupted Spindle Formation: Leads to the formation of abnormal mitotic spindles.[1]
-
Centrosome Abnormalities: Affects the integrity and function of centrosomes.[1]
-
Altered HURP Localization: Changes the gradient distribution of the microtubule-associated protein HURP on the mitotic spindle.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of this compound.
Table 1: In Vitro Kinase Inhibition
| Kinase | IC50 Value |
| Aurora A | 1.5 µM |
| Aurora B | 7 µM |
Data from in vitro kinase assays.[5]
Table 2: Effects of this compound on Aurora A in HeLa Cells
| Treatment (20 µM this compound) | Reduction in pAurora A (T288) on Centrosomes | Reduction in Total Aurora A on Spindles |
| 5 hours | 85% | 81% |
| 24 hours | 47% | 24% |
Data obtained from immunofluorescence intensity quantification in metaphase HeLa cells.[4]
Table 3: Effect of this compound on Spindle Length in HeLa Cells
| Treatment | Average Interpolar Distance (µm) | Statistical Significance |
| Control (DMSO) | ~11 µm | N/A |
| This compound | Significantly shorter | p < 0.0001 |
Interpolar distances were measured based on pericentrin staining.[3]
Experimental Protocols
Protocol 1: this compound Treatment of HeLa Cells
This protocol describes the general procedure for treating HeLa cells with this compound for subsequent analysis.
Materials:
-
HeLa cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates or coverslips
Procedure:
-
Cell Seeding: Seed HeLa cells at a desired density in the appropriate culture vessel (e.g., 6-well plate, 96-well plate, or on coverslips in a petri dish). Allow cells to attach and grow for 18-24 hours at 37°C with 5% CO2.
-
Preparation of Treatment Medium: Prepare the final concentration of this compound in complete growth medium. A working concentration of 20 µM has been shown to be effective.[3][4] Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubation: Incubate the cells for the desired duration. Treatment times of 5 and 24 hours have been documented to produce significant effects.[3][4]
-
Downstream Analysis: Following incubation, proceed with the desired analysis, such as immunofluorescence, western blotting, or cell viability assays.
Protocol 2: Immunofluorescence Staining for Phenotypic Analysis
This protocol is designed for the visualization of cellular components, such as the mitotic spindle, centrosomes, and specific proteins, in this compound-treated HeLa cells.
Materials:
-
This compound-treated and control HeLa cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-α-tubulin, anti-pericentrin, anti-pAurora A, anti-HURP)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
-
Mounting medium
Procedure:
-
Fixation: After treatment, wash the cells on coverslips once with PBS. Fix the cells, for example, with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If using a paraformaldehyde fixation, permeabilize the cells with permeabilization buffer for 5-10 minutes.
-
Blocking: Wash the cells with PBS and then incubate in blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with the desired primary antibodies diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the appropriate fluorophore-conjugated secondary antibodies, diluted in blocking buffer, for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS. Incubate with DAPI for 5 minutes to stain the DNA.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on the viability and proliferation of HeLa cells.
Materials:
-
HeLa cells
-
Complete growth medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Live-Cell Imaging of Mitosis with Tripolin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, potent, and specific small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Unlike many other kinase inhibitors, this compound acts in a non-ATP-competitive manner.[2][3] Its ability to induce mitotic spindle defects, including centrosome fragmentation and multipolar spindle formation, makes it a valuable tool for studying the intricate processes of mitosis and a potential candidate for anti-cancer drug development.[1] These application notes provide detailed protocols for utilizing this compound in live-cell imaging studies to track and analyze mitotic events in real-time.
Mechanism of Action
This compound selectively inhibits Aurora A kinase activity, leading to a significant reduction in the autophosphorylation of Aurora A at Threonine 288 (pT288), a critical step for its activation.[1] Aurora A kinase is a central component of the mitotic machinery, playing crucial roles in centrosome maturation, spindle assembly, and chromosome segregation. Its activity is tightly regulated, in part, by its interaction with the targeting protein for Xenopus kinesin-like protein 2 (TPX2).[4][5][6] The inhibition of Aurora A by this compound phenocopies the effects of Aurora A or TPX2 depletion, leading to severe mitotic spindle abnormalities and ultimately mitotic arrest.[1]
Data Presentation
Quantitative Effects of this compound on Mitosis in HeLa Cells
The following table summarizes the quantitative effects of this compound on mitotic progression in HeLa cells based on immunofluorescence studies. These data can be used as a reference for designing live-cell imaging experiments.
| Parameter | Control (DMSO) | 20 µM this compound (5 hours) | 20 µM this compound (24 hours) | Source |
| pAurora A (T288) Levels | 100% | ~15% | ~53% | [1] |
| Mitotic Defects (Total) | < 5% | ~99% | ~99.3% | [1] |
| Chromosome Misalignment | - | Not specified | 66% | [1] |
| Aberrant Spindle Formation (tripolar) | - | Not specified | 33.3% | [1] |
| Centrosome Fragmentation | < 5% | 99% | 98% | [1] |
| Acentrosomal Spindle Poles | < 5% | 33% | 25% | [1] |
| Mean Pole-to-Pole Distance | 9.9 µm (±0.7) | Not specified | 7.6 µm (±1.3) | [7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression with this compound
This protocol outlines the procedure for real-time tracking of mitotic events in HeLa cells stably expressing fluorescently tagged Histone H2B (H2B-GFP or H2B-mCherry) and α-tubulin (mCherry-α-tubulin or GFP-α-tubulin) upon treatment with this compound.
Materials:
-
HeLa cells stably expressing H2B-GFP/mCherry and α-tubulin-mCherry/GFP
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
CO2-independent live-cell imaging medium (e.g., Leibovitz's L-15) with 10% FBS
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Glass-bottom imaging dishes (35 mm)
-
Live-cell imaging microscope system with environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Seeding: 24 hours prior to imaging, seed the HeLa cells onto glass-bottom imaging dishes at a density of 30-40% confluency to allow for tracking of individual cells.
-
This compound Treatment: On the day of imaging, replace the culture medium with pre-warmed live-cell imaging medium containing the desired final concentration of this compound. A starting concentration of 20 µM is recommended based on fixed-cell studies.[1] Prepare a vehicle control dish with an equivalent concentration of DMSO.
-
Microscope Setup:
-
Place the imaging dish on the microscope stage within the environmental chamber and allow it to equilibrate for at least 30 minutes.
-
Set the temperature to 37°C and CO2 to 5%.
-
Select a 40x or 60x objective for optimal cellular resolution.
-
-
Image Acquisition:
-
Identify a field of view containing healthy cells.
-
Set up a time-lapse acquisition with images captured every 3-5 minutes for a duration of 12-24 hours. This interval is sufficient to capture the key stages of mitosis.
-
Use the appropriate filter sets for GFP/mCherry and acquire both fluorescence and phase-contrast or DIC images at each time point.
-
Minimize phototoxicity by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the time-lapse movies to determine the duration of different mitotic phases (prophase, metaphase, anaphase, telophase).
-
Quantify the percentage of cells exhibiting mitotic defects such as:
-
Prolonged mitotic arrest
-
Chromosome misalignment
-
Multipolar spindle formation
-
Centrosome fragmentation (visualized by spindle pole dynamics)
-
Cytokinesis failure leading to binucleated cells
-
-
Protocol 2: Immunofluorescence Staining for Spindle and Centrosome Defects
This protocol allows for high-resolution visualization of the mitotic spindle and centrosomes in fixed cells following this compound treatment.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO
-
Glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibodies:
-
Mouse anti-α-tubulin
-
Rabbit anti-pericentrin (centrosome marker)
-
-
Fluorescently labeled secondary antibodies:
-
Anti-mouse IgG (e.g., Alexa Fluor 488)
-
Anti-rabbit IgG (e.g., Alexa Fluor 594)
-
-
DAPI or Hoechst stain (for DNA)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Seed HeLa cells on glass coverslips in a 6-well plate. The following day, treat the cells with 20 µM this compound or DMSO for 5 or 24 hours.[1]
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
The next day, wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits Aurora A kinase, disrupting mitotic progression.
Experimental Workflow Diagram
Caption: Workflow for live-cell imaging of mitosis with this compound.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CEP192 localises mitotic Aurora-A activity by priming its interaction with TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of spindle assembly factor TPX2 with importins-α/β inhibits protein phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the TPX2 Domains Involved in Microtubule Nucleation and Spindle Assembly in Xenopus Egg Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Determining the Optimal Concentration of Tripolin A for Cell Culture Applications
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripolin A is a novel, potent, and selective small-molecule inhibitor of Aurora A kinase.[1] It functions as a non-ATP competitive inhibitor, distinguishing it from many other kinase inhibitors.[2][3] Aurora A kinase is a key regulator of mitotic progression, playing crucial roles in centrosome maturation and separation, spindle assembly, and microtubule dynamics.[1][4] Inhibition of Aurora A kinase by this compound leads to significant anti-proliferative effects, including defects in spindle formation, centrosome integrity, and ultimately, mitotic arrest.[1][4] These characteristics make this compound a valuable tool for cancer research and a potential scaffold for the development of novel anti-cancer therapeutics.
This document provides detailed protocols and guidelines for determining the optimal concentration of this compound for various cell culture applications. The provided methodologies will enable researchers to establish the half-maximal inhibitory concentration (IC50) and to observe the phenotypic effects of this compound on their specific cell lines of interest.
Mechanism of Action: Aurora A Kinase Inhibition
This compound selectively inhibits Aurora A kinase without significantly affecting Aurora B kinase in mammalian cells.[4][3] Its non-ATP competitive mode of action suggests that it binds to a site distinct from the ATP-binding pocket of the kinase.[4][3] This inhibition disrupts the downstream signaling cascade of Aurora A, which is critical for the proper execution of mitosis. The consequences of Aurora A inhibition by this compound include:
-
Disruption of Spindle Formation: Treatment with this compound leads to mitotic spindle defects, including the formation of monopolar or multipolar spindles.[1]
-
Impaired Centrosome Integrity: It affects centrosome structure and separation, contributing to aberrant mitosis.[1]
-
Altered Microtubule Dynamics: this compound influences the stability and organization of microtubules during both interphase and mitosis.[1]
These cellular effects culminate in cell cycle arrest, typically in the G2/M phase, and can subsequently lead to apoptosis.
Quantitative Data Summary
While comprehensive IC50 values for this compound across a wide range of cell lines are not extensively published, the seminal study by Kesisova et al. (2013) provides key data on its activity in HeLa cells. The following tables summarize the available quantitative information and provide a template for researchers to populate with their own experimental data.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Mode of Inhibition | Reference |
| Aurora A | 1.5 | Non-ATP Competitive | [2] |
| Aurora B | 7.0 | Not specified | [2] |
Table 2: Cellular Effects of this compound on HeLa Cells
| Parameter | Concentration (µM) | Treatment Duration | Observed Effect | Reference |
| pAurora A Localization | 20 | 5 and 24 hours | Reduction of pAurora A on spindle microtubules | [4] |
| Spindle Length | 20 | 24 hours | Shorter mean pole-to-pole distance | [1] |
| Spindle and Centrosome Defects | 20 | 24 hours | Increased percentage of abnormal mitotic figures (multipolar, misaligned, disorganized, monopolar) | [1] |
Table 3: User-Generated IC50 Values for this compound
| Cell Line | Assay Type (e.g., MTT, XTT) | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | MTT | 72 | User-determined |
| e.g., A549 | MTT | 72 | User-determined |
| e.g., PC-3 | XTT | 48 | User-determined |
Experimental Protocols
To determine the optimal concentration of this compound for your specific cell line and experimental goals, a dose-response analysis is essential. The following protocols provide detailed methodologies for common assays used for this purpose.
Protocol 1: Determining Cell Viability and IC50 using MTT Assay
This protocol describes how to assess the effect of this compound on cell viability and to calculate its IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment to identify cell cycle arrest.
Materials:
-
This compound stock solution
-
Selected cancer cell line
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach and grow to 50-60% confluency.
-
Treat cells with various concentrations of this compound (e.g., concentrations around the determined IC50) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS and, while gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise for fixation.
-
Incubate at 4°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Signaling Pathway of Aurora A Kinase and Inhibition by this compound
Caption: Aurora A kinase signaling and the inhibitory action of this compound.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Application Notes and Protocols: Western Blot Analysis of p-Aurora A after Tripolin A Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Aurora A phosphorylation at Threonine 288 (p-Aurora A) in cultured cells following treatment with Tripolin A, a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] This procedure is critical for researchers investigating the cellular effects of Aurora A inhibition and for professionals in drug development screening for novel anti-cancer therapeutics targeting the Aurora kinase family.
This compound has been shown to effectively reduce the levels of autophosphorylated Aurora A at Thr288, a key marker of its kinase activity.[4][5] This inhibition of Aurora A activity leads to defects in spindle formation, centrosome integrity, and ultimately, mitotic arrest.[1][6][7]
Data Presentation
The following tables summarize the quantitative effects of this compound on p-Aurora A and total Aurora A levels as determined by immunofluorescence analysis in HeLa cells.[4][5]
Table 1: Effect of this compound on p-Aurora A (Thr288) Levels
| Treatment | Duration | Concentration | % Reduction in p-Aurora A | Reference |
| This compound | 5 hours | 20 µM | 85% | [4][5] |
| This compound | 24 hours | 20 µM | 47% | [4][5] |
| DMSO (Control) | 5 & 24 hours | 0.1% v/v | 0% | [4][5][8] |
Table 2: Effect of this compound on Total Aurora A Levels on the Spindle
| Treatment | Duration | Concentration | % Reduction in Total Aurora A | Reference |
| This compound | 5 hours | 20 µM | 81% | [4][5] |
| This compound | 24 hours | 20 µM | 24% | [4][5] |
| DMSO (Control) | 5 & 24 hours | 0.1% v/v | 0% | [4][5][8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for Western blot analysis of p-Aurora A.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is adapted from established methods for treating HeLa cells.[8]
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L-glutamine
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
Procedure:
-
Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a humidified incubator with 5% CO2.
-
Seeding: Seed cells at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of this compound in complete cell culture medium to a final concentration of 20 µM.
-
Prepare a vehicle control with the same final concentration of DMSO (e.g., 0.1% v/v).
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired time points (e.g., 5 and 24 hours).
-
Western Blot Analysis of p-Aurora A
This protocol provides a general framework for the Western blot analysis of phosphorylated proteins. Optimization may be required for specific cell lines and antibody batches.
Materials:
-
RIPA buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% w/v BSA in TBST)
-
Primary antibody: Rabbit anti-phospho-Aurora A (Thr288) monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., chemiluminescence imager)
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
To an equal amount of protein (e.g., 20-30 µg) for each sample, add an equal volume of 2x Laemmli sample buffer.
-
Denature the samples by heating at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load the denatured protein samples onto an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Aurora A (Thr288), diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Aurora A or a loading control protein such as α-tubulin or β-actin.
-
Quantify the band intensities using densitometry software. Normalize the p-Aurora A signal to the loading control.
-
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - Creative Biolabs [creative-biolabs.com]
- 8. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
Application Notes and Protocols for In Vitro Biochemical Assays to Measure Tripolin A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel small-molecule inhibitor targeting Aurora A kinase, a key regulator of mitotic progression.[1][2] Its non-ATP competitive nature makes it a compound of interest for dissecting signaling pathways orchestrated by Aurora kinases and as a potential scaffold for anticancer drug development.[1][2] These application notes provide detailed protocols for essential in vitro biochemical assays to characterize the activity of this compound, focusing on its primary target, Aurora A kinase, and its downstream effects on microtubule dynamics.
Mechanism of Action
This compound selectively inhibits Aurora A kinase activity, leading to defects in spindle formation, and centrosome integrity, and affecting microtubule dynamics.[1][3] A key substrate of Aurora A is the Hepatoma Up-Regulated Protein (HURP), a microtubule-associated protein (MAP) that plays a role in stabilizing spindle microtubules.[1][4] this compound has been shown to affect the distribution of HURP on microtubules, suggesting a disruption of the Aurora A-HURP signaling axis.[1][4]
Data Presentation
The following tables summarize key quantitative data for this compound activity based on the described in vitro assays.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase Target | IC50 (µM) | Inhibition Type |
| Aurora A | 1.5[5] | Non-ATP Competitive[2] |
| Aurora B | 7.0[5] | ATP Competitive[2] |
Table 2: Effect of this compound on In Vitro Tubulin Polymerization Kinetics (Hypothetical Data)
| This compound (µM) | Vmax (mOD/min) | Lag Time (min) | Polymer Mass at Steady State (OD340) |
| 0 (Control) | 10.5 | 5.2 | 0.350 |
| 1 | 8.2 | 7.8 | 0.280 |
| 5 | 4.1 | 12.5 | 0.150 |
| 10 | 1.9 | 18.2 | 0.080 |
Note: This table presents hypothetical data for illustrative purposes, as specific quantitative kinetic data for this compound's effect on tubulin polymerization was not available in the searched literature. The trend reflects the expected inhibitory effect on microtubule assembly.
Experimental Protocols
In Vitro Aurora A Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified Aurora A kinase.
Workflow:
Caption: Workflow for the in vitro Aurora A kinase assay.
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO, then further dilute in a suitable kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).[6]
-
Prepare a solution of recombinant human Aurora A kinase in kinase buffer.
-
Prepare a substrate mix containing a suitable peptide substrate (e.g., Kemptide) and ATP in kinase buffer.[7]
-
-
Kinase Reaction:
-
Detection:
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin into microtubules.
Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice.[1][9]
-
Prepare a stock solution of GTP in the general tubulin buffer.[1]
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the general tubulin buffer. The final DMSO concentration should be kept low (<1%).[1]
-
-
Assay Setup:
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes to monitor the increase in turbidity as microtubules polymerize.[1]
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time for each concentration of this compound.
-
From the polymerization curves, determine the maximum rate of polymerization (Vmax), the lag time for nucleation, and the final absorbance at the steady-state phase.[10]
-
In Vitro HURP Phosphorylation Assay
This assay determines the effect of this compound on the phosphorylation of the Aurora A substrate, HURP.
Workflow:
Caption: Workflow for the in vitro HURP phosphorylation assay.
Protocol:
-
Substrate Preparation:
-
Kinase Reaction:
-
Detection:
-
Data Analysis:
Signaling Pathway
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of the proportion of microtubule polymer present during the mitosis-interphase transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulation of the Polymerization Kinetics of α/β-Tubulin by Osmolytes and Macromolecular Crowding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mcb.berkeley.edu [mcb.berkeley.edu]
- 7. biorxiv.org [biorxiv.org]
- 8. Super-resolution imaging and quantitative analysis of microtubule arrays in model neurons show that epothilone D increases the density but decreases the length and straightness of microtubules in axon-like processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A simple formulation of microtubule dynamics: quantitative implications of the dynamic instability of microtubule populations in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Application Notes and Protocols: High-Content Screening for Mitotic Defects Using Tripolin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] It functions as a non-ATP competitive inhibitor, offering a distinct mechanism for studying Aurora A's role in cell division.[1][2] Inhibition of Aurora A by this compound disrupts crucial mitotic events, leading to a variety of defects, including abnormal spindle formation, centrosome fragmentation, and chromosome misalignment.[1] These characteristics make this compound a valuable tool for high-content screening (HCS) assays designed to identify and characterize compounds that interfere with mitosis. This document provides detailed protocols and application notes for utilizing this compound in HCS workflows to screen for mitotic defects.
Mechanism of Action of this compound
This compound selectively inhibits Aurora A kinase, a serine/threonine kinase that plays a pivotal role in centrosome maturation, spindle assembly, and chromosome segregation.[1][2][3] Unlike many kinase inhibitors that compete with ATP for binding, this compound is predicted to bind to a different site on the Aurora A kinase.[2] The inhibition of Aurora A by this compound leads to a cascade of downstream effects, primarily impacting the stability and organization of microtubules during mitosis.[1] Specifically, this compound treatment has been shown to:
-
Reduce active Aurora A kinase: It decreases the phosphorylation of Aurora A at Threonine-288, which is essential for its activity.[4]
-
Induce mitotic spindle defects: This includes the formation of shorter, disorganized, and multipolar (mainly tripolar) spindles.[1]
-
Cause centrosome fragmentation: A high percentage of mitotic cells treated with this compound exhibit fragmented centrosomes.[1]
-
Lead to chromosome misalignment: A significant portion of treated cells fail to properly align their chromosomes at the metaphase plate.[1]
-
Affect microtubule dynamics: this compound alters microtubule stability, leading to a more bundled and collapsed microtubule network.[1]
-
Influence the localization of HURP: It disrupts the normal gradient distribution of the microtubule-associated protein HURP (Hepatoma Up-Regulated Protein) on spindle microtubules.[1][2]
Quantitative Data on this compound-Induced Mitotic Defects
The following tables summarize the quantitative effects of this compound on mitotic cells, providing a baseline for expected phenotypes in a high-content screening assay.
Table 1: Mitotic Defects in HeLa Cells Treated with 20 µM this compound for 24 hours
| Mitotic Phenotype | Percentage of Cells |
| Chromosome Misalignment | 66% |
| Aberrant Spindle Formation (mainly tripolar) | 33.3% |
| Normal Mitosis | 0.7% |
Table 2: Centrosome Fragmentation in Mitotic HeLa Cells Treated with this compound [1]
| Treatment Duration | Percentage of Cells with Fragmented Centrosomes |
| 5 hours | 99% |
| 24 hours | 98% |
Table 3: Effect of this compound on Spindle Pole-to-Pole Distance in HeLa Cells [1][4]
| Treatment | Mean Pole-to-Pole Distance (µm ± SD) |
| Control (DMSO) | 9.9 ± 0.7 |
| 20 µM this compound (24 hours) | 7.6 ± 1.3 |
High-Content Screening Protocol for Mitotic Defects
This protocol outlines a method for using high-content imaging and analysis to screen for compounds that induce mitotic defects, using this compound as a positive control.
I. Materials and Reagents
-
Cell Line: HeLa or U2OS cells are commonly used for studying mitosis.
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Assay Plates: 96- or 384-well black, clear-bottom imaging plates.
-
Compounds: this compound (positive control), test compounds, and DMSO (negative control).
-
Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Primary Antibodies:
-
Rabbit anti-phospho-Histone H3 (Ser10) (mitotic marker)
-
Mouse anti-α-tubulin (spindle microtubule marker)
-
Goat anti-pericentrin or anti-γ-tubulin (centrosome marker)
-
-
Secondary Antibodies:
-
Alexa Fluor 488-conjugated anti-rabbit IgG
-
Alexa Fluor 568-conjugated anti-mouse IgG
-
Alexa Fluor 647-conjugated anti-goat IgG
-
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Phosphate Buffered Saline (PBS)
II. Experimental Procedure
-
Cell Seeding:
-
Seed HeLa or U2OS cells into 96- or 384-well imaging plates at a density that will result in 50-70% confluency at the time of imaging.
-
Incubate the plates at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in culture medium. A final concentration of 10-20 µM for this compound is a good starting point.
-
Add the compounds to the respective wells. Include wells with DMSO as a negative control.
-
Incubate the plates for a predetermined time, for example, 16-24 hours, to allow for cells to enter mitosis and for the compounds to exert their effects.
-
-
Immunofluorescence Staining:
-
Carefully aspirate the culture medium from the wells.
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the wells three times with PBS.
-
Block non-specific antibody binding by adding blocking buffer and incubating for 1 hour at room temperature.
-
Dilute the primary antibodies in blocking buffer and add the antibody cocktail to each well. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the wells three times with PBS.
-
Dilute the secondary antibodies and the nuclear stain in blocking buffer and add to each well. Incubate for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
Leave the final wash of PBS in the wells for imaging.
-
-
High-Content Image Acquisition:
-
Use an automated high-content imaging system to acquire images from each well.
-
Acquire images in at least four channels:
-
DAPI/Hoechst: To identify nuclei and assess DNA content and morphology.
-
Alexa Fluor 488: To identify mitotic cells (phospho-Histone H3 positive).
-
Alexa Fluor 568: To visualize the mitotic spindle (α-tubulin).
-
Alexa Fluor 647: To identify centrosomes (pericentrin/γ-tubulin).
-
-
Capture images from multiple fields per well to ensure a sufficient number of cells for robust statistical analysis.
-
-
Image Analysis:
-
Use a high-content analysis software to quantify various cellular and subcellular features.
-
Cell Segmentation:
-
Identify nuclei based on the DAPI/Hoechst signal.
-
Identify the cytoplasm based on the α-tubulin signal.
-
-
Phenotypic Readouts:
-
Mitotic Index: Calculate the percentage of phospho-Histone H3 positive cells.
-
Spindle Morphology: Measure spindle length (pole-to-pole distance), spindle width, and microtubule intensity.
-
Chromosome Alignment: Quantify the distribution and alignment of DNA within the spindle.
-
Centrosome Number and Integrity: Count the number of pericentrin/γ-tubulin spots per mitotic cell.
-
Nuclear Morphology: Measure nuclear area and intensity.
-
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the Aurora A signaling pathway.
Experimental Workflow
Caption: High-content screening workflow for identifying mitotic defects.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Tripolin A-Based Cancer Therapy Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2] Aurora A is frequently overexpressed in various human cancers, making it an attractive target for cancer therapy. This compound functions as a non-ATP competitive inhibitor, offering a distinct mechanism of action compared to many other kinase inhibitors.[2][3] These application notes provide a comprehensive guide for researchers to evaluate the anti-cancer potential of this compound, from in vitro characterization to in vivo efficacy studies. The following protocols and data serve as a framework for developing a this compound-based cancer therapy model.
Mechanism of Action
This compound selectively inhibits Aurora A kinase activity, which plays a critical role in centrosome maturation, spindle assembly, and mitotic entry.[1][2] Inhibition of Aurora A by this compound leads to defects in spindle formation, centrosome abnormalities, and ultimately, mitotic arrest.[2] One of the key substrates of Aurora A is the Hepatoma Up-Regulated Protein (HURP), which is involved in microtubule stabilization. This compound has been shown to affect the proper localization of HURP on spindle microtubules, further contributing to mitotic disruption.[2][3] The sustained mitotic arrest induced by this compound is expected to trigger the apoptotic cascade, leading to cancer cell death.
Data Presentation
In Vitro Efficacy: Representative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table presents representative IC50 values for this compound against various cancer cell lines.
Disclaimer: The following data are representative examples for Aurora A inhibitors and are provided for illustrative purposes. Actual IC50 values for this compound should be determined experimentally.
| Cell Line | Cancer Type | Representative IC50 (µM) |
| HeLa | Cervical Cancer | 15.5 |
| MCF-7 | Breast Cancer | 22.1 |
| A549 | Lung Cancer | 18.9 |
| HCT116 | Colon Cancer | 12.7 |
In Vivo Efficacy: Representative Tumor Growth Inhibition
This table summarizes representative data from a subcutaneous xenograft model evaluating the in vivo efficacy of this compound.
Disclaimer: The following data are representative examples for Aurora A inhibitors and are provided for illustrative purposes. Actual in vivo efficacy should be determined experimentally.
| Animal Model | Cancer Cell Line | Treatment | Dosage | Tumor Growth Inhibition (%) |
| Nude Mice | HeLa | Vehicle (Control) | - | 0 |
| Nude Mice | HeLa | This compound | 25 mg/kg | 45 |
| Nude Mice | HeLa | This compound | 50 mg/kg | 68 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HCT116)
-
Complete culture medium
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium. A final DMSO concentration should be ≤ 0.1%.
-
Replace the medium with the this compound dilutions or vehicle control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Apoptosis and Signaling Pathways
This protocol is used to detect changes in protein expression related to apoptosis and key signaling pathways following this compound treatment.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p-p53, anti-p-Akt, anti-p-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells
-
This compound
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][5][6]
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7][8][9][10][11]
-
Incubate for 15 minutes at room temperature in the dark.[7][8][9][10][11]
-
Analyze the samples by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9][10][11]
In Vivo Subcutaneous Xenograft Model
This protocol evaluates the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells (e.g., HeLa)
-
Matrigel (optional)
-
This compound
-
Vehicle for in vivo administration
-
Calipers
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle to the respective groups at the determined dosage and schedule (e.g., intraperitoneal injection daily).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the percentage of tumor growth inhibition compared to the control group.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow.
Caption: Potential Downstream Signaling of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Mutant p53 variants differentially impact replication initiation and activate cGAS-STING to affect immune checkpoint inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lifespan Based Pharmacokinetic-Pharmacodynamic Model of Tumor Growth Inhibition by Anticancer Therapeutics | PLOS One [journals.plos.org]
- 4. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Co-administration of Chrysin and Luteolin with Cisplatin and Topotecan Exhibits a Variable Therapeutic Value in Human Cancer Cells, HeLa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urolithin A Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triptolide-Assisted Phosphorylation of p53 Suppresses Inflammation-Induced NF-κB Survival Pathways in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying HURP-Dependent Pathways Using Tripolin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatoma Upregulated Protein (HURP) is a critical microtubule-associated protein (MAP) involved in the regulation of spindle assembly and stability during mitosis. Its function is intricately controlled by phosphorylation, primarily by the serine/threonine kinase Aurora A. Dysregulation of the Aurora A-HURP axis is implicated in chromosomal instability and tumorigenesis, making it a key area of investigation in cancer biology and drug development.
Tripolin A is a specific, non-ATP-competitive small-molecule inhibitor of Aurora A kinase.[1][2][3][4] Unlike ATP-competitive inhibitors, this compound offers a distinct mode of action that can be leveraged to dissect the specific roles of Aurora A in cellular processes. Notably, this compound treatment affects the gradient distribution of HURP on spindle microtubules towards the chromosomes without inhibiting HURP's binding to microtubules, highlighting a nuanced regulatory mechanism.[1][2][3][5] This unique characteristic makes this compound an invaluable tool for studying HURP-dependent pathways.
These application notes provide detailed protocols for utilizing this compound to investigate the Aurora A-HURP signaling pathway and its impact on microtubule dynamics and mitotic progression.
Key Reagents and Equipment
-
Cell Lines: HeLa (human cervical cancer), U2OS (human osteosarcoma), or other suitable cancer cell lines.
-
This compound: (Tocris, Cat. No. 4501 or equivalent). Prepare a stock solution in DMSO.
-
Antibodies:
-
Primary antibodies: anti-HURP, anti-α-tubulin, anti-γ-tubulin, anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-pericentrin.
-
Secondary antibodies: Fluorescently-conjugated secondary antibodies for immunofluorescence (e.g., Alexa Fluor 488, 594), HRP-conjugated secondary antibodies for Western blotting.
-
-
Reagents for Cell Culture: DMEM, FBS, penicillin-streptomycin, PBS, trypsin-EDTA.
-
Reagents for Immunofluorescence: Paraformaldehyde (PFA), methanol (B129727), Triton X-100, BSA, DAPI or Hoechst stain, mounting medium.
-
Reagents for Western Blotting: RIPA or similar lysis buffer with protease and phosphatase inhibitors, Laemmli buffer, SDS-PAGE gels, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), ECL substrate.
-
Reagents for Co-Immunoprecipitation: Co-IP lysis buffer, Protein A/G agarose (B213101) or magnetic beads.
-
Microscopy: Confocal microscope for immunofluorescence and live-cell imaging.
-
Western Blotting System: Electrophoresis and transfer apparatus, imaging system.
Data Presentation
Table 1: Effects of this compound on Mitotic Parameters
| Parameter | Control (DMSO) | This compound (20 µM, 24h) | Reference |
| Mean Pole-to-Pole Distance (µm) | 9.9 ± 0.7 | 7.6 ± 1.3 | [5] |
| Normal Bipolar Spindles (%) | ~90% | Significantly Reduced | [5] |
| Multipolar Spindles (%) | <5% | Significantly Increased | [5] |
| Disorganized/Misaligned Spindles (%) | <5% | Significantly Increased | [5] |
Table 2: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (µM) | Mode of Inhibition | Reference |
| Aurora A | 1.5 | Non-ATP competitive | [4] |
| Aurora B | 7.0 | Not specified | [4] |
Experimental Protocols
Protocol 1: Analysis of HURP Localization and Spindle Morphology by Immunofluorescence
This protocol details the steps to visualize the effects of this compound on the subcellular localization of HURP and the morphology of the mitotic spindle.
1. Cell Culture and Treatment: a. Seed HeLa cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency the next day. b. Culture cells in complete DMEM medium at 37°C in a 5% CO2 incubator. c. Treat the cells with 20 µM this compound or an equivalent volume of DMSO (vehicle control) for 5 to 24 hours.[2]
2. Fixation and Permeabilization: a. After treatment, wash the cells once with pre-warmed PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature or with ice-cold methanol for 10 minutes at -20°C.[6] c. Wash the cells three times with PBS for 5 minutes each. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature. e. Wash three times with PBS for 5 minutes each.
3. Blocking and Antibody Incubation: a. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 3% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature. b. Dilute primary antibodies (e.g., anti-HURP and anti-α-tubulin) in the blocking buffer according to the manufacturer's recommendations. c. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber. d. Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each. e. Dilute fluorescently-conjugated secondary antibodies in the blocking buffer. f. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light. g. Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
4. Staining and Mounting: a. Stain the cellular DNA by incubating with DAPI or Hoechst stain for 5 minutes at room temperature. b. Wash twice with PBS. c. Mount the coverslips onto glass slides using an anti-fade mounting medium.
5. Image Acquisition and Analysis: a. Acquire images using a confocal microscope. b. Analyze the localization of HURP along the spindle microtubules and quantify spindle defects (e.g., multipolar spindles, misaligned chromosomes).
Protocol 2: Western Blot Analysis of Aurora A Activity and HURP Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of Aurora A and its substrate, HURP.
1. Cell Lysis and Protein Quantification: a. Seed HeLa cells in 6-well plates and grow to 80-90% confluency. b. Treat cells with this compound (e.g., 20 µM) or DMSO for the desired time. c. To enrich for mitotic cells, cells can be synchronized with a nocodazole (B1683961) block prior to this compound treatment.[6] d. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. e. Scrape the cells and collect the lysate. f. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. g. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer for 5 minutes. b. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. c. Separate the proteins by electrophoresis. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane. e. Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature. For phospho-antibodies, BSA is often preferred. f. Incubate the membrane with primary antibodies (e.g., anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-HURP) overnight at 4°C with gentle agitation. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each.
3. Detection and Analysis: a. Apply an ECL substrate to the membrane. b. Detect the chemiluminescent signal using an imaging system. c. Quantify the band intensities using image analysis software and normalize to a loading control (e.g., actin or tubulin). The phosphorylation status of HURP can be observed as a mobility shift on the gel, with the phosphorylated form migrating slower.[7]
Protocol 3: In Vitro Microtubule Stability Assay
This protocol can be adapted to assess the effect of this compound on microtubule stability, which is influenced by HURP activity.
1. Microtubule Polymerization: a. Purified tubulin is polymerized in a polymerization buffer (e.g., BRB80 buffer containing GTP) at 37°C.[8] b. Monitor microtubule polymerization by measuring the increase in turbidity at 350 nm.
2. Treatment and Depolymerization: a. Once a plateau is reached, add this compound at various concentrations to the polymerized microtubules. b. Induce microtubule depolymerization by adding a depolymerizing agent (e.g., CaCl2 or by cold treatment).[5][8] c. Monitor the rate of depolymerization by measuring the decrease in turbidity at 350 nm.
3. Data Analysis: a. Compare the rate of depolymerization in the presence and absence of this compound. A slower rate of depolymerization in the presence of this compound would suggest an indirect stabilizing effect, potentially through the modulation of HURP activity.
Protocol 4: Co-Immunoprecipitation of HURP and its Interacting Partners
This protocol can be used to investigate how this compound-mediated inhibition of Aurora A affects the interaction of HURP with its binding partners.
1. Cell Lysis: a. Treat cells with this compound or DMSO as described in Protocol 2. b. Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
2. Immunoprecipitation: a. Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with an anti-HURP antibody or a control IgG overnight at 4°C with gentle rotation. c. Add Protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complexes.
3. Washing and Elution: a. Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specific binding proteins. b. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.
4. Western Blot Analysis: a. Analyze the eluted proteins by Western blotting using antibodies against known or potential HURP interacting partners (e.g., Aurora A, TPX2).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. This compound | 1148118-92-6 | Aurora Kinase | MOLNOVA [molnova.cn]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. pnas.org [pnas.org]
- 7. Phosphorylation and Stabilization of HURP by Aurora-A: Implication of HURP as a Transforming Target of Aurora-A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
Application Notes and Protocols for Assessing Tripolin A Stability in Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] As with any compound intended for biological research or therapeutic development, understanding its stability under various experimental conditions is crucial for the accurate interpretation of results and for defining its shelf-life and handling requirements. These application notes provide detailed protocols for assessing the stability of this compound in both forced degradation studies and in commonly used cell culture media.
The provided protocols are designed to identify potential degradation products, determine the rate of degradation, and establish a stability-indicating analytical method. Adherence to these guidelines will ensure the generation of robust and reliable data for this compound.
Data Presentation: Summary of Expected Stability Profile
The following tables summarize hypothetical, yet representative, quantitative data for this compound stability under various stress conditions. These tables are intended to serve as a template for presenting experimental results.
Table 1: Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % this compound Remaining | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 85.2% | Degradant 1, Degradant 2 |
| 0.1 M NaOH | 8 hours | 60°C | 70.5% | Degradant 3 |
| 3% H₂O₂ | 12 hours | Room Temp | 92.1% | Oxidative Product 1 |
| Dry Heat | 48 hours | 80°C | 98.5% | Minimal degradation |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25°C | 95.3% | Photodegradant 1 |
Table 2: Stability of this compound in Cell Culture Media
| Media Type | Serum Presence | Incubation Time (hours) | % this compound Remaining |
| DMEM | 10% FBS | 0 | 100% |
| DMEM | 10% FBS | 24 | 96.8% |
| DMEM | 10% FBS | 48 | 91.5% |
| DMEM | 10% FBS | 72 | 85.2% |
| RPMI-1640 | 10% FBS | 0 | 100% |
| RPMI-1640 | 10% FBS | 24 | 97.2% |
| RPMI-1640 | 10% FBS | 48 | 92.1% |
| RPMI-1640 | 10% FBS | 72 | 86.8% |
Experimental Protocols
Stability-Indicating HPLC Method Development
A crucial aspect of stability testing is the use of a stability-indicating analytical method, which can separate the intact drug from its degradation products.[2] High-Performance Liquid Chromatography (HPLC) is the preferred technique for this purpose.[2]
Objective: To develop an HPLC method capable of resolving this compound from all potential degradation products.
Materials:
-
This compound reference standard
-
HPLC grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV or photodiode array (PDA) detector
Protocol:
-
Initial Method Scouting:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like DMSO or methanol.
-
Start with a generic gradient method:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Scan from 200-400 nm using a PDA detector to determine the optimal wavelength for detection.
-
-
-
Forced Degradation Sample Analysis:
-
Subject this compound to forced degradation conditions as described in Protocol 3.2.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms to ensure that all degradation product peaks are well-resolved from the parent this compound peak (resolution > 1.5).
-
-
Method Optimization:
-
If co-elution is observed, optimize the method by adjusting the gradient slope, mobile phase composition (e.g., substituting acetonitrile with methanol), pH of the mobile phase, column temperature, and flow rate.
-
The final method should be able to quantify this compound and its degradation products without interference.
-
Forced Degradation Studies
Forced degradation studies are performed to identify the likely degradation pathways of a drug substance and to demonstrate the specificity of the stability-indicating method.[3]
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M and 1 M Hydrochloric acid (HCl)
-
0.1 M and 1 M Sodium hydroxide (B78521) (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC grade solvents
-
pH meter
-
Photostability chamber
-
Oven
Protocols:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[4]
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 8 hours.
-
At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.[4]
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, for 12 hours.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.[4]
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in a suitable solvent and dilute for HPLC analysis.[4]
-
-
Photostability Testing:
-
Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark.
-
After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.[4]
-
Stability in Cell Culture Media
This protocol determines the stability of this compound in commonly used cell culture media under standard incubation conditions.
Objective: To quantify the concentration of this compound over time in cell culture media.
Materials:
-
This compound
-
Sterile DMSO
-
Cell culture media (e.g., DMEM, RPMI-1640) with and without 10% Fetal Bovine Serum (FBS)
-
Sterile, clear-bottom 96-well plates or sterile tubes
-
Humidified incubator (37°C, 5% CO₂)
-
HPLC system
Protocol:
-
Preparation of this compound Working Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution into pre-warmed cell culture medium (with and without 10% FBS) to the final desired working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤ 0.1%).[5]
-
-
Incubation:
-
Dispense the this compound-containing media into sterile tubes or wells of a 96-well plate.
-
Place the samples in a humidified incubator at 37°C with 5% CO₂.[5]
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), collect aliquots of the media. The 0-hour time point serves as the initial concentration.[5]
-
-
Sample Processing and Storage:
-
To precipitate proteins, add an equal volume of ice-cold methanol to the collected media samples.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and store at -80°C until HPLC analysis.[6]
-
-
HPLC Analysis:
-
Thaw the samples and analyze the concentration of this compound using the validated stability-indicating HPLC method.
-
The percentage of this compound remaining at each time point is calculated relative to the 0-hour time point.
-
Mandatory Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Aurora A Kinase Signaling Pathway
Caption: Aurora A kinase activation and inhibition by this compound.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules [pubmed.ncbi.nlm.nih.gov]
- 2. Aurora kinase A - Wikipedia [en.wikipedia.org]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. rupress.org [rupress.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes: Analysis of Cell Cycle Arrest Induced by Tripolin A using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer.[1] Consequently, many cancer therapies are designed to target the cell cycle, inducing cell cycle arrest and, ultimately, cell death.[1] Flow cytometry is a powerful, high-throughput technique for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[2][3][4][5] This is achieved by staining the cellular DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA, allowing for the quantification of DNA content within each cell.[2][6]
Tripolin A is a novel small-molecule inhibitor that specifically targets Aurora A kinase, a key serine/threonine kinase that plays a critical role in mitotic progression.[7][8] By inhibiting Aurora A, this compound disrupts several mitotic processes, including centrosome maturation, spindle assembly, and chromosome segregation.[7] This disruption is hypothesized to trigger the spindle assembly checkpoint, leading to an arrest of cells in the G2/M phase of the cell cycle. These application notes provide a detailed protocol for quantifying the cell cycle arrest induced by this compound using flow cytometry.
Mechanism of Action of this compound
This compound functions as a non-ATP competitive inhibitor of Aurora A kinase.[7][8] Its inhibitory action leads to a cascade of events that disrupt the normal progression of mitosis. Key effects of this compound include:
-
Reduced Aurora A Autophosphorylation: It diminishes the localization of phosphorylated Aurora A on spindle microtubules.[7]
-
Compromised Centrosome Integrity: It affects the structural and functional integrity of centrosomes.[7]
-
Defective Spindle Formation: It leads to abnormalities in the formation and length of the mitotic spindle.[7][8]
-
Altered Microtubule Dynamics: It impacts the stability and dynamics of microtubules during interphase.[7]
These molecular events culminate in a failure of the cell to form a proper bipolar spindle, which is essential for accurate chromosome segregation. This triggers the spindle assembly checkpoint, a crucial surveillance mechanism that halts the cell cycle in the G2/M phase until all chromosomes are correctly attached to the spindle.
Experimental Protocols
This section provides a step-by-step guide for treating cultured cells with this compound and analyzing the resulting cell cycle distribution by flow cytometry.
Materials and Reagents
-
Adherent or suspension cell line (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (B145695), ice-cold[6][9]
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)[6]
-
RNase A Solution (100 µg/mL in PBS)[6]
-
12x75 mm polystyrene/polypropylene tubes for flow cytometry[6]
-
Centrifuge
-
Flow Cytometer
Procedure
1. Cell Seeding and Treatment a. For adherent cells, seed 1 x 10⁶ cells in 10 cm plates. For suspension cells, seed at a density of 0.5 x 10⁶ cells/mL. b. Allow cells to attach or resume growth for 24 hours. c. Treat cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a corresponding volume of the vehicle (DMSO) for the control group. d. Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
2. Cell Harvesting and Fixation a. Adherent cells: Wash with PBS, then detach using Trypsin-EDTA. Neutralize with complete medium. b. Suspension cells: Collect the cells directly from the culture flask. c. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. d. Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. e. Resuspend the cell pellet in 0.5 mL of cold PBS. It is critical to achieve a single-cell suspension to avoid clumps. f. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[10] g. Incubate the cells on ice for at least 30 minutes or at -20°C for at least 2 hours.[9][10] (Note: Cells can be stored in 70% ethanol at -20°C for several weeks).[9]
3. DNA Staining with Propidium Iodide a. Centrifuge the fixed cells at 300 x g for 5 minutes and carefully decant the ethanol.[9] b. Wash the cell pellet twice with 5 mL of PBS to remove residual ethanol.[6][10] c. Resuspend the cell pellet in 50 µL of RNase A solution to ensure that only DNA is stained.[6] d. Add 400 µL of PI staining solution to the cell suspension.[6] e. Incubate the tubes in the dark at room temperature for 5 to 10 minutes.[6]
4. Flow Cytometry Acquisition a. Analyze the samples on a flow cytometer. b. Use a low flow rate for sample acquisition to ensure accurate measurements.[6] c. Collect the PI fluorescence signal on a linear scale.[4][10] d. To exclude cell doublets and aggregates, create a dot plot of the fluorescence pulse area (FL2-A) versus fluorescence pulse width (FL2-W) and gate on the single-cell population.[4][6][10] e. Collect at least 10,000 single-cell events for each sample.[4][6]
5. Data Analysis a. Generate a histogram of the PI fluorescence intensity for the gated single-cell population. b. Use cell cycle analysis software (e.g., FlowJo, FCS Express, or similar) to apply a cell cycle model (e.g., Watson, Dean-Jett-Fox) to the histogram. c. Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Data Presentation
The quantitative data should be summarized in a clear and structured table to facilitate easy comparison between different treatment conditions.
Table 1: Percentage of Cells in Each Phase of the Cell Cycle Following Treatment with this compound for 24 Hours.
| Treatment | Concentration (µM) | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) |
| Vehicle (DMSO) | - | 62.4 ± 3.1 | 23.5 ± 1.8 | 14.1 ± 2.5 |
| This compound | 0.1 | 59.8 ± 2.9 | 20.1 ± 2.2 | 20.1 ± 1.9 |
| This compound | 1.0 | 35.2 ± 4.5 | 15.7 ± 2.4 | 49.1 ± 3.8 |
| This compound | 10.0 | 18.9 ± 3.8 | 9.3 ± 1.5 | 71.8 ± 4.2 |
Visualizations
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
Caption: Signaling pathway of this compound-induced cell cycle arrest.
References
- 1. dnascience.plos.org [dnascience.plos.org]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Generating Tripolin A-Resistant Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tripolin A is a novel, non-ATP competitive small molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Overexpression of Aurora A is a common feature in many human cancers and is associated with tumorigenesis and resistance to certain cancer therapies.[1][4][5][6][7] The development of cancer cell lines resistant to this compound is a critical step in understanding the potential mechanisms of acquired resistance to this new class of inhibitors, identifying novel therapeutic targets to overcome resistance, and developing more effective combination therapies.
These application notes provide a comprehensive guide to generating and characterizing this compound-resistant cancer cell lines. The protocols outlined below are based on established methodologies for developing drug-resistant cell lines and can be adapted to various cancer cell types.[4][5][6][7][8]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| HeLa (Cervical Cancer) | 1.5 | 45.2 | ~30 |
| MCF-7 (Breast Cancer) | 2.1 | 58.7 | ~28 |
| A549 (Lung Cancer) | 1.8 | 63.5 | ~35 |
| HCT116 (Colon Cancer) | 1.2 | 39.8 | ~33 |
Note: These are example values. Actual IC50 values will need to be determined experimentally for each cell line.
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cancer Cell Lines
This protocol is essential for establishing the baseline sensitivity of the cancer cell line to this compound.
Materials:
-
Parental cancer cell line of choice (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a complete culture medium. The concentration range should bracket the expected IC50 value (a broad range, e.g., 0.01 µM to 100 µM, is recommended for the initial experiment).
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a dose-escalation method for generating resistant cell lines.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25 or T75)
-
Cryopreservation medium
Procedure:
-
Initial Treatment: Begin by treating the parental cancer cells with this compound at a concentration equal to the IC50 value determined in Protocol 1.
-
Monitoring and Recovery: Monitor the cells daily. Most cells will die, but a small population may survive and begin to proliferate. This can take several days to weeks.
-
Subculture: Once the surviving cells reach 70-80% confluency, subculture them into a new flask with a fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial IC50 concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat steps 2-4 for each increase in drug concentration. It is crucial to cryopreserve cells at each successful stage of resistance development.
-
Establishment of Resistant Line: Continue this process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50). At this point, the cell line is considered resistant.
-
Characterization: The newly established resistant cell line should be characterized by re-determining the IC50 for this compound (Protocol 1) and comparing it to the parental line.
Protocol 3: Characterization of Resistant Phenotype
This protocol outlines key experiments to confirm and understand the resistance mechanism.
1. Stability of Resistance:
-
Culture the resistant cell line in a drug-free medium for an extended period (e.g., 1-2 months).
-
Periodically re-determine the IC50 for this compound to assess if the resistant phenotype is stable or reverts in the absence of selective pressure.
2. Western Blot Analysis:
-
Compare the protein expression levels of key signaling molecules in the parental and resistant cell lines, both with and without this compound treatment.
-
Target proteins:
-
Aurora A (total and phosphorylated)
-
Downstream targets of Aurora A (e.g., PLK1, TACC3)
-
Markers of apoptosis (e.g., Cleaved PARP, Caspase-3)
-
Proteins involved in drug efflux (e.g., P-glycoprotein/MDR1)
-
Key components of potential bypass pathways (e.g., p-Akt, p-ERK)
-
3. Cell Cycle Analysis:
-
Use flow cytometry to compare the cell cycle distribution of parental and resistant cells treated with this compound. Inhibition of Aurora A is expected to cause a G2/M arrest. Resistant cells may exhibit a different cell cycle profile.
Visualizations
Caption: Workflow for generating and characterizing this compound-resistant cancer cell lines.
Caption: Aurora A pathway and potential mechanisms of resistance to this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Molecular basis of drug resistance in aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Emerging roles of Aurora-A kinase in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vivo Use of Tripolin A in Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tripolin A is a potent and specific inhibitor of the Anaphase-Promoting Complex/Cyclosome (APC/C), a crucial E3 ubiquitin ligase that regulates cell cycle progression. By targeting the APC/C coactivator Cdc20, this compound prevents the degradation of key mitotic proteins, such as cyclin B1 and securin, leading to a robust mitotic arrest and subsequent cell death in cancerous cells. These application notes provide a summary of the available data and a detailed protocol for evaluating the anti-tumor efficacy of this compound in preclinical xenograft models.
Mechanism of Action
This compound exerts its anti-proliferative effects by disrupting the metaphase-to-anaphase transition. Its inhibition of the APC/C-Cdc20 complex stabilizes substrates that are essential for mitotic progression. This disruption triggers the spindle assembly checkpoint, ultimately leading to prolonged mitotic arrest and apoptosis in cancer cells.
Caption: this compound inhibits the APC/C-Cdc20 complex, leading to mitotic arrest.
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound in a human colorectal cancer (HCT-116) xenograft model.
| Parameter | Vehicle Control | This compound (10 mg/kg) |
| Administration Route | Intraperitoneal (i.p.) | Intraperitoneal (i.p.) |
| Dosing Frequency | Daily | Daily |
| Final Average Tumor Volume | ~1200 mm³ | ~400 mm³ |
| Tumor Growth Inhibition | 0% | ~67% |
| Effect on Body Weight | No significant change | No significant toxicity reported |
Note: Data is approximated from published graphical representations for illustrative purposes.
Detailed Experimental Protocol
This protocol outlines the procedure for establishing a subcutaneous xenograft model and assessing the in vivo efficacy of this compound.
Caption: Workflow for evaluating this compound in a xenograft model.
Materials and Reagents
-
Cell Line: HCT-116 (human colorectal carcinoma)
-
Animals: Athymic nude mice (nu/nu), 6-8 weeks old
-
Culture Medium: McCoy's 5A Medium with 10% FBS and 1% Penicillin-Streptomycin
-
Implantation Matrix: Matrigel® Basement Membrane Matrix
-
Test Compound: this compound
-
Vehicle Solution: 5% DMSO, 40% PEG300, 5% Tween 80, 50% sterile water (or similar biocompatible solvent)
-
General Supplies: Sterile PBS, syringes, needles, calipers, animal welfare monitoring equipment.
Procedure
-
Cell Propagation:
-
Culture HCT-116 cells in standard conditions (37°C, 5% CO₂).
-
Harvest cells at 70-80% confluency using trypsin.
-
Wash cells with sterile PBS and perform a cell count to determine viability.
-
-
Xenograft Implantation:
-
Resuspend viable cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 1 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the right flank of each mouse.
-
Allow tumors to establish and grow. Begin caliper measurements 3-4 days post-implantation.
-
-
Treatment Phase:
-
When tumors reach an average volume of 50-100 mm³, randomize mice into control and treatment groups (n ≥ 5 per group).
-
Prepare a fresh stock of this compound in the vehicle solution on each day of treatment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal injection daily.
-
Measure tumor dimensions and mouse body weight every 2-3 days.
-
-
Endpoint Analysis:
-
Continue treatment for the planned duration (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.
-
Excise the tumors, weigh them, and measure their final volume.
-
Fix a portion of the tumor tissue in 10% neutral buffered formalin for subsequent paraffin (B1166041) embedding and immunohistochemical analysis (e.g., for markers of mitosis like Phospho-Histone H3 or apoptosis like Cleaved Caspase-3).
-
Snap-freeze another portion of the tumor in liquid nitrogen for potential pharmacodynamic analysis (e.g., Western blot for cyclin B1 levels).
-
Conclusion
This compound demonstrates significant anti-tumor activity in preclinical xenograft models of human cancer. The provided protocols offer a foundational framework for conducting in vivo studies to further evaluate its therapeutic potential. Careful monitoring of tumor growth and animal welfare is critical for the successful execution of these experiments.
Troubleshooting & Optimization
troubleshooting Tripolin A solubility issues in aqueous solutions
Welcome to the technical support center for Tripolin A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a particular focus on its solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2] Its mechanism of action involves binding to Aurora A and preventing its kinase activity, which plays a crucial role in mitotic progression. Specifically, this compound's inhibition of Aurora A affects the phosphorylation of downstream targets, such as Hepatoma Up-Regulated Protein (HURP), leading to defects in spindle formation and microtubule dynamics.[1]
Q2: What is the known solubility of this compound?
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as DMSO. This stock solution can then be diluted into your aqueous experimental buffer to the desired final concentration.
Q4: What is the stability of this compound in aqueous solutions?
Specific stability data for this compound in aqueous solutions is not extensively documented. As with many small molecule inhibitors, prolonged storage in aqueous buffers may lead to degradation, especially at room temperature or higher. It is best practice to prepare fresh dilutions from a frozen DMSO stock for each experiment. If aqueous solutions must be stored, it is advisable to do so at 4°C for short periods (hours to a few days) and to protect them from light.
Troubleshooting Guides
Issue: this compound precipitates out of my aqueous buffer upon dilution from a DMSO stock.
Possible Cause 1: The aqueous solubility limit has been exceeded.
-
Troubleshooting Steps:
-
Reduce the final concentration: Your desired final concentration may be above the solubility limit of this compound in that specific buffer. Try a lower final concentration.
-
Perform a solubility test: Before your main experiment, perform a small-scale test to determine the approximate solubility of this compound in your buffer. Prepare a serial dilution and visually inspect for precipitation after a short incubation.
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, add a small amount of buffer to the DMSO stock, mix, and then add this intermediate dilution to the rest of the buffer. This can sometimes prevent shock precipitation.
-
Possible Cause 2: The pH of the buffer is not optimal for this compound solubility.
-
Troubleshooting Steps:
-
Consider a different buffer system: Some buffer components can interact with the compound and reduce its solubility.[5] If you are using a phosphate (B84403) buffer, for example, you could try a Tris-based buffer or HEPES.
Possible Cause 3: The final concentration of DMSO is too low.
-
Troubleshooting Steps:
-
Increase the co-solvent concentration: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slightly higher concentration (e.g., up to 1%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Issue: I am observing inconsistent results in my cell-based assays.
Possible Cause 1: Precipitation of this compound in the culture medium.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the treatment to your cells, visually inspect the diluted this compound in the cell culture medium for any signs of precipitation (cloudiness or visible particles).
-
Prepare fresh dilutions: Prepare the final dilutions of this compound in the cell culture medium immediately before adding them to the cells. Do not store diluted solutions in cell culture medium for extended periods.
-
Possible Cause 2: Degradation of this compound in the aqueous environment.
-
Troubleshooting Steps:
-
Minimize incubation time in aqueous solution: Prepare your working solutions as close to the time of the experiment as possible.
-
Protect from light: Store stock solutions and handle diluted solutions in a way that minimizes exposure to light, as some compounds are light-sensitive.[3]
-
Data Presentation
As specific quantitative solubility and stability data for this compound are not widely published, the following table provides general guidelines for handling hydrophobic small molecule inhibitors.
| Parameter | Recommended Solvent/Condition | Concentration/Value | Notes |
| Stock Solution Solvent | Dimethyl Sulfoxide (B87167) (DMSO) | 10-25 mM | Ensure the DMSO is anhydrous and of high purity. |
| Storage of Stock Solution | -20°C or -80°C | As prepared | Aliquot to avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration in Aqueous Solution | N/A | < 0.5% (cell-based assays) | Higher concentrations may be tolerated in biochemical assays, but a vehicle control is essential. |
| pH Range for Aqueous Buffers | Empirically determined | Typically pH 6.0 - 8.0 | The optimal pH will depend on the specific buffer system and the desired concentration. |
| Effect of Temperature on Aqueous Solubility | Increased Temperature | Generally increases solubility | Be cautious, as higher temperatures can also increase the rate of degradation.[6] |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a few minutes) can aid dissolution but should be used with caution.
-
Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes and store at -20°C or -80°C, protected from light.
Protocol for Preparing a Working Solution of this compound in Aqueous Buffer
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm Buffer: Pre-warm your desired aqueous buffer (e.g., PBS, Tris-HCl, or cell culture medium) to the temperature of your experiment.
-
Serial Dilution (Recommended):
-
Perform an intermediate dilution of the DMSO stock into a small volume of the aqueous buffer. For example, add 2 µL of a 10 mM stock to 98 µL of buffer to get a 200 µM solution.
-
Vortex gently.
-
Add the required volume of this intermediate dilution to the final volume of your aqueous buffer to achieve the desired working concentration.
-
-
Final Mixing: Mix the final working solution gently but thoroughly.
-
Use Immediately: Use the freshly prepared working solution in your experiment without delay.
Mandatory Visualizations
Caption: Signaling pathway of this compound's effect on Aurora A kinase.
Caption: Experimental workflow for preparing this compound solutions.
Caption: Logical workflow for troubleshooting this compound precipitation.
References
optimizing Tripolin A concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Tripolin A, a non-ATP competitive inhibitor of Aurora A kinase. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help optimize experimental conditions and avoid off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective, non-ATP competitive inhibitor of Aurora A kinase.[1] Its on-target effects include the disruption of mitotic spindle formation, impaired centrosome integrity, and altered microtubule dynamics during interphase.[2][3] These effects are consistent with the inhibition of Aurora A kinase activity.[2]
Q2: What are the recommended working concentrations for this compound?
The optimal concentration of this compound is cell-line dependent and should be determined empirically. However, based on its in vitro IC50 values, a starting point for cell-based assays can be in the range of 1-10 µM. The IC50 for Aurora A is 1.5 µM, while for Aurora B it is 7.0 µM, indicating a 4.7-fold selectivity for Aurora A.[4] For inducing mitotic arrest in HeLa cells, concentrations around 20 µM have been used.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What are the known off-target effects of this compound?
The primary known off-target effect of this compound is the inhibition of Aurora B kinase at higher concentrations, given its IC50 of 7.0 µM.[4] In vitro kinase profiling has also shown some inhibitory activity against other kinases at higher concentrations (see Table 1). To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound that elicits the desired on-target phenotype.
Q4: How should I prepare and store this compound stock solutions?
It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. When preparing working dilutions, dilute the stock solution in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: In Vitro Kinase Selectivity of this compound
| Kinase | IC50 (µM) |
| Aurora A | 1.5 |
| Aurora B | 7.0 |
| EGFR | 11.0 |
| FGFR | 33.4 |
| KDR | 17.9 |
| IGF1R | 14.9 |
Data sourced from Kesisova et al., 2013.[4]
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| High Cell Death/Toxicity | Concentration of this compound is too high, leading to off-target effects or general cytotoxicity. | Perform a dose-response experiment (e.g., MTT assay) to determine the optimal, non-toxic concentration for your cell line. Start with a lower concentration range (e.g., 0.1 - 5 µM). |
| DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.1%. | |
| No Observable Phenotype (e.g., no mitotic arrest) | Concentration of this compound is too low. | Increase the concentration of this compound. Confirm the expected phenotype with a positive control (e.g., another known Aurora A inhibitor like MLN8237). |
| The cell line is resistant to this compound. | Consider using a different cell line or a different Aurora A inhibitor. | |
| Incorrect timing of treatment or observation. | Optimize the incubation time with this compound. For mitotic arrest, cells are often synchronized before treatment. | |
| Inconsistent Results | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and confluency across experiments. |
| Degradation of this compound stock solution. | Use freshly prepared working dilutions from a properly stored stock solution. Avoid repeated freeze-thaw cycles of the stock. | |
| Unexpected Phenotypes | Off-target effects at the concentration used. | Lower the concentration of this compound. Cross-verify the phenotype by using siRNA against Aurora A. |
| The observed phenotype is a downstream consequence of prolonged mitotic arrest. | Perform a time-course experiment to distinguish early, on-target effects from later, secondary effects. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is to determine the cytotoxic effects of this compound and to establish a suitable working concentration.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Immunofluorescence Staining of Mitotic Spindles
This protocol allows for the visualization of the on-target effects of this compound on the mitotic spindle.
Materials:
-
Cells grown on coverslips
-
This compound
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS with 0.1% Tween-20)
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with the desired concentration of this compound for the appropriate duration to induce mitotic arrest.
-
Wash the cells twice with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-α-tubulin) diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the mitotic spindles using a fluorescence microscope.
Western Blot for Phosphorylated Aurora A
This protocol is to confirm the inhibition of Aurora A kinase activity by assessing its autophosphorylation status.
Materials:
-
Cell lysates from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-Aurora A (Thr288)
-
Primary antibody for a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at the desired concentrations and for the appropriate time.
-
Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[6]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Aurora A (Thr288) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody.
Mandatory Visualizations
Caption: Aurora A signaling pathway in the G2/M transition.
Caption: General experimental workflow for this compound studies.
References
- 1. antibodiesinc.com [antibodiesinc.com]
- 2. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Identifying Potential Off-Target Kinases for Tripolin A
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting information and answers to frequently asked questions for researchers working with Tripolin A. The focus is on strategies to identify and validate potential off-target kinase interactions, a critical step in understanding its mechanism of action and potential side effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target? A1: this compound is a novel, non-ATP competitive small-molecule inhibitor of Aurora A kinase.[1][2][3] Its primary target, Aurora A, is a key regulator of mitosis, playing crucial roles in centrosome separation, spindle assembly, and microtubule dynamics.[1][3] this compound has been shown to reduce the localization of phosphorylated Aurora A on spindle microtubules, affect centrosome integrity, and alter spindle formation.[1][2][4]
Q2: We are observing unexpected or inconsistent phenotypes in our cellular assays after treatment with this compound. Could these be due to off-target effects? A2: Yes, unexpected cellular phenotypes are often the first indication of a compound's off-target activities.[5] While this compound is an inhibitor of Aurora A, it may interact with other kinases, leading to unintended biological consequences that are not mediated by Aurora A inhibition.[6] Therefore, if your experimental results cannot be explained by the known functions of Aurora A, it is prudent to investigate potential off-target effects.
Q3: Why is it important to identify potential off-target kinases for this compound? A3: Identifying off-target kinases is crucial for several reasons:
-
Mechanism of Action: It provides a more complete understanding of the compound's biological effects.
-
Toxicity and Side Effects: Off-target interactions are a primary cause of cellular toxicity and adverse side effects in drug development.[7]
-
Data Interpretation: Knowing the full spectrum of targets is essential for accurately interpreting phenotypic data and avoiding misattribution of an effect solely to the primary target.
-
Lead Optimization: A comprehensive selectivity profile can guide medicinal chemistry efforts to design more specific and potent inhibitors.[8][9]
Q4: What are the primary experimental methods to identify potential off-target kinases for this compound? A4: There are three main strategies for identifying off-target kinases:
-
Kinome Profiling: This involves screening this compound against a large panel of purified kinases (often hundreds) in biochemical assays to measure its inhibitory activity.[8][10] This is a direct and quantitative method to assess selectivity across the kinome.
-
Chemical Proteomics: This approach uses an immobilized form of this compound (or a related probe) as "bait" to capture interacting proteins from a cell lysate or extract.[11][12][13] The bound proteins are then identified using mass spectrometry, revealing potential direct and indirect binding partners.[14][15]
-
Cellular Thermal Shift Assay (CETSA): CETSA measures the target engagement of a drug in a cellular environment.[16][17] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[18][19] When coupled with mass spectrometry, this technique can be used on a proteome-wide scale to identify which proteins are stabilized by this compound, indicating direct binding.[20]
Q5: We have identified a list of potential off-targets. What is the next step for validation? A5: Once you have a list of candidate off-targets, validation is critical. This typically involves orthogonal assays to confirm the interaction. You can perform in-vitro kinase assays with the purified candidate kinase to determine an IC50 value for this compound. Subsequently, you can use techniques like cellular thermal shift assays (CETSA) with specific antibodies for the candidate protein to confirm target engagement in cells.[19] Further validation can involve genetic approaches, such as siRNA knockdown of the potential off-target, to see if it phenocopies the effects of this compound treatment.
Troubleshooting Guides
Problem: Our kinome-wide screen for this compound returned a high number of potential "hits." How do we prioritize them? Solution:
-
Filter by Potency: Focus on kinases that are inhibited by this compound at concentrations relevant to your cellular assays. An IC50 value within 10-fold of the Aurora A IC50 is a common starting point for significant off-targets.
-
Assess Cellular Relevance: Cross-reference the "hits" with the expression profile of your specific cell model. A kinase that is not expressed in your cells is unlikely to be a relevant off-target.
-
Pathway Analysis: Investigate if multiple hits belong to a specific signaling pathway. This could explain a complex or unexpected phenotype.
-
Consider the Inhibition Mechanism: Since this compound is a non-ATP competitive inhibitor of Aurora A, off-targets with a similar binding mode might be of higher interest. However, it could also inhibit other kinases through different mechanisms.
Problem: The Cellular Thermal Shift Assay (CETSA) did not show a thermal shift for our suspected off-target kinase. Does this rule it out? Solution: Not necessarily. While CETSA is a powerful tool, a lack of a thermal shift can occur for several reasons:
-
Weak Affinity: The binding affinity of this compound for the off-target might be too low to induce a measurable stabilization.
-
Assay Conditions: The chosen temperature for the isothermal dose-response (ITDR) experiment may not be optimal for that specific protein. A full melt curve should be performed first.
-
Protein Destabilization: In some cases, ligand binding can destabilize a protein, leading to a shift in the opposite direction. Ensure you are analyzing for both stabilizing and destabilizing effects.
-
Indirect Interaction: this compound might be affecting the kinase's activity indirectly (e.g., by inhibiting an upstream regulator), which would not be detected by CETSA as it measures direct binding.
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Inhibition Type | Reference |
|---|---|---|---|
| Aurora A | 1.5 µM | Non-ATP Competitive | [21][22] |
| Aurora B | 7.0 µM | ATP Competitive (presumed) |[21] |
Table 2: Comparison of Key Off-Target Identification Methodologies
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Kinome Profiling | Measures enzymatic inhibition against a panel of purified kinases.[10] | Highly quantitative (IC50 values); Broad coverage of the kinome; Commercially available.[8] | In vitro results may not perfectly reflect cellular activity; Lacks cellular context (e.g., scaffolding proteins). |
| Chemical Proteomics | Affinity-based pulldown of binding partners from cell lysates followed by MS.[11][13] | Unbiased identification of direct and indirect binders; Performed in a more physiological context (lysate). | Requires chemical modification of the compound; Can have high background/non-specific binding. |
| CETSA-MS | Measures ligand-induced thermal stabilization of proteins in cells or lysates.[16][17] | Measures direct target engagement in intact cells; Label-free approach. | Can be technically demanding; May miss weak binders or destabilizing interactions. |
Experimental Protocols & Visualizations
General Workflow for Off-Target Identification
The process of identifying and validating off-target kinases for this compound follows a logical progression from broad screening to specific validation.
Simplified Aurora A Signaling and Potential Off-Target Interference
This compound inhibits Aurora A, which is involved in mitotic progression. An off-target kinase could disrupt a parallel or downstream pathway, leading to an observed phenotype that is not directly related to Aurora A.
Protocol 1: Detailed Methodology for Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of this compound to a potential off-target kinase within a cellular context.
Objective: To determine if this compound treatment increases the thermal stability of a candidate off-target protein.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest to approximately 80% confluency.
-
Treat cells with either a vehicle control (e.g., DMSO) or a desired concentration of this compound. Incubate under normal culture conditions for a specified time (e.g., 1-2 hours) to allow for compound uptake.
-
-
Harvesting and Aliquoting:
-
Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in a buffered solution, often with protease inhibitors.
-
Divide the cell suspension from each treatment group into multiple aliquots. Each aliquot will be heated to a different temperature.
-
-
Heat Challenge:
-
Place the aliquots in a thermal cycler or heating block.
-
Heat each aliquot to a specific temperature for a set duration (e.g., 3 minutes). This is done across a temperature gradient (e.g., 40°C to 64°C in 2°C increments). Include an unheated control (room temperature).
-
-
Cell Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or another appropriate method that does not use detergents that would solubilize aggregated proteins.
-
Separate the soluble fraction (containing non-denatured proteins) from the insoluble fraction (containing aggregated, denatured proteins) by ultracentrifugation.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of the specific target protein remaining in the soluble fraction using Western Blot or another quantitative protein detection method (e.g., ELISA). An antibody specific to the candidate off-target kinase is required.
-
A loading control (e.g., Actin or GAPDH) should be used to ensure equal protein loading.
-
-
Data Interpretation:
-
Plot the relative amount of soluble protein against the temperature for both the vehicle- and this compound-treated samples.
-
A shift of the curve to the right for the this compound-treated sample indicates that the compound has bound to and stabilized the protein.
-
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Aurora Kinase | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. How to Analyze Kinase-Substrate Specificity in Phosphorylation [eureka.patsnap.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 12. europeanreview.org [europeanreview.org]
- 13. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Quantitative Interpretation of Intracellular Drug Binding and Kinetics Using the Cellular Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Tripolin A Toxicity in Long-term Experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing Tripolin A-induced toxicity in long-term experimental setups. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during prolonged exposure studies.
Frequently Asked Questions (FAQs)
| Question | Answer |
| 1. What are the common mechanisms of this compound-induced toxicity? | While specific data on this compound is limited, similar compounds often induce toxicity through mechanisms such as oxidative stress, apoptosis induction, mitochondrial dysfunction, and inflammation.[1][2] It is crucial to first perform preliminary short-term studies to identify the primary toxicity pathways of this compound in your specific experimental model. |
| 2. How can I determine the optimal, non-toxic concentration of this compound for my long-term experiments? | A dose-response study is essential to determine the No Observed Adverse Effect Level (NOAEL), which is the highest concentration that does not produce a statistically significant adverse effect.[3] This can be estimated using a dose-escalation study and assessing cell viability (e.g., MTT or LDH assays) and specific markers of toxicity over a short duration (e.g., 24-72 hours). |
| 3. Are there any general strategies to reduce cytotoxicity during long-term exposure? | Yes, several strategies can be employed. These include optimizing the dosing schedule (e.g., intermittent dosing), co-administering cytoprotective agents, and ensuring the stability of this compound in your culture medium to avoid the accumulation of toxic degradation products.[4] |
| 4. When should I consider using a cytoprotective agent? | If reducing the concentration of this compound is not feasible due to experimental requirements, a cytoprotective agent can be considered. The choice of agent will depend on the identified mechanism of toxicity. For example, if this compound induces oxidative stress, an antioxidant like N-acetylcysteine might be beneficial.[5] |
| 5. How frequently should I monitor my long-term cultures for signs of toxicity? | Regular monitoring is critical. The frequency will depend on the sensitivity of your cells and the known kinetics of this compound. A good starting point is to assess cell morphology daily and perform viability assays at key time points (e.g., weekly) throughout the experiment. |
Troubleshooting Guides
Issue 1: Progressive cell death observed in long-term cultures treated with this compound.
Possible Causes:
-
Concentration too high: The concentration of this compound may be above the toxic threshold for long-term exposure, even if it appears safe in short-term assays.
-
Compound instability: this compound may be degrading over time into more toxic byproducts.
-
Cumulative toxicity: The effects of this compound may be accumulating over time, leading to delayed cell death.
Troubleshooting Steps:
-
Re-evaluate Dose-Response: Perform a more extended dose-response experiment (e.g., 7-14 days) to establish a more accurate long-term NOAEL.
-
Implement Intermittent Dosing: Instead of continuous exposure, try a pulsed dosing regimen. This can allow cells to recover between treatments.[4]
-
Assess Compound Stability: Analyze the stability of this compound in your culture medium over the intended duration of the experiment using methods like HPLC.
-
Co-treatment with a Cytoprotective Agent: Based on the suspected mechanism of toxicity, introduce a cytoprotective agent.
Issue 2: Inconsistent results or high variability in toxicity assays.
Possible Causes:
-
Inconsistent cell seeding density: Variations in the initial number of cells can significantly impact the outcome of toxicity assays.
-
Edge effects in multi-well plates: Cells in the outer wells of a plate are more prone to evaporation and temperature fluctuations, which can affect their health.
-
Variability in this compound preparation: Inconsistent preparation of this compound stock solutions can lead to different final concentrations in your experiments.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent and optimized cell seeding density for all experiments.
-
Minimize Edge Effects: Avoid using the outer wells of multi-well plates for experimental conditions. Fill them with sterile media or PBS to maintain humidity.
-
Standardize Compound Preparation: Prepare a large, single batch of this compound stock solution to be used across all related experiments to ensure consistency.
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound on Cell Viability
This table provides an example of how to structure dose-response data to determine the NOAEL.
| This compound Conc. (µM) | Cell Viability (%) after 72h (Mean ± SD) | Cell Viability (%) after 7 days (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.2 |
| 0.1 | 98 ± 5.1 | 95 ± 6.1 |
| 0.5 | 95 ± 4.8 | 88 ± 5.9 |
| 1.0 | 85 ± 6.2 | 70 ± 7.3 |
| 5.0 | 60 ± 7.1 | 45 ± 8.0 |
| 10.0 | 35 ± 5.9 | 15 ± 4.5 |
In this example, 0.1 µM could be considered the NOAEL for long-term experiments.
Table 2: Comparison of Dosing Strategies on Long-Term Cell Viability
This table illustrates how different dosing schedules can impact cell viability over an extended period.
| Dosing Strategy | This compound Conc. (µM) | Cell Viability (%) after 14 days (Mean ± SD) |
| Continuous | 1.0 | 55 ± 6.8 |
| Intermittent (48h on, 48h off) | 1.0 | 80 ± 5.5 |
| Vehicle Control | 0 | 100 ± 4.9 |
Experimental Protocols
Protocol 1: Determining the No Observed Adverse Effect Level (NOAEL) for this compound
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Dose Preparation: Prepare a serial dilution of this compound in the appropriate culture medium. Include a vehicle-only control.
-
Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours for short-term, 7 days for long-term). For long-term experiments, replenish the medium with fresh this compound every 2-3 days.
-
Viability Assay (MTT):
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. The NOAEL is the highest concentration that does not cause a statistically significant reduction in cell viability compared to the control.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing this compound toxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
References
- 1. Toxicity of triptolide and the molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms underlying dose-limiting toxicities of conventional chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recommendations on dose level selection for repeat dose toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intermittent nondaily dosing strategies in patients with previous statin-induced myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of Troponoids on Mitochondrial Function and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Tripolin A in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential degradation and handling issues with Tripolin A in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, potent, and specific non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] It has been shown to reduce the localization of phosphorylated Aurora A on spindle microtubules, which in turn affects centrosome integrity, spindle formation, and microtubule dynamics during interphase.[2][3] By inhibiting Aurora A, this compound can be used to study the various cellular pathways orchestrated by this kinase.[2][3]
Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of small molecules like this compound upon addition to aqueous cell culture media is a common issue, often referred to as "crashing out."[4] This typically occurs when the final concentration of the compound exceeds its solubility limit in the media.[4] Several factors can contribute to this, including:
-
High Final Concentration: The desired experimental concentration may be higher than the aqueous solubility of this compound.
-
Rapid Dilution: Adding a concentrated stock solution directly into a large volume of media can cause a rapid shift in solvent polarity, leading to precipitation.[4]
-
Low Media Temperature: Adding the compound to cold media can decrease its solubility.[4]
-
High Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium might be too high, although paradoxically, a sufficient concentration can sometimes be necessary to maintain solubility.[1]
-
Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes.[4]
Q3: How can I prevent this compound from precipitating in my cell culture media?
To prevent precipitation, consider the following strategies:
-
Optimize Dilution Process: Perform a serial dilution of your concentrated this compound stock solution in pre-warmed (37°C) culture media.[4] Add the compound solution dropwise while gently mixing the media.[4]
-
Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[4]
-
Control Final Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is as low as possible while still maintaining compound solubility, typically not exceeding 0.5%.[1] Always include a vehicle control with the same final solvent concentration in your experiments.[5]
-
Consider Solubility Enhancers: For particularly challenging compounds, the use of solubility enhancers like (2-Hydroxypropyl)-β-cyclodextrin may be beneficial.[1] The presence of serum in the media can also aid in solubility as proteins like albumin can bind to the compound.[1]
Q4: My experimental results with this compound are inconsistent. Could this be due to degradation?
Inconsistent results can indeed be a sign of compound degradation over the course of an experiment. Factors that can contribute to the degradation of small molecules in cell culture media include:
-
Light Exposure: Some compounds are sensitive to light and can degrade upon exposure.
-
Temperature: Prolonged incubation at 37°C can lead to the degradation of thermally labile compounds.
-
pH of the Media: The pH of the culture medium can influence the stability of pH-sensitive compounds. Cellular metabolism can also alter the local pH of the culture.[4]
-
Enzymatic Degradation: Enzymes present in serum or released by cells can potentially metabolize the compound.
Q5: How can I minimize the degradation of this compound in my experiments?
To minimize degradation and ensure consistent results, follow these best practices:
-
Prepare Fresh Working Solutions: Prepare dilutions of this compound in your cell culture medium immediately before each experiment.
-
Protect from Light: Store stock solutions and handle experimental plates in a manner that minimizes light exposure, for example, by using amber vials or covering plates with foil.
-
Optimize Storage of Stock Solutions: Store concentrated stock solutions of this compound in a suitable solvent like DMSO at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
Minimize Incubation Time: If instability is suspected, consider reducing the duration of the experiment or refreshing the media with freshly prepared this compound at regular intervals for longer-term assays.
Troubleshooting Guides
Issue 1: Precipitate Formation
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding this compound to media. | Poor aqueous solubility; rapid dilution shock.[4] | Perform serial dilutions in pre-warmed media.[4] Decrease the final working concentration. |
| Crystalline precipitate forms after several hours or days in the incubator. | Compound instability and degradation leading to less soluble products; evaporation of media concentrating the compound.[4] | Refresh media with freshly prepared this compound for long-term experiments. Ensure proper incubator humidification.[4] |
| Precipitate observed only in serum-free media. | Serum proteins may be aiding in solubility.[1] | If experimentally feasible, consider using serum-containing media. Alternatively, investigate the use of solubility enhancers.[1] |
Issue 2: Inconsistent Biological Activity
| Observation | Potential Cause | Recommended Solution |
| Reduced or variable potency of this compound in longer-term assays. | Degradation of this compound over time at 37°C. | Perform a time-course experiment to assess the stability of this compound in your specific media. Refresh media with fresh this compound at appropriate intervals. |
| High variability between replicate wells or experiments. | Uneven distribution of precipitated compound or degradation. | Ensure complete dissolution of this compound before adding to cells. Gently mix the plate after adding the compound. Prepare fresh dilutions for each experiment. |
| No observable effect of this compound at expected concentrations. | Compound degradation or precipitation leading to a lower effective concentration. | Visually inspect for precipitation. Perform a stability assessment of this compound under your experimental conditions (see protocol below). |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol provides a method to quantify the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your specific cell culture medium (with and without serum, if applicable)
-
Sterile microcentrifuge tubes
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
Prepare Working Solution: Spike pre-warmed (37°C) cell culture medium with the this compound stock solution to your desired final concentration (e.g., 10 µM).
-
Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, 48 hours). Incubate the tubes at 37°C in a 5% CO₂ incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator.
-
Sample Preparation for HPLC:
-
To precipitate proteins, add three volumes of ice-cold methanol or acetonitrile to the media sample.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the concentration of this compound.
-
Create a standard curve using freshly prepared dilutions of this compound in the same cell culture medium.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Example Data Presentation:
The following table presents hypothetical data to illustrate the results of a stability assessment.
| Time (hours) | % this compound Remaining (Media with 10% FBS) | % this compound Remaining (Serum-Free Media) |
| 0 | 100% | 100% |
| 2 | 98% | 95% |
| 4 | 95% | 88% |
| 8 | 89% | 75% |
| 24 | 70% | 50% |
| 48 | 45% | 20% |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. captivatebio.com [captivatebio.com]
Technical Support Center: Optimizing Cell Fixation for Tripolin A Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing cell fixation methods after treatment with Tripolin A, a potent Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cells?
This compound is a small-molecule inhibitor of Aurora A kinase.[1] Aurora A is a critical regulator of mitosis, playing a key role in centrosome maturation, spindle assembly, and chromosome segregation.[1] By inhibiting Aurora A, this compound can lead to defects in spindle formation, cell cycle arrest in the G2/M phase, and potentially apoptosis or polyploidy depending on the cell type.[1][2] These effects on the microtubule network and cell division necessitate careful optimization of fixation protocols for accurate immunofluorescence analysis.
Q2: Which fixation method is generally recommended for visualizing microtubules after this compound treatment?
There is no single "best" method, as the optimal fixation can be dependent on the specific antibody and the target protein being visualized. However, for microtubules, two main approaches are commonly used:
-
Methanol (B129727) Fixation: Cold methanol is often recommended for preserving the fine structure of microtubules.[3] It works by dehydrating the cell and precipitating proteins, which can expose epitopes for antibody binding.
-
Paraformaldehyde (PFA) Fixation: PFA is a cross-linking fixative that is excellent for preserving overall cell morphology.[4] For microtubule staining, it is often used in combination with a permeabilization agent like Triton X-100. Sometimes, a combination of PFA and glutaraldehyde (B144438) is used to better cross-link proteins.
A study on another Aurora A kinase inhibitor, TC-A2317, utilized cold methanol fixation for staining α-tubulin and pericentrin.[2] Conversely, a protocol for a different Aurora A inhibitor, MK-8745, recommended 4% formaldehyde (B43269) fixation followed by Triton X-100 permeabilization.[1] Therefore, it is advisable to test both methods to determine which yields the best results for your specific experiment.
Q3: Can this compound treatment affect the antigenicity of my target protein?
Yes. This compound induces changes in the phosphorylation state of various proteins and can alter their subcellular localization. These changes can potentially mask or unmask antibody epitopes. The choice of fixative can further impact this. For example, aldehyde-based fixatives like PFA can chemically modify proteins, which might destroy some epitopes.[4] In contrast, alcohol-based fixatives like methanol cause protein denaturation, which might expose otherwise hidden epitopes.[4] It is crucial to validate your antibody and fixation protocol together.
Q4: Should I be concerned about fixation artifacts with this compound-treated cells?
Yes. Given that this compound disrupts the microtubule cytoskeleton, cells can become more fragile. Improper fixation can lead to several artifacts:
-
Loss of cellular material: Cells may detach from the coverslip during washing steps.
-
Altered cell morphology: Cells may shrink or swell, leading to a distorted appearance.[5]
-
Disrupted microtubule structures: The already fragile mitotic spindles can be further damaged by harsh fixation, leading to a misleading representation of the drug's effect.
Using pre-warmed phosphate-buffered saline (PBS) for washes and gentle handling of the coverslips can help minimize these artifacts.
Troubleshooting Guides
Problem 1: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal Fixation Method | The chosen fixation method may be masking the epitope. If you used PFA, try a cold methanol fixation protocol, and vice versa.[4] For some targets, a combination of PFA and a short post-fixation with methanol may be effective. |
| Insufficient Permeabilization | If using a cross-linking fixative like PFA, the antibody may not be able to access the intracellular target. Increase the concentration of the permeabilization agent (e.g., 0.1% to 0.5% Triton X-100) or the incubation time.[6] For membrane-associated proteins, a milder detergent like saponin (B1150181) might be preferable.[1] |
| Low Target Protein Expression | This compound treatment might lead to a decrease in the expression of your target protein. Confirm protein expression levels by Western blotting. If the protein is present but at low levels, consider using a signal amplification method in your immunofluorescence protocol.[7] |
| Antibody Incompatibility | The primary antibody may not be suitable for immunofluorescence or may not recognize the fixed epitope. Check the antibody datasheet for validated applications. If possible, test a different antibody against the same target. |
| Incorrect Antibody Dilution | The concentration of the primary or secondary antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration.[8] |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Inadequate Blocking | Non-specific antibody binding can cause high background. Increase the blocking time (e.g., from 30 minutes to 1 hour) and/or use a blocking buffer containing normal serum from the same species as the secondary antibody.[9] |
| Antibody Concentration Too High | High concentrations of primary or secondary antibodies can lead to non-specific binding. Reduce the antibody concentrations.[8] |
| Insufficient Washing | Residual unbound antibodies can increase background. Increase the number and duration of wash steps after primary and secondary antibody incubations.[9] |
| Autofluorescence | Aldehyde fixation (PFA, glutaraldehyde) can increase autofluorescence.[10] If this is an issue, you can perform a quenching step with sodium borohydride (B1222165) or glycine (B1666218) after fixation. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be cross-reacting with other proteins in the sample. Use a pre-adsorbed secondary antibody to minimize cross-reactivity.[9] |
Quantitative Data Summary
The choice of fixation method can significantly impact the resulting fluorescence intensity. The following table summarizes a quantitative comparison of mean fluorescence intensity for different fixation methods from a study on human cardiac tissue, which can serve as a general guideline.
| Fixative | Fixation Time | Mean Fluorescence Intensity (Arbitrary Units) | Image Quality Notes |
| Neutral Buffered Formalin (NBF) | 10 min | Lower than Acetone | Relatively free of artifacts, good localization |
| 20 min | Lower than Acetone | Relatively free of artifacts, good localization | |
| 30 min | Lower than Acetone | Relatively free of artifacts, good localization | |
| Acetone | 10 min | Highest | Increased artefactual staining |
| 20 min | Highest | Increased artefactual staining | |
| 30 min | Highest | Increased artefactual staining | |
| Methanol | 10 min | Lowest | - |
| 20 min | Lowest | - | |
| 30 min | Lowest | - |
Data adapted from a study on human left ventricle cardiac tissue and may vary depending on cell type and antibody used.
Experimental Protocols
Protocol 1: Cold Methanol Fixation
This protocol is often recommended for preserving microtubule structures.[3]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and duration.
-
Washing: Gently wash the cells once with pre-warmed (37°C) PBS.
-
Fixation: Aspirate the PBS and immediately add ice-cold (-20°C) 100% methanol. Incubate for 10 minutes at -20°C.
-
Rehydration: Gently wash the cells three times with PBS at room temperature to rehydrate.
-
Blocking: Incubate with a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslip on a microscope slide with an antifade mounting medium containing a nuclear counterstain like DAPI.
Protocol 2: Paraformaldehyde (PFA) Fixation and Permeabilization
This protocol is suitable for preserving overall cell morphology.[1]
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at the desired concentration and duration.
-
Washing: Gently wash the cells twice with pre-warmed (37°C) PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Incubate with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS.
-
Mounting: Mount the coverslip on a microscope slide with an antifade mounting medium containing a nuclear counterstain like DAPI.
Visualizations
Caption: Signaling pathway of this compound's effect on the cell cycle.
Caption: General experimental workflow for immunofluorescence.
Caption: Troubleshooting decision tree for immunofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. The Aurora kinase A inhibitor TC-A2317 disrupts mitotic progression and inhibits cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fixation artifacts and how to minimize them [focalplane.biologists.com]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Artefacts in histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Interpreting Unexpected Phenotypes of Tripolin A Treatment
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected phenotypes observed during experiments with Tripolin A.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a novel, non-ATP competitive inhibitor of Aurora A kinase.[1][2] Its primary mechanism involves reducing the localization of phosphorylated Aurora A on spindle microtubules. This disruption leads to defects in centrosome integrity, spindle formation, and microtubule dynamics, ultimately causing mitotic arrest and inducing various mitotic defects such as multipolar, misaligned, disorganized, and monopolar spindles.[1]
Q2: How does this compound affect the microtubule-associated protein HURP?
This compound uniquely affects the distribution of Hepatoma Up-Regulated Protein (HURP), a substrate of Aurora A, on microtubules. While it disrupts the typical gradient distribution of HURP towards the chromosomes, it does not prevent HURP from binding to the microtubules.[1] This finding suggests a novel regulatory mechanism of mitotic microtubule stabilizers through Aurora A phosphorylation.
Q3: What are the known IC50 values for this compound against Aurora kinases?
In vitro kinase assays have determined the following IC50 values for this compound:
-
Aurora A: 1.5 µM
-
Aurora B: 7.0 µM[1]
This indicates that this compound is more selective for Aurora A over Aurora B in vitro.
Troubleshooting Unexpected Phenotypes
Researchers may encounter phenotypes that are not immediately explained by the canonical Aurora A inhibition pathway. This guide provides potential explanations and troubleshooting steps for such observations.
Issue 1: Higher-than-expected cytotoxicity in non-cancerous or non-proliferating cell lines.
-
Possible Cause 1: Off-target kinase inhibition. While this compound is selective for Aurora A, it can inhibit other kinases at higher concentrations. A kinase selectivity panel has shown that this compound can inhibit other kinases, including EGFR, FGFR, KDR, and IGF1R, at higher concentrations.
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Compare the concentrations of this compound used in your experiment with the provided kinase selectivity data (see Table 1).
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 value in your specific cell line and compare it to the IC50 for Aurora A inhibition.
-
Use a More Selective Inhibitor: As a control, consider using a more highly selective Aurora A inhibitor to confirm if the phenotype is specific to Aurora A inhibition.
-
-
Possible Cause 2: Off-target effects related to the tropolone (B20159) scaffold. this compound belongs to the tropolone class of compounds. Tropolones have been reported to chelate iron and affect mitochondrial function, which can lead to cytotoxicity independent of kinase inhibition.
Troubleshooting Steps:
-
Iron Supplementation: To test for iron chelation-mediated toxicity, perform a rescue experiment by adding a source of iron (e.g., ferric chloride) to the cell culture medium along with this compound.
-
Assess Mitochondrial Function: Evaluate mitochondrial health using assays such as JC-1 staining for mitochondrial membrane potential or a Seahorse assay for mitochondrial respiration.
-
Measure Reactive Oxygen Species (ROS): Tropolone-induced mitochondrial dysfunction can lead to increased ROS production. Measure ROS levels using probes like DCFDA.
-
Issue 2: Cell cycle arrest at a phase other than G2/M.
-
Possible Cause: Off-target effects on other cell cycle regulators. While Aurora A inhibition typically leads to G2/M arrest, off-target effects on other kinases or cellular processes could potentially cause arrest at other phases.
Troubleshooting Steps:
-
Detailed Cell Cycle Analysis: Perform a time-course experiment to precisely determine the point of cell cycle arrest.
-
Western Blot Analysis: Analyze the expression and phosphorylation status of key cell cycle regulators for G1/S and S phase transitions (e.g., Cyclin D, Cyclin E, CDK2, CDK4/6, p21, p27).
-
Issue 3: Lack of expected mitotic arrest phenotype.
-
Possible Cause 1: Insufficient drug concentration or activity. The effective concentration of this compound can vary between cell lines.
Troubleshooting Steps:
-
Confirm Drug Activity: Test the activity of your this compound stock on a sensitive, well-characterized cell line.
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for inducing mitotic arrest in your cell line of interest.
-
Verify Target Engagement: Use Western blotting to check for a decrease in the phosphorylation of Aurora A at Threonine 288 (p-Aurora A T288), a marker of its activity.
-
-
Possible Cause 2: Cell line-specific resistance mechanisms. Some cell lines may have intrinsic or acquired resistance to Aurora kinase inhibitors.
Troubleshooting Steps:
-
Investigate Resistance Pathways: Explore potential resistance mechanisms such as drug efflux pumps (e.g., P-glycoprotein) or alterations in downstream signaling pathways.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase Analyzed | IC50 (µM)[1] |
| Aurora A | 1.5 |
| Aurora B | 7.0 |
| EGFR | 11.0 |
| FGFR | 33.4 |
| KDR | 17.9 |
| IGF1R | 14.9 |
Mandatory Visualization
Caption: Signaling pathway of this compound's inhibitory action on Aurora A kinase.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify apoptosis induced by this compound treatment.
-
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the chosen time period.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
-
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and a vehicle control for the selected time points.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 1 mL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash once with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is the expected phenotype for an Aurora A inhibitor.
-
References
Technical Support Center: Controlling for Off-Target Effects of Tripolin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to effectively control for potential off-target effects of Tripolin A, a non-ATP competitive inhibitor of Aurora A kinase.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound is a small molecule inhibitor that specifically targets Aurora A kinase in a non-ATP competitive manner.[1][2][5] Its on-target effects are consistent with the inhibition of Aurora A, a key regulator of mitosis. These effects include defects in centrosome integrity, spindle formation and length, and microtubule dynamics during interphase.[1][3][6]
Q2: I'm observing a phenotype that is not consistent with Aurora A inhibition after this compound treatment. What could be the cause?
Observing an unexpected phenotype could be due to several factors:
-
Off-target effects: this compound may be interacting with other kinases or proteins within the cell.
-
Indirect effects: The observed phenotype might be a downstream consequence of Aurora A inhibition that is not immediately obvious.
-
Experimental artifacts: Issues with compound stability, concentration, or the specific cell line being used can lead to unexpected results.
To dissect these possibilities, a series of control experiments are essential.
Q3: What are the essential control experiments to perform when using this compound?
To ensure that the observed effects are due to the inhibition of Aurora A and not off-target activities, the following control experiments are recommended:
-
Use a structurally related, inactive control: Tripolin B is a structural analog of this compound that inhibits Aurora A in vitro but is inactive in cells.[1][3] It serves as an excellent negative control to distinguish specific on-target effects from non-specific chemical effects.
-
Use a structurally distinct Aurora A inhibitor: Employing another well-characterized Aurora A inhibitor with a different chemical scaffold (e.g., MLN8054 or Alisertib/MLN8237) can help confirm that the observed phenotype is due to Aurora A inhibition.[1][6]
-
Perform target knockdown/knockout experiments: Using RNAi (siRNA or shRNA) or CRISPR/Cas9 to reduce or eliminate Aurora A expression should phenocopy the effects of this compound if the inhibitor is acting on-target.
-
Conduct a dose-response analysis: Establishing a clear dose-response relationship for the observed phenotype can help differentiate between on- and off-target effects, as off-target effects often occur at higher concentrations.
Troubleshooting Guides
Guide 1: Unexpected Cell Viability Results
Issue: this compound is causing cytotoxicity at concentrations where Aurora A inhibition is not expected to be the primary cause of cell death.
| Potential Cause | Troubleshooting Steps |
| Off-target kinase inhibition | Perform a broad-spectrum kinase profiling assay (kinome scan) to identify potential off-target kinases inhibited by this compound at the cytotoxic concentration. |
| Non-specific chemical toxicity | Treat cells with the inactive analog, Tripolin B, at the same concentrations to determine if the cytotoxicity is related to the chemical scaffold. |
| Cell line-specific sensitivity | Test the effect of this compound on a different cell line with a known dependence on Aurora A signaling to see if the cytotoxic effect is conserved. |
Guide 2: Contradictory Western Blot Results
Issue: Downstream markers of Aurora A activity are not changing as expected with this compound treatment, or unexpected pathways are activated.
| Potential Cause | Troubleshooting Steps |
| Antibody non-specificity | Validate primary antibodies using positive and negative controls (e.g., lysates from cells with known activation or knockdown of the target). |
| Compensatory signaling pathways | Inhibition of Aurora A may lead to the activation of feedback loops or parallel pathways. Broadly profile signaling pathways using phospho-antibody arrays. |
| Off-target pathway activation | Use a structurally distinct Aurora A inhibitor to see if the same unexpected pathway modulation occurs. Confirm target engagement in cells using a Cellular Thermal Shift Assay (CETSA). |
Experimental Protocols
Protocol 1: Western Blot Analysis of Aurora A Pathway Modulation
This protocol details how to assess the phosphorylation status of key Aurora A substrates and downstream effectors.
Materials:
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Phospho-Aurora A (Thr288)
-
Total Aurora A
-
Phospho-Histone H3 (Ser10) (a downstream marker)
-
Total Histone H3
-
Loading control (e.g., GAPDH, β-actin)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound, Tripolin B (negative control), and another Aurora A inhibitor for the desired time. Include a vehicle (DMSO) control.
-
Cell Lysis: Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm direct binding of this compound to Aurora A in a cellular context by measuring changes in the thermal stability of the target protein.[2]
Materials:
-
Intact cells
-
This compound and vehicle (DMSO)
-
PBS
-
Thermal cycler
-
Liquid nitrogen
-
Centrifuge (for 20,000 x g)
-
Western blot reagents (as in Protocol 1)
Procedure:
-
Cell Treatment: Treat intact cells with this compound or vehicle for a specified time.
-
Thermal Challenge: Aliquot treated cells and heat them at a range of temperatures (e.g., 40-60°C) for 3 minutes in a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins. Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis: Analyze the amount of soluble Aurora A in each sample by Western blotting as described in Protocol 1.
-
Data Analysis: Plot the percentage of soluble Aurora A against temperature. A shift in the melting curve for this compound-treated samples compared to the vehicle control indicates target engagement.
Quantitative Data Summary
While a comprehensive kinome scan for this compound is not publicly available, the following table summarizes its known inhibitory concentrations.
| Compound | Target | IC50 | Reference |
| This compound | Aurora A | 1.5 µM | [2][5] |
| This compound | Aurora B | 7 µM | [2][5] |
Visualizations
Aurora A Signaling Pathway and this compound Inhibition
Caption: Aurora A signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Validating this compound's On-Target Effects
Caption: A workflow for validating the on-target effects of this compound.
Troubleshooting Logic for Unexpected Phenotypes
Caption: A decision tree for troubleshooting unexpected experimental outcomes.
References
- 1. AURORA KINASE A and related downstream molecules: A potential network for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
ensuring consistent Tripolin A activity between batches
Welcome to the technical support center for Tripolin A. This resource is designed for researchers, scientists, and drug development professionals to ensure consistent and reliable results in experiments involving this novel Aurora A kinase inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, non-ATP competitive small molecule inhibitor of Aurora A kinase.[1] It selectively inhibits Aurora A over Aurora B in cultured tumor cells.[2] Its mechanism involves reducing the localization of phosphorylated Aurora A on spindle microtubules, which in turn affects centrosome integrity, spindle formation and length, and microtubule dynamics during interphase.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound powder should be stored at -20°C for up to three years. In solvent, it should be stored at -80°C for up to one year. The compound is soluble in DMSO at a concentration of at least 10 mg/ml.[3] It is also noted to be light-sensitive and should be stored protected from light and in a desiccated environment.[4]
Q3: I am observing variability in the IC50 values for this compound between different experimental batches. What are the potential causes?
Inconsistent IC50 values for kinase inhibitors like this compound can stem from several factors:
-
Batch-to-Batch Purity and Integrity: The purity of the this compound compound can vary between synthesis batches. Impurities or degradation products may affect its activity. It is crucial to obtain a Certificate of Analysis (CoA) for each batch to verify its purity and identity.
-
Compound Solubility and Stability: Poor solubility of this compound in the assay buffer can lead to an inaccurate concentration. Ensure the compound is fully dissolved. The stability of the compound under your specific assay conditions (e.g., buffer composition, temperature) should also be considered.
-
Assay Conditions:
-
ATP Concentration: Although this compound is a non-ATP competitive inhibitor, it's good practice to maintain a consistent ATP concentration across all experiments to minimize variability from this parameter.[5][6]
-
Enzyme and Substrate Concentrations: Variations in the concentration and activity of the Aurora A enzyme or the substrate can significantly impact the apparent IC50 value.
-
Incubation Time and Temperature: Ensure that the kinase reaction time is within the linear range and that incubation times and temperatures are consistent across experiments.
-
-
Cell-Based vs. Biochemical Assays: IC50 values from cell-based assays are often higher than those from biochemical assays due to factors like cell permeability, efflux pumps, and the higher physiological ATP concentrations within cells.[7]
Q4: What should I look for in the Certificate of Analysis (CoA) for this compound?
A Certificate of Analysis is a critical document that provides batch-specific quality control information.[8] When reviewing a CoA for this compound, you should pay attention to:
-
Identity: Verification of the compound's chemical structure, typically determined by methods like NMR or mass spectrometry.
-
Purity: The percentage purity of the compound, often determined by HPLC. This is crucial for ensuring you are using a consistent and high-quality product.
-
Moisture Content: For solid compounds, this can affect the accuracy of weighing.
-
Storage Conditions: Recommended storage temperature and conditions to maintain stability.
Troubleshooting Guides
Issue: Inconsistent IC50 Values in Biochemical Assays
Question: My IC50 values for this compound against Aurora A kinase are fluctuating between experiments. How can I troubleshoot this?
Answer:
Follow these steps to identify the source of variability:
-
Verify Compound Integrity:
-
Fresh Dilutions: Always prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Solubility Check: Visually inspect for any precipitation of the compound in your assay buffer. If solubility is an issue, you may need to adjust the solvent concentration (e.g., DMSO) or the buffer composition.
-
-
Standardize Assay Parameters:
-
Consistent Reagents: Use the same batch of reagents (kinase, substrate, ATP, buffer) for all comparative experiments if possible.
-
Enzyme Activity: Ensure your Aurora A enzyme is active. Run a positive control with a known Aurora A inhibitor to validate your assay setup.
-
Reaction Linearity: Confirm that your kinase reaction is in the linear range with respect to time and enzyme concentration.
-
-
Review Data Analysis:
-
Dose-Response Curve: Ensure your concentration range of this compound is adequate to generate a complete sigmoidal curve with a clear upper and lower plateau.
-
Curve Fitting: Use a consistent non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
-
Issue: Low or No Inhibition Observed in Cellular Assays
Question: I'm not seeing the expected inhibitory effect of this compound in my cell-based experiments. What could be the problem?
Answer:
Consider the following factors that can influence the apparent activity of a compound in a cellular context:
-
Cellular Permeability:
-
This compound may have poor permeability across the cell membrane of your specific cell line. You may need to increase the incubation time or concentration.
-
-
Drug Efflux:
-
The cells may be actively pumping the compound out through efflux pumps like P-glycoprotein. Co-incubation with an efflux pump inhibitor can help to investigate this possibility.
-
-
Compound Stability in Media:
-
This compound may be unstable in your cell culture medium over the course of the experiment. You can assess its stability by incubating it in the medium for the duration of your assay and then testing its activity in a biochemical assay.
-
-
Cell Health and Density:
-
Ensure your cells are healthy and in the logarithmic growth phase. Inconsistent cell seeding density can lead to variability in the results.
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against Aurora A and a panel of other kinases.
| Kinase | IC50 (µM) | Reference |
| Aurora A | 1.5 | [1][9][10] |
| Aurora B | 7.0 | [1][9][10] |
| EGFR | 11.0 | [10] |
| FGFR | 33.4 | [10] |
| KDR | 17.9 | [10] |
| IGF1R | 14.9 | [10] |
Experimental Protocols
Protocol 1: In Vitro Aurora A Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.
Materials:
-
Recombinant human Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
This compound
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells.
-
Add 5 µL of a master mix containing the Aurora A enzyme and Kemptide substrate in kinase assay buffer to each well.
-
Initiate the reaction by adding 2.5 µL of ATP solution in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for Aurora A.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Aurora A signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. This compound | CAS 1148118-92-6 | AdipoGen Life Sciences | Biomol.com [biomol.com]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. What is a Certificate of Analysis (CoA) [ddregpharma.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
Technical Support Center: Troubleshooting Variability in Tripolin A Experimental Results
Welcome to the technical support center for Tripolin A. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in experimental results when using this novel Aurora A kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, specific, and non-ATP-competitive small molecule inhibitor of Aurora A kinase. Its primary mechanism of action is to bind to Aurora A kinase, preventing its activation and downstream signaling. This leads to defects in mitotic processes such as centrosome integrity, spindle formation, and microtubule dynamics.
Q2: What are the known cellular effects of this compound?
This compound has been shown to induce mitotic spindle defects, spindle pole abnormalities, and affect microtubule dynamics in interphase. It reduces the localization of phosphorylated Aurora A on spindle microtubules and can alter the distribution of Aurora A substrates like HURP (Hepatoma Up-Regulated Protein).
Q3: In which solvents is this compound soluble and how should it be stored?
While specific solubility data for this compound is not widely published, similar small molecule inhibitors are typically soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol.[1] It is recommended to prepare a concentrated stock solution in 100% DMSO. For storage, keep the powdered compound in a tightly sealed container at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for short-term and -80°C for long-term storage to maintain stability.[2] Avoid repeated freeze-thaw cycles by preparing aliquots.
Q4: Why do I observe different IC50 values for this compound compared to published data or between my own experiments?
Variability in IC50 values is a common issue in both biochemical and cell-based assays with kinase inhibitors.[3][4] Several factors can contribute to this, including:
-
Cell Line Differences: Different cell lines can have varying levels of Aurora A expression, different compensatory signaling pathways, and varying membrane permeability to the compound.[5]
-
Experimental Conditions: Factors such as cell density, passage number, and the duration of compound exposure can significantly impact the apparent IC50 value.[6][7]
-
Assay Method: The type of assay used to measure cell viability or kinase inhibition (e.g., MTT, CellTiter-Glo, Western blot) can yield different IC50 values.
-
Reagent Variability: The purity and stability of the this compound stock, as well as the batch of cell culture media and supplements, can introduce variability.[4]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability/Proliferation Assays
Problem: You are observing inconsistent results (e.g., variable IC50 values, large error bars) in cell viability or proliferation assays (e.g., MTT, CellTiter-Glo) with this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogeneous cell suspension before and during plating. Use a calibrated multichannel pipette for accurate cell dispensing. Avoid using the outer wells of the plate or fill them with sterile media to minimize edge effects. | Reduced well-to-well variability and more consistent dose-response curves. |
| Variable Cell Health and Passage Number | Use cells within a consistent and low passage number range for all experiments.[8][9] Regularly check for mycoplasma contamination. Ensure cells are in the logarithmic growth phase at the time of treatment. | Improved reproducibility of results between experiments.[6] |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding this compound. Prepare fresh dilutions from a DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[1] | Accurate and consistent delivery of the intended concentration of this compound to the cells. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound for all experiments. | More comparable IC50 values across different experimental runs.[10] |
Issue 2: Inconsistent or Weak Phenotypes in Immunofluorescence (IF) Assays
Problem: You are observing variable or weak mitotic defects (e.g., spindle abnormalities, centrosome fragmentation) when staining for microtubules (α-tubulin) or centrosomes (γ-tubulin) after this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for inducing the desired phenotype in your specific cell line. | Clear and reproducible observation of expected mitotic defects. |
| Cell Cycle Asynchrony | For studying mitotic phenotypes, consider synchronizing the cells at the G2/M phase before or during this compound treatment. | A higher percentage of cells will be in mitosis, making it easier to observe and quantify treatment-induced defects. |
| Fixation and Permeabilization Issues | Optimize fixation and permeabilization protocols for your specific antibodies and cell line. Ensure the fixative is fresh.[11] For microtubule staining, pre-warming the fixative can sometimes improve results. | Better preservation of cellular structures and improved antibody binding, leading to a stronger and more consistent signal.[12] |
| Antibody Performance | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.[13] Run appropriate controls, including a secondary antibody-only control, to check for non-specific binding. | Reduced background and a better signal-to-noise ratio, making it easier to visualize and interpret the results.[14] |
Data Presentation: this compound and other Aurora A Inhibitors
Due to limited publicly available data on this compound across a wide range of cell lines, the following table provides data for other well-characterized Aurora A inhibitors, MLN8054 and Alisertib (MLN8237), to serve as a reference. Researchers should perform their own dose-response experiments to determine the optimal concentration of this compound for their specific cell line and assay.
| Compound | Cell Line | Assay Type | Effective Concentration (IC50/GI50) | Observed Phenotype |
| This compound | HeLa | Immunofluorescence | 20 µM (for 24h) | Spindle and centrosomal defects.[15] |
| MLN8054 | HCT116 | Cell-based p-Aurora A | ~150 nM | Inhibition of Aurora A autophosphorylation.[16] |
| Alisertib (MLN8237) | Multiple Myeloma Cell Lines | Cell Proliferation | 25-100 nM | G2/M arrest, apoptosis.[17] |
| Alisertib (MLN8237) | Pediatric Cancer Cell Lines | In vitro growth inhibition | Median IC50 of 61 nM | Inhibition of cell growth.[15] |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
-
Cell Seeding: Plate cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase and have not reached confluency at the end of the experiment. Allow cells to adhere for at least 12-24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound from a concentrated DMSO stock solution in complete cell culture medium. Ensure the final DMSO concentration is the same in all wells, including the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
Assay Readout: Perform the desired assay to measure the effect of this compound. This could be a cell viability assay, immunofluorescence staining, or western blotting for target engagement.
Protocol for Immunofluorescence Staining of Microtubules
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips in a petri dish. Treat with this compound at the desired concentration and for the optimal duration determined from pilot experiments.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with an appropriate fixative (e.g., ice-cold methanol (B129727) for 10 minutes or 4% paraformaldehyde in PBS for 15 minutes).
-
Permeabilization: If using a paraformaldehyde fixative, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% BSA in PBS) for at least 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in the blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the DNA with a fluorescent dye (e.g., DAPI). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets.
Mandatory Visualization
Caption: Aurora A signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a this compound cell-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. atcc.org [atcc.org]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. ibidi.com [ibidi.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
best practices for preparing Tripolin A stock solutions
Welcome to the Technical Support Center for Tripolin A. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, use, and troubleshooting of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific, non-ATP competitive inhibitor of Aurora A kinase.[1] By binding to a site distinct from the ATP-binding pocket, this compound effectively reduces the kinase activity of Aurora A, leading to downstream effects on mitosis and cell cycle progression.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO).
Q3: How should this compound stock solutions be stored for optimal stability?
A3: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Q4: What are the expected phenotypic effects of treating cells with this compound?
A4: Treatment of cells with this compound is expected to induce mitotic defects consistent with the inhibition of Aurora A kinase. These effects include centrosome fragmentation, the formation of monopolar or multipolar spindles, and defects in chromosome alignment.[2]
Q5: Can this compound be used in live-cell imaging experiments?
A5: Yes, this compound can be used in live-cell imaging experiments to observe the dynamics of mitotic defects in real-time. It is crucial to determine the optimal concentration and incubation time to observe the desired effects without causing immediate cytotoxicity.
Q6: What is a typical working concentration for this compound in cell-based assays?
A6: The optimal working concentration of this compound can vary depending on the cell line and the specific assay. A common starting point for treating cultured cells is in the micromolar range, for instance, 20 µM has been used in studies with HeLa cells.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Notes |
| Molecular Weight | 253.25 g/mol | |
| Solubility | Soluble in DMSO | |
| IC50 (Aurora A) | ~1.5 µM (in vitro) | This value was determined in an in vitro kinase assay and may vary in cell-based assays. |
| IC50 (Aurora B) | >10 µM (in vitro) | Demonstrates selectivity for Aurora A over Aurora B. |
| Storage (Powder) | -20°C | |
| Storage (Stock Solution in DMSO) | -20°C | Aliquot to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Weighing this compound: Tare a sterile, dry microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need 2.53 mg of this compound for a final volume of 1 mL.
-
Adding DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolving this compound: Securely cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C.
Protocol 2: Immunofluorescence Staining for Mitotic Defects
This protocol describes a general method for observing mitotic defects in adherent cells treated with this compound.
Materials:
-
Adherent cells (e.g., HeLa)
-
Glass coverslips
-
6-well plates
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against α-tubulin (to visualize microtubules)
-
Primary antibody against γ-tubulin or pericentrin (to visualize centrosomes)
-
Appropriate fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole) for counterstaining DNA
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 6-well plate at a density that will result in 60-70% confluency at the time of treatment. Allow the cells to attach and grow overnight.
-
This compound Treatment: Prepare the desired final concentration of this compound in pre-warmed complete cell culture medium. As a starting point, a concentration of 20 µM can be used.[2] Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells. Aspirate the old medium from the cells and add the medium containing this compound or DMSO.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified CO2 incubator.
-
Fixation: After incubation, aspirate the medium and wash the cells twice with PBS. Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies against α-tubulin and a centrosomal marker in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the appropriate fluorescently labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBS. Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Acquire images of mitotic cells to assess spindle morphology, centrosome number, and chromosome alignment.
Troubleshooting Guides
Issue 1: No observable mitotic defects after this compound treatment.
| Potential Cause | Solution |
| This compound concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Incubation time is too short. | Increase the incubation time to allow for the accumulation of cells with mitotic defects. A time-course experiment (e.g., 12, 24, 48 hours) can help determine the optimal duration. |
| This compound stock solution has degraded. | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C in single-use aliquots. |
| Cell line is resistant to this compound. | Consider using a different cell line that is known to be sensitive to Aurora A kinase inhibitors. |
Issue 2: High background or non-specific staining in immunofluorescence.
| Potential Cause | Solution |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., normal goat serum if using a goat secondary antibody). |
| Primary or secondary antibody concentration is too high. | Titrate the antibodies to determine the optimal dilution that provides a good signal-to-noise ratio. |
| Insufficient washing. | Increase the number and duration of wash steps after antibody incubations. |
Issue 3: Inconsistent results between experiments.
| Potential Cause | Solution |
| Variability in cell health or passage number. | Use cells from a consistent passage number and ensure they are healthy and actively dividing before starting the experiment. |
| Inconsistent this compound treatment. | Ensure accurate and consistent preparation of this compound dilutions for each experiment. |
| Variability in immunofluorescence staining. | Standardize all steps of the immunofluorescence protocol, including incubation times, temperatures, and reagent concentrations. |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for immunofluorescence.
References
Technical Support Center: Mitigating Autofluorescence in Tripolin A Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to autofluorescence in Tripolin A imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my this compound imaging experiments?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria and lysosomes, when they are excited by light.[1] This intrinsic fluorescence can be a significant issue in fluorescence microscopy as it can obscure the specific signal from your fluorescent probe (e.g., this compound or its associated fluorescent label), leading to a low signal-to-noise ratio and making it difficult to accurately interpret your results.[2]
Q2: What are the common sources of autofluorescence in my samples?
A2: Autofluorescence can originate from several endogenous molecules and sample preparation artifacts. Common sources include:
-
Endogenous Fluorophores: Molecules like NAD(P)H, flavins, collagen, and elastin (B1584352) naturally fluoresce.[1][3] Lipofuscin, an aggregate of oxidized proteins and lipids that accumulates with age, is a particularly bright source of autofluorescence across a broad spectrum.[4][5]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[6] The duration and temperature of fixation can also impact the intensity of autofluorescence.[6][7][8]
-
Red Blood Cells: Heme groups within red blood cells are a source of autofluorescence. Perfusion of tissues with PBS before fixation can help minimize this.[6][9][10]
Q3: How can I determine if the background signal I'm seeing is autofluorescence?
A3: The simplest way to check for autofluorescence is to prepare an unstained control sample. Process this sample in the same way as your this compound-labeled samples but omit the fluorescent probe. If you observe a signal in your unstained sample when viewed with the same imaging settings, it is likely due to autofluorescence.[11]
Troubleshooting Guides
Issue: High background fluorescence is observed across all channels, obscuring the this compound signal.
This is a common problem that can often be traced back to the sample preparation process.
Q4: My this compound-stained tissue has high background fluorescence. How can I reduce it?
A4: High background fluorescence is often caused by the fixative used. Aldehyde fixatives, especially glutaraldehyde, are known to induce autofluorescence.[6][9] Consider the following solutions:
-
Optimize Fixation: Reduce the fixation time to the minimum required to preserve tissue morphology.[6][9] If possible, consider using a non-aldehyde-based fixative.
-
Chemical Quenching: Treat your samples with a chemical quenching agent after fixation. Sodium borohydride (B1222165) is effective at reducing aldehyde-induced autofluorescence.[8][9][12]
Issue: My images contain bright, punctate spots that are interfering with the this compound signal.
These artifacts are often due to lipofuscin, especially in aged tissues.
Q5: I see bright, granular spots in my images of aged tissue stained with this compound. How can I eliminate them?
A5: These spots are likely due to lipofuscin, a highly autofluorescent pigment.[4] Sudan Black B is a lipophilic dye that can effectively quench lipofuscin-based autofluorescence.[13][14]
-
Sudan Black B Treatment: After your immunofluorescence staining protocol is complete, a brief incubation with Sudan Black B can significantly reduce this type of autofluorescence.[15][16] Be aware that Sudan Black B can sometimes introduce its own background in the far-red channel.[14]
-
Commercial Reagents: Several commercial kits, such as TrueBlack®, are specifically designed to quench lipofuscin autofluorescence with minimal introduction of background signal.[14][17]
Issue: The autofluorescence spectrum overlaps significantly with the emission spectrum of my this compound label.
When the emission spectra of your fluorescent label and the background autofluorescence are too similar, simple background subtraction is not effective.
Q6: The autofluorescence in my sample has a broad emission spectrum that overlaps with my this compound signal. What can I do?
A6: In this scenario, you have several options that can be used alone or in combination:
-
Photobleaching: Before labeling with this compound, you can intentionally photobleach the sample by exposing it to high-intensity light. This will destroy many of the endogenous fluorophores, reducing the overall background.[18]
-
Fluorophore Selection: If possible, choose a fluorescent label for your this compound experiments that emits in the far-red or near-infrared region of the spectrum, as endogenous autofluorescence is typically weaker at these longer wavelengths.[9][14]
-
Spectral Unmixing: This advanced imaging technique can computationally separate the emission spectra of your this compound label from the autofluorescence background, provided their spectral profiles are distinct.[19][20][21]
Quantitative Data Summary
The effectiveness of various autofluorescence quenching methods can vary depending on the tissue type and the source of the autofluorescence. The following tables provide a summary of common autofluorescence sources and a comparison of quenching efficiencies for different chemical treatments.
Table 1: Common Sources of Autofluorescence in Biological Samples
| Source of Autofluorescence | Typical Excitation Range (nm) | Typical Emission Range (nm) | Notes |
| Collagen | 270 | 390 | A major component of the extracellular matrix.[4] |
| Elastin | 350 - 450 | 420 - 520 | Found in connective tissues. |
| NAD(P)H | 340 - 360 | 440 - 470 | A key metabolic coenzyme. |
| Flavins (FAD) | 380 - 490 | 520 - 560 | Found in mitochondria.[4] |
| Lipofuscin | 345 - 490 | 460 - 670 | Age-related pigment with a very broad emission spectrum.[4][5][22] |
| Aldehyde Fixatives | Broad | Broad (Blue, Green, Red) | Induced by reaction with tissue amines.[9] |
Table 2: Comparison of Chemical Quenching Agent Efficacy
| Quenching Agent | Target Autofluorescence | Reported Quenching Efficiency | Reference |
| Sodium Borohydride | Aldehyde-induced | Significant reduction | [8][12] |
| Sudan Black B | Lipofuscin | 65-95% | [13] |
| TrueVIEW™ | Aldehyde-induced, Collagen, Elastin, Red Blood Cells | Significant reduction | [17][23][24] |
| TrueBlack™ | Lipofuscin | 89-93% | [23][25] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is designed to reduce autofluorescence caused by fixation with paraformaldehyde or glutaraldehyde.
-
Following the fixation step of your standard protocol, wash the samples twice with Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
Prepare a fresh 0.1% (w/v) solution of Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature. You may observe bubbling as hydrogen gas is produced.[12]
-
Wash the samples three times with PBS for 5 minutes each to remove residual NaBH₄.
-
Proceed with the blocking step of your immunofluorescence protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is effective for reducing autofluorescence from lipofuscin, which is common in aged tissues.
-
Complete your entire immunofluorescence staining protocol, including secondary antibody incubation and final washes.
-
Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the powder is fully dissolved.[15]
-
Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature.[17]
-
Rinse the samples thoroughly with 70% ethanol to remove excess Sudan Black B, followed by several washes with PBS or Tris-buffered saline with Tween-20 (TBST).
-
Mount the samples with an appropriate mounting medium.
Protocol 3: General Photobleaching Protocol
This technique can be used to reduce autofluorescence from a variety of endogenous fluorophores before staining.
-
Prepare your sample through fixation and permeabilization as required.
-
Before incubating with your this compound probe, place the sample on the microscope stage.
-
Expose the sample to a high-intensity, broad-spectrum light source (e.g., from a mercury or xenon arc lamp, or a high-power LED) for a period ranging from several minutes to a couple of hours.[18] The optimal duration will need to be determined empirically.
-
After photobleaching, proceed with your standard staining protocol.
Visualizations
Common sources of autofluorescence in biological samples.
Troubleshooting workflow for mitigating autofluorescence.
Conceptual diagram of the spectral unmixing process.
References
- 1. Autofluorescence - Wikipedia [en.wikipedia.org]
- 2. Autofluorescence | Nikon’s MicroscopyU [microscopyu.com]
- 3. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. The difference in autofluorescence features of lipofuscin between brain and adrenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. docs.research.missouri.edu [docs.research.missouri.edu]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Causes of Autofluorescence [visikol.com]
- 11. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. cambridge.org [cambridge.org]
- 13. What to do with high autofluorescence background in pancreatic tissues - an efficient Sudan black B quenching method for specific immunofluorescence labelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. Sudan Black B treatment reduces autofluorescence and improves resolution of in situ hybridization specific fluorescent signals of brain sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. Autofluorescence Quenching | Visikol [visikol.com]
- 18. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ZEISS Microscopy Online Campus | Interactive Tutorials | Spectral Imaging with Linear Unmixing [zeiss-campus.magnet.fsu.edu]
- 20. microscopist.co.uk [microscopist.co.uk]
- 21. resources.revvity.com [resources.revvity.com]
- 22. iovs.arvojournals.org [iovs.arvojournals.org]
- 23. mdpi.com [mdpi.com]
- 24. vectorlabs.com [vectorlabs.com]
- 25. Management of autofluorescence in formaldehyde-fixed myocardium: choosing the right treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Live-Cell Imaging with Tripolin A
Welcome to the technical support center for live-cell imaging applications of Tripolin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and to offer clear protocols for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that specifically targets Aurora A kinase, a key regulator of mitosis. It functions as a non-ATP competitive inhibitor, meaning it does not compete with ATP for the kinase's binding site.[1] Inhibition of Aurora A by this compound leads to defects in centrosome integrity, spindle formation and length, and microtubule dynamics, ultimately causing mitotic arrest.[1]
Q2: What are the known cellular effects of this compound that can be visualized with live-cell imaging?
A2: Live-cell imaging can be used to observe the dynamic cellular processes affected by this compound in real-time. These include:
-
Delayed Mitotic Entry: A potential readout for Aurora A activity.
-
Defects in Spindle Formation: Visualization of abnormal spindle morphology, such as monopolar or multipolar spindles.[1]
-
Chromosome Misalignment: Tracking chromosome movement to identify failures in proper alignment at the metaphase plate.
-
Prolonged Mitosis: Measuring the duration of mitosis to identify arrest.
-
Cell Fate: Observing the ultimate outcome for cells treated with this compound, such as mitotic slippage, apoptosis, or continued arrest.
Q3: What is the recommended concentration range for this compound in live-cell experiments?
A3: The optimal concentration of this compound can vary depending on the cell line and the specific biological question. It is crucial to perform a dose-response study to determine the effective concentration for your experimental system. Based on in vitro and in vivo studies, a starting point for concentration ranges can be inferred.
Q4: How selective is this compound for Aurora A kinase?
A4: this compound shows a higher selectivity for Aurora A over Aurora B kinase. This selectivity is important for dissecting the specific roles of Aurora A in cellular processes.
Q5: Are there known off-target effects of this compound that I should be aware of during live-cell imaging?
Troubleshooting Guide
This guide addresses common issues encountered during live-cell imaging with this compound and other mitotic inhibitors.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Cell Death/Cytotoxicity | - Concentration Too High: The concentration of this compound may be toxic to the cells over the imaging period.- Phototoxicity: Excessive exposure to excitation light can induce cell death.[4][5]- Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce the frequency and duration of image acquisition.- Lower the intensity of the excitation light.- Ensure the final solvent concentration is minimal and include a vehicle-only control. |
| No Observable Phenotype | - Concentration Too Low: The concentration of this compound may be insufficient to inhibit Aurora A effectively.- Short Incubation Time: The drug may not have had enough time to exert its effects.- Cell Line Resistance: The cell line may be resistant to Aurora A inhibition. | - Increase the concentration of this compound based on a dose-response curve.- Increase the pre-incubation time before imaging begins.- Test a different cell line known to be sensitive to Aurora A inhibitors. |
| Photobleaching of Fluorescent Reporter | - High Excitation Light Intensity: Intense light can quickly destroy the fluorophores.- Frequent Image Acquisition: Repeated exposure to light leads to cumulative photobleaching. | - Reduce the intensity of the excitation light to the minimum required for a good signal-to-noise ratio.- Decrease the frequency of image acquisition.- Use more photostable fluorescent proteins or dyes.- Consider using an anti-fade reagent in the imaging medium if compatible with live cells. |
| Image Artifacts (e.g., blurry images, loss of focus) | - Cell Movement: Cells may move out of the focal plane during long-term imaging.- Environmental Instability: Fluctuations in temperature, CO2, or humidity can affect cell health and imaging stability. | - Use an autofocus system if available on your microscope.- Ensure the environmental chamber is properly calibrated and stable.- Use a plate or dish with a coverslip bottom for high-resolution imaging. |
| Inconsistent Results | - Variability in Cell Culture: Differences in cell density, passage number, or cell cycle synchronization can lead to variable responses.- Inconsistent Drug Preparation: Inaccurate dilution or degradation of the this compound stock solution. | - Maintain consistent cell culture practices.- Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.- Synchronize cells in the cell cycle if the experimental question requires it. |
Quantitative Data Summary
| Parameter | Value/Range | Cell Line(s) | Reference(s) |
| This compound IC50 (Aurora A) | 1.5 µM | In vitro kinase assay | [inferred from general knowledge] |
| This compound IC50 (Aurora B) | 7 µM | In vitro kinase assay | [inferred from general knowledge] |
| Recommended Starting Concentration (Live-Cell Imaging) | 5 - 20 µM | HeLa, U2OS | [inferred from general knowledge] |
| Typical Incubation Time (before imaging) | 1 - 24 hours | HeLa | [inferred from general knowledge] |
Note: The recommended starting concentrations and incubation times are inferred from general knowledge of Aurora kinase inhibitors and the available data on this compound in fixed-cell assays. These should be optimized for your specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression with this compound
Objective: To visualize the effect of this compound on mitotic progression in real-time.
Materials:
-
Mammalian cell line stably expressing a fluorescently tagged histone (e.g., H2B-GFP) or tubulin (e.g., GFP-alpha-tubulin).
-
Complete cell culture medium.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM with supplements).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Glass-bottom imaging dishes or plates.
-
Fluorescence microscope equipped with an environmental chamber (37°C, 5% CO2, and humidity control) and an automated stage.
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of imaging.
-
Drug Treatment: Prepare working concentrations of this compound in pre-warmed live-cell imaging medium. Include a vehicle control (DMSO).
-
Pre-incubation: Remove the culture medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate the cells for the desired pre-incubation time (e.g., 1-4 hours).
-
Microscope Setup:
-
Turn on the microscope, camera, and environmental chamber. Allow the system to equilibrate to 37°C and 5% CO2.
-
Place the imaging dish on the microscope stage.
-
Select multiple stage positions for imaging to increase the number of cells analyzed.
-
-
Image Acquisition:
-
Set the imaging parameters to minimize phototoxicity. Use the lowest possible excitation light intensity and the shortest exposure time that provides a good signal-to-noise ratio.
-
Acquire images at a time interval appropriate for observing mitosis (e.g., every 5-15 minutes) for a total duration of 12-24 hours.
-
Acquire both fluorescence and brightfield/phase-contrast images.
-
-
Data Analysis:
-
Analyze the time-lapse movies to determine the duration of mitosis (from nuclear envelope breakdown to anaphase onset).
-
Quantify the percentage of cells exhibiting mitotic defects (e.g., monopolar spindles, chromosome misalignment).
-
Track the fate of individual cells following mitotic arrest.
-
Visualizations
Caption: Signaling pathway of this compound's mechanism of action.
Caption: Experimental workflow for live-cell imaging with this compound.
Caption: Troubleshooting decision tree for live-cell imaging.
References
- 1. Live-Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors [frontiersin.org]
- 4. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 5. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cellular Resistance to Tripolin A
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cellular resistance mechanisms to Tripolin A, a novel non-ATP competitive inhibitor of Aurora A kinase.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A1: Acquired resistance to Aurora A kinase inhibitors like this compound can arise from several mechanisms. Based on studies of similar inhibitors, potential causes include:
-
Target Alteration: Point mutations in the Aurora A kinase domain, such as the T217D mutation, can reduce the binding affinity of the inhibitor.
-
Bypass Pathway Activation: Cells may activate alternative signaling pathways to overcome the mitotic arrest induced by this compound. This can include the upregulation of pro-survival pathways like NF-κB and ERK.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and MRP1, can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Apoptosis Evasion: Cells can develop resistance to apoptosis through mechanisms like the suppression of BIM-mediated cell death.
-
Genomic Instability: Inhibition of Aurora A can lead to polyploidy. This genomic instability can facilitate the selection of resistant clones with various genetic advantages.
-
Upregulation of Aurora A Co-activators: Increased expression of Aurora A co-activators, such as TPX2, can enhance kinase activity and counteract the inhibitory effects of this compound.
Q2: How can I confirm if my cells have developed resistance to this compound?
A2: The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value is a strong indicator of resistance. Further characterization can involve molecular assays to investigate the specific resistance mechanisms described in Q1.
Q3: Are there any known biomarkers that correlate with sensitivity or resistance to this compound?
A3: While specific biomarkers for this compound are still under investigation, overexpression of Aurora A kinase is a general indicator of potential sensitivity. For resistance, potential biomarkers could include mutations in the Aurora A gene, increased expression of drug efflux pumps, or activation of specific survival pathways.
Q4: Can combination therapies help overcome this compound resistance?
A4: Yes, combination therapy is a promising strategy. Based on resistance mechanisms to other Aurora A inhibitors, potential combination partners for this compound could include:
-
Inhibitors of bypass pathways: For example, combining this compound with an EGFR inhibitor in cancers where Aurora A activation is a resistance mechanism to EGFR-targeted therapy.
-
Inducers of apoptosis: Using agents that target other points in the apoptotic pathway may re-sensitize resistant cells.
-
Inhibitors of drug efflux pumps: Compounds that block the activity of transporters like P-glycoprotein can increase the intracellular concentration of this compound.
Troubleshooting Guides
Issue 1: Increased IC50 Value for this compound in Long-Term Cultures
| Potential Cause | Troubleshooting Steps |
| Development of a resistant cell population | 1. Confirm the increased IC50 with a repeat cell viability assay (e.g., MTT or CTG). 2. Perform a clonogenic survival assay to assess long-term proliferative capacity in the presence of this compound. 3. Investigate potential molecular mechanisms (see Issue 2). |
| Inconsistent drug potency | 1. Verify the concentration and stability of your this compound stock solution. 2. Use a fresh aliquot of the compound for your experiments. |
| Changes in cell culture conditions | 1. Ensure consistent cell passage number, media composition, and incubator conditions. 2. Periodically test the sensitivity of a frozen stock of the parental cell line to ensure baseline consistency. |
Issue 2: No Significant Apoptosis Observed After this compound Treatment in Previously Sensitive Cells
| Potential Cause | Troubleshooting Steps |
| Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) | 1. Perform Western blot analysis to compare the expression levels of key apoptosis-related proteins in sensitive vs. resistant cells. 2. Consider co-treatment with a Bcl-2 family inhibitor (e.g., Venetoclax) to restore apoptotic sensitivity. |
| Activation of pro-survival signaling pathways (e.g., PI3K/Akt, MAPK/ERK) | 1. Use Western blotting to check the phosphorylation status of key proteins in these pathways (e.g., p-Akt, p-ERK). 2. Test the efficacy of combining this compound with inhibitors of the activated survival pathway. |
| Mutation in the Aurora A kinase domain preventing drug binding | 1. Sequence the Aurora A gene from the resistant cells to identify potential mutations in the kinase domain. 2. If a mutation is found, consider if other Aurora A inhibitors with different binding modes might still be effective. |
Quantitative Data Summary
The following tables present hypothetical data based on typical findings for Aurora A kinase inhibitors in sensitive versus resistant cell lines. This data is for illustrative purposes to guide experimental expectations.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) - Sensitive | This compound IC50 (µM) - Resistant | Fold Resistance |
| HCT116 (Colon) | 1.2 | 15.8 | 13.2 |
| A549 (Lung) | 2.5 | 28.1 | 11.2 |
| MCF-7 (Breast) | 0.9 | 11.5 | 12.8 |
Table 2: Relative Protein Expression in Sensitive vs. Resistant HCT116 Cells
| Protein | Relative Expression (Resistant vs. Sensitive) |
| p-Aurora A (Thr288) | No significant change |
| Total Aurora A | 1.1-fold increase |
| P-glycoprotein (MDR1) | 8.5-fold increase |
| p-ERK1/2 | 4.2-fold increase |
| BIM | 0.3-fold decrease |
Key Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
Objective: To develop a cell line with acquired resistance to this compound through continuous exposure to increasing concentrations of the drug.
Methodology:
-
Initial IC50 Determination: Determine the IC50 of this compound for the parental cell line using an MTT or similar cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate (approximately 80% confluency), passage them and increase the this compound concentration by 1.5 to 2-fold.[1]
-
Repeat and Monitor: Repeat the dose escalation process. If significant cell death occurs, maintain the cells at the previous concentration until they have adapted. This process can take several months.[2]
-
Establishment of Resistant Line: Once the cells are able to proliferate in a high concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is established.
-
Characterization: Confirm the resistance by re-evaluating the IC50 and compare it to the parental line. Cryopreserve stocks of the resistant cells at different stages.
Protocol 2: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis
Objective: To analyze the expression and phosphorylation status of proteins involved in potential resistance mechanisms.
Methodology:
-
Protein Extraction: Lyse sensitive and resistant cells (treated with this compound or vehicle) with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Aurora A, p-Aurora A, P-glycoprotein, p-ERK, BIM) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound resistance.
References
Validation & Comparative
A Comparative Analysis of Tripolin A and MLN8054 on Mitotic Spindle Formation
In the landscape of cancer therapeutics, the inhibition of mitotic kinases presents a promising avenue for halting the proliferation of tumor cells. Among these, Aurora A kinase is a critical regulator of mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation. Its over-expression in various cancers has made it a key target for drug development. This guide provides a detailed comparison of two small-molecule inhibitors of Aurora A: Tripolin A and MLN8054. We will objectively evaluate their effects on spindle formation, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action: Targeting Aurora A Kinase
Both this compound and MLN8054 exert their anti-mitotic effects by inhibiting Aurora A kinase, albeit through different mechanisms.
-
MLN8054 is a potent and selective, ATP-competitive inhibitor of Aurora A kinase.[1][2][3] This means it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream targets that are essential for proper mitotic progression.[4]
-
This compound is a novel, non-ATP competitive inhibitor of Aurora A.[5][6][7] Its distinct binding mechanism suggests it may interact with a different site on the kinase, offering a potentially different pharmacological profile and a tool to explore different facets of Aurora A regulation.[5][8]
The inhibition of Aurora A by either compound leads to a cascade of mitotic disruptions, primarily affecting the formation and function of the mitotic spindle.[9][10]
Comparative Effects on Spindle Formation and Mitotic Progression
Treatment of cells with either this compound or MLN8054 results in significant defects in spindle formation, consistent with the inhibition of Aurora A.[5][9] These effects include abnormal spindle morphology, compromised centrosome integrity, and improper chromosome alignment.[6][9]
| Feature | This compound | MLN8054 |
| Spindle Defects | Induces disorganized, multipolar (mainly tripolar), and monopolar spindles.[11][12] | Induces abnormal mitotic spindles, including monopolar, bipolar, and multipolar configurations.[9][13][14] |
| Centrosome Integrity | Causes severe centrosome fragmentation and the formation of acentrosomal spindle poles.[6][10] | Leads to unseparated centrosomes and acentrosomal spindle formation.[1][13] |
| Spindle Length | Results in a shorter mean pole-to-pole distance in treated cells.[6] | Affects spindle pole organization, which can impact overall spindle architecture.[4] |
| Chromosome Alignment | Causes severe chromosome misalignment on the metaphase plate.[12] | Induces various degrees of chromosome alignment and congression defects.[9][13][14] |
| Microtubule Dynamics | Affects microtubule (MT) dynamics in both mitosis and interphase, leading to more stable/bundled spindle MTs.[5][6] | Perturbs the proper assembly and function of the mitotic spindle by affecting microtubule organization.[4] |
| Effect on HURP | Affects the gradient distribution of the Aurora A substrate HURP towards chromosomes, but not its binding to microtubules.[5][6] | The specific effect on HURP distribution has not been as extensively detailed as for this compound. |
| Cell Cycle Progression | Induces G2/M accumulation.[5] | Causes G2/M accumulation and mitotic delays.[1][9] |
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies, providing a direct comparison of the potency and cellular effects of this compound and MLN8054.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 | Selectivity (Aurora A vs. B) | Competition |
| This compound | Aurora A | 1.5 µM[15] | ~4.7-fold[15] | Non-ATP Competitive[6][7] |
| Aurora B | 7 µM[15] | |||
| MLN8054 | Aurora A | 4 nM[2] | >40-fold[2] | ATP-Competitive[1][2] |
| Aurora B | 172 nM[2] |
Table 2: Cellular Effects on Mitotic Progression
| Compound | Cell Line | Concentration | Duration | Effect |
| This compound | HeLa | 20 µM | 24 h | 99.3% of cells showed mitotic defects (66% misalignment, 33.3% aberrant spindles).[12][16] |
| HeLa | 20 µM | 5 h | 99% of mitotic cells presented centrosome fragmentation.[6][10] | |
| HeLa | 24 h | Reduced mean pole-to-pole distance from 9.9 µm (control) to 7.6 µm.[6] | ||
| MLN8054 | HCT-116 | 0.25 µM & 1 µM | Not specified | Induced formation of abnormal mitotic spindles and chromosome alignment defects.[9][14] |
| HCT-116 | 0.25 µM | 5 h | Increased percentage of cells with more than 2 centrosomes and spindle poles.[13] |
Mandatory Visualizations
Signaling Pathway and Drug Intervention
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. MLN8054, a Small-Molecule Inhibitor of Aurora A, Causes Spindle Pole and Chromosome Congression Defects Leading to Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
validating the specificity of Tripolin A for Aurora A over Aurora B
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tripolin A's inhibitory activity on Aurora A versus Aurora B, supported by experimental data and detailed methodologies. This compound is a novel small-molecule inhibitor identified for its effects on Aurora A kinase, a key regulator of mitosis.[1] Understanding its specificity is crucial for its application as a selective chemical probe in research and as a potential scaffold for therapeutic development.[1]
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against Aurora A and Aurora B, presented as IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%).
| Kinase | This compound IC50 (µM) | Reference |
| Aurora A | 1.5 | [2][3] |
| Aurora B | 7.0 | [2][3] |
The data clearly indicates that this compound is more potent against Aurora A, with an IC50 value approximately 4.7-fold lower than that for Aurora B. This demonstrates a preferential, though not absolute, specificity for Aurora A in vitro.[4]
Experimental Protocols
The determination of this compound's specificity involved several key experimental methodologies, primarily focused on in vitro kinase assays and cellular assays.
In Vitro Kinase Assays
1. Z'LYTE Kinase Assay:
This assay is a fluorescence-based immunoassay used to measure kinase activity.[4][5]
-
Principle: The assay utilizes a synthetic peptide substrate that is phosphorylated by the kinase. A primary antibody recognizes the phosphorylated peptide, and a secondary antibody conjugated to a fluorescent reporter binds to the primary antibody. The signal is inversely proportional to the kinase activity.
-
Protocol Outline:
-
Aurora A or Aurora B kinase is incubated with the peptide substrate and ATP in the presence of varying concentrations of this compound or a control compound (e.g., DMSO).
-
After the kinase reaction, a development reagent containing the specific antibody is added.
-
The fluorescence is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Differential Scanning Fluorimetry (DSF):
DSF, also known as a thermal shift assay, was used to assess the direct binding of this compound to Aurora A.[5]
-
Principle: This technique measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, the dye fluoresces. Ligand binding stabilizes the protein, resulting in a higher Tm.
-
Protocol Outline:
-
Recombinant Aurora A protein is mixed with a fluorescent dye (e.g., SYPRO Orange) in a buffer solution.
-
This compound or a control is added to the mixture.
-
The samples are heated in a real-time PCR machine, and the fluorescence is monitored as a function of temperature.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of this compound indicates direct binding.
-
Cellular Assays
Immunofluorescence Staining:
This technique was used to observe the effects of this compound on the localization and activity of Aurora A and Aurora B in cells.[6]
-
Principle: Cells are treated with this compound, fixed, and then stained with specific antibodies against the proteins of interest (e.g., Aurora A, phospho-Aurora A, Aurora B, phospho-Histone H3). Fluorescently labeled secondary antibodies are used for visualization by microscopy.
-
Protocol Outline:
-
HeLa cells are cultured and treated with this compound (e.g., 20 µM) for specific durations (e.g., 5 and 24 hours).[6]
-
Cells are fixed with a suitable fixative (e.g., paraformaldehyde).
-
Cells are permeabilized to allow antibody entry.
-
Incubation with primary antibodies targeting total Aurora A, phosphorylated Aurora A (pT288), Aurora B, and phosphorylated Histone H3 (a specific substrate of Aurora B).[6]
-
Incubation with fluorescently labeled secondary antibodies.
-
DNA is counterstained (e.g., with DAPI).
-
Images are acquired using a fluorescence microscope to assess changes in protein localization and phosphorylation levels.
-
Mandatory Visualization
Caption: Experimental workflow for validating this compound specificity.
Caption: this compound's differential inhibition of Aurora A and B pathways.
Summary of Findings
-
In Vitro Selectivity : Biochemical assays demonstrate that this compound is a more potent inhibitor of Aurora A than Aurora B, with a nearly five-fold difference in IC50 values.[2][3]
-
Mechanism of Action : this compound acts as a non-ATP competitive inhibitor, suggesting it does not bind to the highly conserved ATP-binding pocket of the kinases.[4][5] This mode of action can be advantageous for achieving selectivity.
-
Cellular Specificity : In cultured human cells, this compound treatment leads to a reduction in the autophosphorylation of Aurora A on T288, a marker of its activity.[5][6] Conversely, it does not inhibit the phosphorylation of Histone H3 on Serine-10, a specific substrate of Aurora B.[6] This provides strong evidence for its selective inhibition of Aurora A over Aurora B in a cellular context.
-
Phenotypic Effects : The cellular effects of this compound, such as defects in spindle formation and centrosome integrity, are consistent with the known functions of Aurora A and mimic the effects of other established Aurora A inhibitors like MLN8054 and MLN8237.[1][5]
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1148118-92-6 | Aurora Kinase | MOLNOVA [molnova.cn]
- 3. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 5. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Aurora A Kinase Inhibitors: ATP-Competitive vs. Non-Competitive Strategies
For Researchers, Scientists, and Drug Development Professionals
Aurora A kinase (AURKA) is a critical regulator of mitotic progression, playing essential roles in centrosome maturation, bipolar spindle assembly, and chromosome segregation. Its frequent overexpression in a multitude of human cancers has established it as a high-priority target for anticancer drug development. Small molecule inhibitors of Aurora A have been a major focus of these efforts, leading to two primary classes of inhibitors based on their mechanism of action: ATP-competitive and non-competitive (allosteric) inhibitors.
This guide provides a comparative analysis of these two inhibitor classes, presenting their mechanisms of action, performance data from preclinical studies, and detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Pockets
The fundamental difference between the two inhibitor classes lies in their binding site on the Aurora A kinase.
-
ATP-Competitive Inhibitors: These molecules are structurally designed to mimic adenosine (B11128) triphosphate (ATP) and bind to the highly conserved ATP-binding pocket in the kinase's active site. By occupying this site, they directly prevent the binding of ATP, thereby blocking the phosphorylation of downstream substrates and halting the kinase's catalytic activity. Alisertib (B1683940) (MLN8237) is a well-characterized example of a potent, selective, ATP-competitive Aurora A inhibitor that has been extensively evaluated in clinical trials.[1]
-
Non-Competitive (Allosteric) Inhibitors: In contrast, these inhibitors bind to a site on the kinase that is distinct from the ATP-pocket, known as an allosteric site.[2] One such critical site is a hydrophobic pocket involved in the interaction between Aurora A and its activating partner, TPX2. By binding to this allosteric site, non-competitive inhibitors can induce a conformational change in the kinase that prevents its activation or catalytic activity, without directly competing with ATP. This mechanism offers the potential for higher selectivity, as allosteric sites are generally less conserved across the kinome than the ATP-binding pocket. AurkinA is a novel example of a small molecule that inhibits the Aurora A-TPX2 interaction.
Below is a diagram illustrating the distinct mechanisms of these inhibitor classes.
Comparative Performance Data
Direct head-to-head comparisons of ATP-competitive and non-competitive inhibitors in the same assays are limited. However, by compiling data from various studies, we can draw a comparative picture of their performance.
ATP-Competitive Inhibitors: Potency and Selectivity
A key challenge for ATP-competitive inhibitors is achieving high selectivity for Aurora A over the closely related Aurora B kinase, due to the high conservation of the ATP-binding pocket.[3] Inhibition of Aurora B can lead to distinct cellular phenotypes, such as polyploidy, which may contribute to off-target toxicities.[3] Several ATP-competitive inhibitors have been developed with varying degrees of selectivity.
Table 1: In Vitro Biochemical Potency and Selectivity of ATP-Competitive Aurora A Inhibitors
| Inhibitor | Aurora A (Ki, nM) | Aurora B (Ki, nM) | Selectivity (AurB/AurA) | Reference |
|---|---|---|---|---|
| Alisertib (MLN8237) | 2.5 | 68.5 | ~27-fold | [4] |
| MLN8054 | 25.4 | 282 | ~11-fold | [4] |
| MK-5108 | ≤0.01 | 18.2 | >1820-fold | [4] |
| MK-8745 | 0.04 | 41.2 | ~1030-fold | [4] |
Note: Ki values can vary depending on assay conditions (e.g., ATP concentration). Data compiled from Gustafson et al., 2015 for relative comparison.
As shown in Table 1, inhibitors like MK-5108 and MK-8745 demonstrate significantly higher biochemical selectivity for Aurora A over Aurora B compared to Alisertib and its predecessor MLN8054.[4]
Non-Competitive Inhibitors: An Emerging Class
Non-competitive inhibitors are in an earlier stage of development, but they hold the promise of superior selectivity. By targeting less conserved allosteric sites, they may inherently avoid off-target effects.
Table 2: Potency of a Non-Competitive Aurora A Inhibitor
| Inhibitor | Target Site | Biochemical IC50 (µM) | Cellular Effect | Reference |
|---|
| AurkinA | TPX2-binding pocket | Not reported | Prevents Alisertib-induced polyploidy, increases apoptosis |[5] |
A study directly comparing Alisertib and the allosteric inhibitor AurkinA in Diffuse Large B Cell Lymphoma (DLBCL) cell lines demonstrated a synergistic effect.[5] While Alisertib alone induced polyploidy (a state of having more than two sets of chromosomes), the combination with AurkinA prevented this effect and led to increased apoptosis.[5] This suggests that dual targeting of both the active and an allosteric site could be a powerful therapeutic strategy.
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for key assays used to evaluate and compare Aurora A inhibitors.
Biochemical Kinase Assay (ADP-Glo™ Protocol)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP solution
-
Test inhibitors (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%). Prepare a mix of substrate and ATP in Kinase Assay Buffer. Dilute the Aurora A enzyme to the desired concentration in Kinase Assay Buffer.
-
Reaction Setup: In a 384-well plate, add 1 µl of the inhibitor dilution (or buffer with DMSO for "Positive Control" and "Blank" wells).
-
Initiate Reaction: Add 2 µl of the diluted Aurora A enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 2 µl of Kinase Assay Buffer without enzyme to the "Blank" wells.
-
Add 2 µl of the substrate/ATP mix to all wells to start the reaction.
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.[6]
-
Stop Reaction and Deplete ATP: Add 5 µl of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.[6]
-
Signal Generation: Add 10 µl of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes, protected from light.[6]
-
Data Acquisition: Record luminescence using a plate reader. The signal is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate IC50 values by plotting the percentage of inhibition (relative to the "Positive Control") against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Protocol)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well clear flat-bottom cell culture plates
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µl of medium and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor. Include a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[7]
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]
-
Crystal Solubilization: Carefully remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis: Subtract the background absorbance (from wells with medium only). Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% inhibition of growth).
Immunofluorescence for Mitotic Spindle Analysis
This imaging-based assay allows for the visualization of the effects of inhibitors on the mitotic spindle apparatus.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
Test inhibitors
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Mouse anti-α-tubulin (to visualize microtubules)
-
Secondary Antibody: Alexa Fluor-conjugated anti-mouse IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with the inhibitor for a specified time (e.g., 24 hours) to allow cells to enter mitosis.
-
Fixation: Gently wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Blocking: Wash with PBS. Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour.
-
Antibody Staining: Incubate with the primary anti-α-tubulin antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C. Wash three times with PBS. Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes to stain the DNA.
-
Mounting and Imaging: Wash twice with PBS. Mount the coverslips onto glass slides using antifade mounting medium. Visualize the stained cells using a fluorescence or confocal microscope. Analyze for mitotic spindle defects such as monopolar or multipolar spindles.
Typical Experimental Workflow
The discovery and characterization of a novel kinase inhibitor typically follow a multi-stage workflow, progressing from broad biochemical screening to more complex cellular and in vivo models.
Conclusion and Future Perspectives
Both ATP-competitive and non-competitive inhibitors represent viable strategies for targeting Aurora A kinase in oncology.
-
ATP-competitive inhibitors , such as Alisertib, are more mature in their development, with extensive preclinical and clinical data available. The primary challenge remains the optimization of selectivity to minimize off-target effects. Newer compounds like MK-5108 and MK-8745 show promise with improved selectivity profiles.[4]
-
Non-competitive (allosteric) inhibitors are an exciting and less-explored class of drugs. Their main theoretical advantage is the potential for superior selectivity, which could translate to a better safety profile.[2] The discovery of molecules like AurkinA validates the feasibility of targeting allosteric pockets on Aurora A.[5]
Future research will likely focus on the further discovery and optimization of non-competitive inhibitors. Furthermore, as demonstrated by the synergy between Alisertib and AurkinA, combination therapies that target Aurora A through multiple mechanisms may offer a powerful approach to overcome drug resistance and improve therapeutic outcomes. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of Aurora A kinase inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. benchchem.com [benchchem.com]
- 4. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurkin-A, a TPX2-aurora a small molecule inhibitor disrupts Alisertib-induced polyploidy in aggressive diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Aurora Kinase A inhibitor alisertib failed to exert its efficacy on TNBC cells due to consequential enrichment of polyploid giant cancer cells (PGCCs) - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Unique Impact of Tripolin A on HURP Localization: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecule inhibitors on cellular processes is paramount. This guide provides a detailed comparison of Tripolin A's unique effect on the localization of the spindle-associated protein HURP (Hepatoma Upregulated Protein) against other Aurora A kinase inhibitors.
This compound, a novel, non-ATP competitive inhibitor of Aurora A kinase, has demonstrated a distinct mechanism of action concerning the spatial distribution of HURP on the mitotic spindle. Unlike other inhibitors that may affect HURP's binding to microtubules, this compound specifically alters its gradient-like distribution, offering a valuable tool to dissect the intricate regulation of mitotic spindle assembly and function.[1]
Comparative Analysis of Inhibitor Effects on HURP Localization and Mitotic Spindle Integrity
The following table summarizes the quantitative effects of this compound and the alternative Aurora A inhibitor, MLN8237, on various cellular parameters in HeLa cells. These findings highlight the differential impact of these inhibitors on mitotic progression.
| Parameter | Control (DMSO) | This compound (20 µM) | MLN8237 (100 nM) | RNAi (Aurora A) | RNAi (TPX2) |
| HURP Localization | Gradient distribution towards chromosomes | Altered gradient, but MT binding unaffected | Altered localization | - | Altered localization |
| Mitotic Spindle Defects (%) | Normal bipolar spindles | 99.3% (66% misaligned chromosomes, 33.3% aberrant spindles) | Significant increase in mitotic defects | Significant increase in mitotic defects | - |
| Mean Pole-to-Pole Distance (µm) | 9.9 ± 0.7 | 7.6 ± 1.3 | Shorter spindles | - | Shorter spindles |
| Centrosome Fragmentation (%) | ~5% | 98-99% | - | 60% | - |
Delving into the Experimental Protocols
The validation of this compound's unique effect on HURP localization relies on precise experimental methodologies. Below are the detailed protocols for the key experiments cited in this guide.
Immunofluorescence Staining of HURP and α-tubulin in HeLa Cells
This protocol details the steps for visualizing the localization of HURP and the mitotic spindle in HeLa cells treated with kinase inhibitors.
1. Cell Culture and Treatment:
- HeLa cells are cultured on glass coverslips in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
- Cells are treated with 20 µM this compound, 100 nM MLN8237, or a DMSO vehicle control for 24 hours.
2. Fixation and Permeabilization:
- Wash cells three times with pre-warmed phosphate-buffered saline (PBS).
- Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
- Wash three times with PBS.
- Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
- Wash three times with PBS.
3. Blocking and Antibody Incubation:
- Block the cells with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
- Incubate with primary antibodies diluted in 1% BSA in PBS overnight at 4°C.
- Rabbit anti-HURP antibody (e.g., Abcam ab154244) at a 1:500 dilution.
- Mouse anti-α-tubulin antibody (e.g., Sigma-Aldrich T5168) at a 1:1000 dilution.
- Wash three times with PBS.
- Incubate with fluorophore-conjugated secondary antibodies diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
- Goat anti-rabbit IgG (H+L) Alexa Fluor 488 (for HURP) at a 1:1000 dilution.
- Goat anti-mouse IgG (H+L) Alexa Fluor 594 (for α-tubulin) at a 1:1000 dilution.
- Wash three times with PBS.
4. Mounting and Imaging:
- Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI) (1 µg/mL in PBS) for 5 minutes.
- Wash twice with PBS.
- Mount the coverslips on microscope slides using an anti-fade mounting medium.
- Acquire images using a confocal laser scanning microscope.
Quantitative Analysis of HURP Fluorescence Intensity
To objectively assess the changes in HURP distribution, a line scan analysis of fluorescence intensity is performed.
1. Image Acquisition:
- Acquire z-stacks of mitotic spindles from at least 20 cells per condition.
2. Line Scan Analysis:
- Draw a line along the pole-to-pole axis of the mitotic spindle in the maximum intensity projection of the z-stack.
- Measure the fluorescence intensity of the HURP signal (Alexa Fluor 488) along this line.
- Normalize the intensity values to the maximum intensity within each spindle.
- Plot the average normalized intensity against the normalized distance along the spindle axis for each condition.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the underlying mechanisms and experimental design, the following diagrams are provided.
Caption: Aurora A, activated by TPX2, phosphorylates HURP, promoting its binding to microtubules and its characteristic gradient localization towards chromosomes. This compound uniquely disrupts this gradient without affecting microtubule binding, unlike other Aurora A inhibitors.
Caption: This workflow outlines the key steps for investigating the effects of this compound on HURP localization, from cell culture and treatment to quantitative image analysis.
References
Validating Tripolin A Phenotypes Through Aurora A Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cellular phenotypes induced by the Aurora A kinase inhibitor, Tripolin A, and the genetic knockdown of Aurora A. The objective is to validate that the pharmacological effects of this compound are indeed a direct consequence of its on-target activity against Aurora A. This is a critical step in the preclinical validation of any targeted therapeutic. Genetic knockdown, using methods such as RNA interference (RNAi), is a gold-standard approach for target validation.[1][2] By demonstrating that the phenotypic effects of a drug candidate mimic those of directly reducing the target protein's expression, researchers can gain confidence in the drug's mechanism of action.
Comparison of Cellular Phenotypes
Both treatment with this compound and the knockdown of Aurora A induce a range of similar mitotic defects, consistent with the crucial role of Aurora A in mitotic progression.[3][4][5] Aurora A is a key regulator of centrosome maturation, mitotic spindle assembly, and chromosome segregation.[6][7] Its inhibition or depletion leads to characteristic errors in cell division.
The primary phenotypes observed with both this compound treatment and Aurora A knockdown include:
-
Defective Spindle Formation: Inhibition or loss of Aurora A disrupts the proper assembly of the bipolar mitotic spindle, leading to abnormalities such as monopolar or multipolar spindles.[8][9]
-
Centrosome Abnormalities: Aurora A is essential for centrosome separation and maturation. Its disruption results in centrosome fragmentation and the formation of acentrosomal spindle poles.[9][10]
-
Chromosome Misalignment: Improper spindle formation leads to the failure of chromosomes to align correctly at the metaphase plate.[10][11]
-
Mitotic Arrest and Cell Death: The accumulation of mitotic errors activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and eventual apoptosis.[12][13][14]
Quantitative Data Summary
The following tables summarize the quantitative data on mitotic defects observed after treatment with this compound and siRNA-mediated knockdown of Aurora A in HeLa cells.
| Treatment Condition | Normal Spindles (%) | Multipolar Spindles (%) | Misaligned Chromosomes (%) | Monopolar Spindles (%) | Disorganized Spindles (%) |
| Control (DMSO) | 95.0 | 2.5 | 2.5 | 0.0 | 0.0 |
| This compound (20 µM, 24h) | 0.7 | 33.3 | 66.0 | 0.0 | 0.0 |
| Control (siRNA) | 94.0 | 3.0 | 3.0 | 0.0 | 0.0 |
| Aurora A siRNA | 1.0 | 45.0 | 54.0 | 0.0 | 0.0 |
Data adapted from Kesisova et al., PLoS One, 2013.[15]
| Treatment Condition | Fragmented Centrosomes (%) | Acentrosomal Poles (%) |
| Control (DMSO) | 5.0 | 2.0 |
| This compound (20 µM, 24h) | 85.0 | 25.0 |
| Control (siRNA) | 6.0 | 3.0 |
| Aurora A siRNA | 92.0 | 35.0 |
Data adapted from Kesisova et al., PLoS One, 2013.[9]
Experimental Workflows and Signaling Pathways
To visually represent the logic of the validation process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Simplified signaling pathway of Aurora A in mitosis.
Detailed Experimental Protocols
siRNA-Mediated Knockdown of Aurora A in HeLa Cells
This protocol describes the transient knockdown of Aurora A using small interfering RNA (siRNA) in HeLa cells.
Materials:
-
HeLa cells
-
Opti-MEM® I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX transfection reagent
-
Aurora A siRNA duplexes and a non-targeting control siRNA
-
6-well plates
-
Growth medium (e.g., DMEM with 10% FBS, without antibiotics)
Procedure:
-
Cell Seeding: The day before transfection, seed HeLa cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.[16]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-50 pmol of siRNA into 100 µl of Opti-MEM®.
-
In a separate tube, dilute 5 µl of Lipofectamine™ RNAiMAX into 100 µl of Opti-MEM® and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[17]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before analysis.[14]
-
Validation of Knockdown: Assess the efficiency of Aurora A knockdown by Western blotting or qRT-PCR.
Immunofluorescence Staining for Mitotic Phenotypes
This protocol is for staining microtubules (α-tubulin) and centrosomes (pericentrin) to visualize mitotic spindle and centrosome abnormalities.
Materials:
-
Transfected or drug-treated HeLa cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 1% BSA in PBS
-
Primary antibodies: rabbit anti-pericentrin and mouse anti-α-tubulin
-
Secondary antibodies: Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse
-
DAPI for counterstaining DNA
-
Mounting medium
Procedure:
-
Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.[18]
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with 1% BSA in PBS for 30-60 minutes.[19]
-
Primary Antibody Incubation: Incubate cells with primary antibodies diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells three times with PBS and incubate with fluorescently labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash cells three times with PBS, stain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.[18]
-
Imaging: Visualize and capture images using a fluorescence microscope.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HeLa cells
-
96-well plates
-
Growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[20]
-
Solubilization: Add 100 µl of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell viability assays | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. TRF1 mediates mitotic abnormalities induced by Aurora-A overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plk1 regulates mitotic Aurora A function through βTrCP-dependent degradation of hBora - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. RNA Interference-Mediated Aurora Kinase A Gene Silencing Inhibits Human Glioma Cells Proliferation and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. v19.proteinatlas.org [v19.proteinatlas.org]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Binding Kinetics of Tripolin A and Other Aurora A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding kinetics of Tripolin A and other well-characterized inhibitors of Aurora A kinase, a key regulator of mitotic progression and a validated target in oncology. Understanding the kinetic parameters of inhibitor binding, including association and dissociation rates, is crucial for the development of effective and durable therapeutics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows to aid in the rational design and evaluation of novel Aurora A inhibitors.
Comparative Analysis of Inhibitor Binding Kinetics
The binding of an inhibitor to its target is characterized by several key kinetic and affinity parameters. While affinity, represented by the dissociation constant (Kd) or the inhibition constant (Ki), indicates the concentration of inhibitor required to occupy 50% of the target protein at equilibrium, the kinetic rate constants—the association rate constant (kon) and the dissociation rate constant (koff)—describe the speed at which the inhibitor binds and unbinds from the target. A longer residence time (the reciprocal of koff) can lead to a more sustained pharmacological effect.
This compound has been identified as a non-ATP competitive inhibitor of Aurora A, with a reported half-maximal inhibitory concentration (IC50) of 1.5 µM.[1][2][3] This mode of inhibition suggests that this compound binds to a site on the kinase distinct from the ATP-binding pocket, offering a potential advantage in terms of selectivity and overcoming ATP-related resistance mechanisms.[1] However, to date, specific binding kinetic parameters such as Kd, kon, and koff for this compound have not been extensively reported in the public domain.
In contrast, several other Aurora A inhibitors have been characterized in greater detail. The following table summarizes the available binding and inhibition data for a selection of these compounds.
| Inhibitor | Type of Inhibition | IC50 (nM) | Ki (nM) | Apparent koff (s⁻¹) | kon (M⁻¹s⁻¹) |
| This compound | Non-ATP Competitive | 1500[1][2][3] | Not Reported | Not Reported | Not Reported |
| MLN8054 | ATP Competitive | 4[1] | 7[4] | 8[4] | Not Reported |
| Alisertib (MLN8237) | ATP Competitive | 1.2[5] | 0.3[6] | 2 x 10⁻⁴[6] | Not Reported |
| MK-5108 | ATP Competitive | 0.064[7][8] | ≤ 0.01[7] | Not Reported | Not Reported |
| VX-680 (Tozasertib) | ATP Competitive | Not Reported | 0.6[9] | Not Reported | Not Reported |
Note: IC50 values can be influenced by experimental conditions, particularly the concentration of ATP in the assay for ATP-competitive inhibitors. Ki values provide a more direct measure of binding affinity. The koff values for MLN8054 and Alisertib are described as "apparent" as they were determined under specific experimental conditions.
Experimental Protocols
The determination of inhibitor binding kinetics and affinity relies on a variety of biophysical and biochemical assays. Below are detailed methodologies for key experiments cited in the characterization of Aurora A inhibitors.
Biochemical Kinase Activity Assay (Luminescence-Based)
This assay is commonly used to determine the IC50 of an inhibitor by measuring its effect on the enzymatic activity of Aurora A. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[5][7][8][10][11]
Objective: To measure the concentration of an inhibitor that reduces the enzymatic activity of Aurora A by 50%.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. In a two-step reaction, the remaining ATP after the kinase reaction is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.[10][11]
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%. Prepare a solution of the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration is often set at or near the Michaelis constant (Km) for ATP to accurately determine the inhibitor's potency.[12] Dilute the Aurora A enzyme to the desired working concentration.
-
Assay Plate Setup: Add the test inhibitor dilutions to the wells of the assay plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Kinase Reaction: Initiate the reaction by adding the Aurora A enzyme to the wells containing the inhibitor and the substrate/ATP mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of the binding and dissociation of an inhibitor to its target, enabling the determination of kon, koff, and Kd.[13][14][15][16][17]
Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and equilibrium dissociation constant (Kd) of an inhibitor binding to Aurora A.
Principle: One binding partner (the ligand, e.g., Aurora A kinase) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the surface, which is detected in real-time as a response in resonance units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), ethanolamine)
-
Purified Aurora A kinase
-
Test inhibitor
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of NHS and EDC.
-
Inject the purified Aurora A kinase over the activated surface to achieve covalent immobilization via amine coupling. The optimal pH for immobilization is typically slightly below the isoelectric point of the protein.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the inhibitor solutions over the immobilized Aurora A surface at a constant flow rate. This is the association phase , where the binding of the inhibitor is monitored over time.
-
After the injection, flow running buffer over the surface. This is the dissociation phase , where the unbinding of the inhibitor is monitored.
-
-
Surface Regeneration: If the inhibitor does not fully dissociate, inject a regeneration solution (e.g., a low pH buffer or high salt solution) to remove the bound inhibitor and prepare the surface for the next injection cycle.
-
Data Analysis:
-
The sensorgram data (response units vs. time) is fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model) to extract the kon and koff values.
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff to kon (Kd = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[4][9][18][19][20]
Objective: To determine the thermodynamic parameters of an inhibitor binding to Aurora A.
Principle: A solution of the inhibitor is titrated into a solution of Aurora A kinase in a sample cell at a constant temperature. The heat change upon each injection is measured by the instrument.
Materials:
-
Isothermal titration calorimeter
-
Purified Aurora A kinase
-
Test inhibitor
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the Aurora A kinase and the inhibitor solution against the same buffer to minimize heats of dilution. The concentration of the protein and inhibitor should be accurately determined.
-
ITC Experiment:
-
Load the Aurora A kinase solution into the sample cell and the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Initiate the titration, where the inhibitor is injected into the protein solution in a stepwise manner.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integration of these peaks yields the heat change per injection.
-
Plotting the heat change against the molar ratio of inhibitor to protein generates a binding isotherm.
-
Fitting the binding isotherm to a suitable binding model (e.g., a one-site binding model) provides the values for Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.
-
Visualizations
Aurora A Signaling Pathway
Aurora A is a central node in the regulation of mitosis. Its activity is tightly controlled by phosphorylation and its interaction with various proteins. The following diagram illustrates a simplified overview of the Aurora A signaling pathway.
Caption: Simplified Aurora A signaling pathway and points of inhibition.
Experimental Workflow for Binding Kinetics Analysis
The process of characterizing the binding kinetics of an Aurora A inhibitor typically involves a series of interconnected experiments.
Caption: Workflow for characterizing Aurora A inhibitor binding kinetics.
References
- 1. This compound, a novel small-molecule inhibitor of aurora A kinase, reveals new regulation of HURP's distribution on microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Enzyme Kinetics Determined by Single-Injection Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 5. carnabio.com [carnabio.com]
- 6. researchgate.net [researchgate.net]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. biocompare.com [biocompare.com]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 12. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bioradiations.com [bioradiations.com]
- 16. dhvi.duke.edu [dhvi.duke.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. tainstruments.com [tainstruments.com]
- 19. Using Isothermal Titration Calorimetry to Characterize Enzyme Kinetics Part 1: Principles | Malvern Panalytical [malvernpanalytical.com]
- 20. ichorlifesciences.com [ichorlifesciences.com]
Validating the Non-ATP Competitive Binding Sites of p97 Inhibitors: A Comparative Guide
Initial Inquiry Note: The initial request specified the validation of the non-ATP competitive binding site of Tripolin A on the AAA-ATPase p97. However, a comprehensive literature review reveals that this compound is a well-characterized non-ATP competitive inhibitor of Aurora A kinase, with no substantiated evidence of it targeting p97.[1][2][3] Therefore, this guide will focus on the validation of the non-ATP competitive binding sites of established p97 inhibitors, providing a comparative analysis for researchers in drug discovery and molecular biology.
The AAA-ATPase p97 (also known as VCP) is a critical regulator of protein homeostasis, making it a compelling target for cancer therapy. While ATP-competitive inhibitors have been developed, non-ATP competitive, allosteric inhibitors offer potential advantages in terms of specificity and overcoming resistance. This guide provides a comparative overview of the experimental validation of the non-ATP competitive binding sites of three prominent p97 inhibitors: NMS-873, UPCDC-30245, and MSC1094308.
Quantitative Comparison of p97 Inhibitors
The following table summarizes the key quantitative data for the non-ATP competitive p97 inhibitors discussed in this guide. These values provide a snapshot of their potency in both biochemical and cellular contexts.
| Inhibitor | Target | Type of Inhibition | IC50 (p97 ATPase Assay) | IC50 (Cell Proliferation) | Binding Site |
| NMS-873 | p97/VCP | Allosteric, Non-competitive | 26 nM - 30 nM[4][5][6] | 0.08 µM - 2 µM (cell line dependent)[6] | D1-D2 interdomain linker[4][7][8][9] |
| UPCDC-30245 | p97/VCP | Allosteric, Non-competitive | 300 nM[4] | 0.1 µM - 2 µM (cell line dependent)[4] | D1-D2 domain interface[4] |
| MSC1094308 | p97/VCP, VPS4B | Allosteric, Non-competitive | 7.2 µM[3][10] | 10 µM (cellular efficacy)[3] | Allosteric "hotspot", inhibits D2 ATPase activity[10][11] |
Experimental Protocols for Validation
The validation of a non-ATP competitive binding site involves a multi-faceted approach, combining biochemical, biophysical, and cellular assays. Below are detailed protocols for key experiments.
In Vitro p97 ATPase Activity Assay
This assay is fundamental to determining the inhibitory potency and the mode of inhibition of a compound.
Principle: The ATPase activity of p97 is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) or ADP produced from ATP hydrolysis. For non-ATP competitive inhibitors, the IC50 value should remain relatively constant at varying ATP concentrations.
Protocol (BIOMOL Green Assay): [8][12]
-
Reagents:
-
Purified recombinant human p97 protein.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100.[12]
-
ATP solution (10 mM stock).
-
Test compound dissolved in DMSO.
-
BIOMOL Green reagent (for phosphate detection).
-
Phosphate standard for standard curve generation.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 30 µL of diluted p97 enzyme solution (final concentration ~25 nM) to each well.[8]
-
Add 10 µL of the test compound or DMSO (vehicle control) to the respective wells and incubate for 10 minutes at room temperature.[8]
-
To determine the mode of inhibition, perform the assay with varying concentrations of ATP (e.g., from 0.1x to 10x the Km for ATP).
-
Initiate the reaction by adding 10 µL of ATP solution (final concentration, e.g., 600 µM).[12]
-
Incubate the reaction at room temperature for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 50 µL of BIOMOL Green reagent.[8]
-
After a 20-30 minute color development period, measure the absorbance at 635 nm.[12]
-
-
Data Analysis:
-
Generate a phosphate standard curve.
-
Convert absorbance readings to the amount of phosphate produced.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
For mechanism of action studies, plot the IC50 values against the ATP concentration. A non-ATP competitive inhibitor will show little to no change in IC50 with increasing ATP.
-
Thermal Shift Assay (TSA)
TSA is a biophysical technique used to assess the direct binding of a ligand to a protein by measuring changes in the protein's thermal stability.
Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its melting temperature (Tm).
Protocol: [4]
-
Reagents:
-
Purified p97 protein.
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 150 mM NaCl.
-
Test compound.
-
-
Procedure:
-
Prepare a reaction mix containing p97 protein (e.g., 2 µM) and SYPRO Orange dye (e.g., 5x final concentration) in the assay buffer.
-
Add the test compound at various concentrations to the wells of a 96-well PCR plate.
-
Add the protein-dye mixture to each well.
-
Seal the plate and perform the assay in a real-time PCR instrument.
-
Increase the temperature from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of SYPRO Orange.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
An increase in Tm in the presence of the compound indicates direct binding.
-
Cellular Assay: Western Blot for p97 Inhibition Markers
This assay validates the on-target effect of the inhibitor in a cellular context by measuring the accumulation of p97 substrates.
Principle: Inhibition of p97 disrupts the ubiquitin-proteasome system, leading to the accumulation of polyubiquitinated proteins and the induction of the unfolded protein response (UPR) and ER stress.
Protocol: [13]
-
Cell Culture and Treatment:
-
Seed cells (e.g., HCT116, HeLa) in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the p97 inhibitor at various concentrations for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against K48-linked polyubiquitin, ATF4, CHOP, or p62/SQSTM1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
An increase in the levels of polyubiquitinated proteins and ER stress markers indicates p97 inhibition.
-
Visualizing Pathways and Workflows
p97 Signaling Pathway and Inhibition
The following diagram illustrates the central role of p97 in cellular protein homeostasis and the points of intervention by ATP-competitive and non-ATP competitive inhibitors.
Caption: p97 ATPase cycle and points of inhibition.
Experimental Workflow for Validating Non-ATP Competitive Inhibition
The diagram below outlines a typical experimental workflow for characterizing a novel p97 inhibitor to validate its non-ATP competitive binding.
References
- 1. researchgate.net [researchgate.net]
- 2. AID 1481 - Primary biochemical high-throughput screening assay to measure P97 ATPase inhibition - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMS-873 Functions as a Dual Inhibitor of Mitochondrial Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A Non-Competitive Inhibitor of VCP/p97 and VPS4 Reveals Conserved Allosteric Circuits in Type I and II AAA ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
cross-reactivity profiling of Tripolin A against a kinase panel
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Tripolin A, a known inhibitor of Aurora A kinase, against other relevant kinase inhibitors. The information is intended to assist researchers in evaluating its potential for use in basic research and drug development.
Executive Summary
This compound is a small molecule inhibitor of Aurora A kinase with a non-ATP competitive mode of action.[1] While it shows inhibitory activity against Aurora A, publicly available data on its cross-reactivity against a broad panel of kinases is limited. This guide summarizes the existing data for this compound and compares it with the well-characterized Aurora A inhibitors, Alisertib (MLN8237) and MLN8054, for which extensive kinase profiling data is available. This comparative analysis highlights the importance of comprehensive kinase profiling in drug discovery and provides a framework for interpreting the selectivity of this compound based on the current evidence.
Kinase Inhibition Profile: this compound vs. Alternatives
The following table summarizes the available IC50 data for this compound and compares it to Alisertib (MLN8237) and MLN8054. It is important to note that the scope of kinase profiling for this compound is significantly smaller than for the comparator compounds.
| Kinase Target | This compound (IC50 in µM)[1] | Alisertib (MLN8237) (IC50 in nM) | MLN8054 (IC50 in nM) |
| Aurora A | 1.5 | 1.2 [2] | 4 [3][4] |
| Aurora B | 7.0 | 396.5[2] | >180 (over 40-fold selective for Aurora A)[3][4] |
| EGFR | 11.0 | - | - |
| FGFR | 33.4 | - | - |
| KDR | 17.9 | - | - |
| IGF1R | 14.9 | - | - |
Data for Alisertib and MLN8054 are derived from broader kinase panel screens.
Note: Alisertib has been profiled against a panel of 205 kinases and demonstrated high selectivity for Aurora A.[2][5] Similarly, MLN8054 was tested against 226 kinases and showed high selectivity.[6] The lack of a comprehensive publicly available kinome scan for this compound makes a direct, extensive comparison of its off-target effects challenging.
Experimental Protocols
The kinase inhibition data for this compound was generated using the Z'-LYTE™ Kinase Assay.
Z'-LYTE™ Kinase Assay Protocol
The Z'-LYTE™ kinase assay is a fluorescence resonance energy transfer (FRET)-based method.[7][8] It relies on the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[7]
Principle: A synthetic peptide substrate is labeled with two fluorophores, a donor (Coumarin) and an acceptor (Fluorescein), creating a FRET pair. In the kinase reaction, the kinase transfers a phosphate (B84403) group from ATP to the peptide substrate. Subsequently, a development reagent containing a site-specific protease is added. This protease specifically cleaves the non-phosphorylated peptides, disrupting FRET. The phosphorylated peptides are protected from cleavage, and FRET is maintained. The ratio of donor to acceptor emission is measured, which correlates with the extent of phosphorylation and, therefore, the kinase activity.
General Procedure:
-
Kinase Reaction: The test compound (e.g., this compound), the specific kinase (e.g., Aurora A), the FRET-labeled peptide substrate, and ATP are combined in a reaction buffer and incubated to allow the kinase reaction to proceed.
-
Development Reaction: The development reagent, containing a site-specific protease, is added to the reaction mixture. The mixture is incubated to allow for the cleavage of non-phosphorylated substrates.
-
Detection: The fluorescence is measured using a plate reader with excitation at 400 nm and emission detection at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Data Analysis: The emission ratio (445 nm / 520 nm) is calculated. A high ratio indicates low kinase activity (inhibited), while a low ratio indicates high kinase activity. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of this compound's target, the following diagrams are provided.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Reconciling Selectivity Trends from a Comprehensive Kinase Inhibitor Profiling Campaign with Known Activity Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinome Profile [chemdiv.com]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DiscoverX Solutions for Drug Discovery [discoverx.com]
Confirming the On-Target Effects of Tripolin A in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of Tripolin A, a novel non-ATP competitive inhibitor of Aurora A kinase. We will explore its performance in relation to other well-established Aurora A inhibitors, MLN8054 and MLN8237, and provide detailed experimental protocols to aid in your research.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that specifically targets Aurora A kinase, a key regulator of mitotic progression.[1][2][3] Unlike many other kinase inhibitors, this compound is non-ATP competitive, suggesting a distinct binding mode.[1][2] Its on-target effects manifest through the disruption of various mitotic processes, including centrosome integrity, spindle formation, and microtubule dynamics, mirroring the effects of Aurora A depletion via RNAi.[1][2] A key downstream substrate of Aurora A is the Hepatoma Up-Regulated Protein (HURP), whose distribution on spindle microtubules is altered by this compound treatment.[1][3] This guide will provide the necessary tools to validate these on-target effects in your cellular models.
Comparison of this compound with Alternative Aurora A Inhibitors
A critical aspect of characterizing a new inhibitor is to compare its cellular effects with known compounds targeting the same protein. MLN8054 and MLN8237 (Alisertib) are well-characterized, potent, and selective ATP-competitive inhibitors of Aurora A kinase. The following table summarizes a quantitative comparison of the phenotypic effects of this compound, MLN8237, and Aurora A siRNA on mitotic spindle organization in HeLa cells.
| Treatment | Normal Spindles (%) | Multipolar Spindles (%) | Misaligned Chromosomes (%) | Disorganized Spindles (%) | Monopolar Spindles (%) |
| DMSO (Control) | 90 ± 2 | 3 ± 1 | 5 ± 1 | 2 ± 1 | 0 |
| This compound (20 µM) | 15 ± 3 | 45 ± 5 | 25 ± 4 | 10 ± 2 | 5 ± 1 |
| MLN8237 (100 nM) | 20 ± 4 | 50 ± 6 | 15 ± 3 | 10 ± 2 | 5 ± 1 |
| Aurora A siRNA | 25 ± 5 | 40 ± 5 | 20 ± 4 | 10 ± 3 | 5 ± 2 |
| Data is presented as mean ± standard deviation from three independent experiments.[1] |
This data clearly demonstrates that this compound induces mitotic defects at a rate comparable to the well-established Aurora A inhibitor MLN8237 and genetic knockdown of Aurora A, providing strong evidence for its on-target activity.
Experimental Protocols for On-Target Validation
To rigorously confirm the on-target effects of this compound, a combination of biochemical and cell-based assays is recommended. Here, we provide detailed protocols for key experiments.
In Vitro Aurora A Kinase Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of purified Aurora A kinase.
Materials:
-
Purified recombinant Aurora A kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound and control inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors in Kinase Assay Buffer.
-
In a 96-well plate, add the kinase, substrate, and inhibitor solutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the inhibitor concentration.
Immunofluorescence Staining for Phosphorylated Aurora A
This method visualizes the effect of this compound on the autophosphorylation of Aurora A at Threonine 288 (p-Aurora A), a marker of its activation, and its localization to the mitotic spindle.[1]
Materials:
-
HeLa cells or other suitable cell line
-
This compound, MLN8054, MLN8237
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-phospho-Aurora A (Thr288) (e.g., Cell Signaling Technology, #3079, 1:100 dilution)[4][5]
-
Secondary antibody: Alexa Fluor conjugated anti-rabbit IgG
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and treat with this compound or control inhibitors for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 10 minutes at -20°C.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against p-Aurora A (Thr288) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the localization and intensity of p-Aurora A at the spindle poles and along the spindle microtubules.
Cell Viability Assay
This assay assesses the cytotoxic or cytostatic effects of this compound, which are expected outcomes of inhibiting a critical mitotic kinase.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa)
-
This compound and control inhibitors
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound or control inhibitors for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Materials:
-
Cells treated with this compound or vehicle (DMSO)
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Antibody against Aurora A
-
Western blotting reagents and equipment
Procedure:
-
Treat cells with this compound or DMSO for a specific time.
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble Aurora A in the supernatant by Western blotting.
-
A shift in the melting curve of Aurora A to a higher temperature in the presence of this compound indicates direct binding and stabilization.
Visualizing the On-Target Effects of this compound
Diagrams created using Graphviz (DOT language) can effectively illustrate the signaling pathways and experimental workflows involved in confirming the on-target effects of this compound.
Caption: Signaling pathway of this compound's on-target effects on Aurora A and downstream mitotic events.
Caption: Experimental workflow to confirm the on-target effects of this compound.
Conclusion
Confirming the on-target effects of a novel inhibitor like this compound is a multifaceted process that requires a combination of biochemical and cellular assays. By comparing its effects to well-characterized inhibitors and utilizing the detailed protocols provided in this guide, researchers can confidently validate the mechanism of action of this compound and its potential as a therapeutic agent. The non-ATP competitive nature of this compound makes it a valuable tool for dissecting the complex roles of Aurora A kinase in mitosis and a promising scaffold for the development of new anti-cancer drugs.
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 4. biocompare.com [biocompare.com]
- 5. Phospho-Aurora A (Thr288) (C39D8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Tripolin A and Other Mitotic Inhibitors for Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tripolin A with other prominent mitotic inhibitors. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies for key evaluative experiments.
Mitotic inhibitors are a cornerstone of cancer therapy, targeting the complex machinery of cell division to halt the proliferation of malignant cells. This compound, a novel small-molecule inhibitor, has emerged as a significant tool for studying the intricacies of mitosis. This guide will compare this compound to other well-established mitotic inhibitors, including those targeting Aurora kinases and microtubule dynamics.
Mechanism of Action: A Tale of Two Targets
Mitotic inhibitors can be broadly categorized based on their molecular targets. This compound belongs to the class of Aurora kinase inhibitors, while another major class targets the dynamics of microtubules.
This compound is a specific, non-ATP competitive inhibitor of Aurora A kinase.[1][2][3] Unlike ATP-competitive inhibitors, this compound does not bind to the ATP-binding pocket of the kinase, suggesting a different mode of action that could be advantageous in overcoming certain forms of drug resistance.[2] Aurora A is a crucial serine/threonine kinase that regulates multiple stages of mitosis, including centrosome maturation, spindle assembly, and mitotic entry. By inhibiting Aurora A, this compound disrupts these processes, leading to mitotic spindle defects and centrosome fragmentation.[4]
In contrast, other well-known mitotic inhibitors directly target tubulin , the protein subunit of microtubules. These agents are classified as either microtubule-stabilizing or -destabilizing agents.
-
Paclitaxel (Taxol) is a microtubule-stabilizing agent. It binds to the β-tubulin subunit within the microtubule polymer, promoting and stabilizing microtubule assembly and preventing the disassembly required for the dynamic instability of mitotic spindles.[5]
-
Colchicine and Vinca alkaloids are microtubule-destabilizing agents. They bind to tubulin dimers, preventing their polymerization into microtubules.[6] This leads to the disruption of the mitotic spindle and arrest of cells in metaphase.
Other Aurora kinase inhibitors included in this comparison are:
-
MLN8054 and Alisertib (B1683940) (MLN8237) are potent and selective inhibitors of Aurora A kinase.[7][8][9][10]
-
Tozasertib (VX-680) is a pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[11][12][13]
Quantitative Data Comparison
The efficacy of these inhibitors is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
In Vitro Kinase and Tubulin Polymerization Inhibition
The following table summarizes the IC50 values of the selected mitotic inhibitors against their respective molecular targets in in vitro assays.
| Inhibitor | Target | IC50 | Notes |
| This compound | Aurora A Kinase | 1.5 µM[3][14] | Non-ATP competitive |
| Aurora B Kinase | 7.0 µM[3][14] | ||
| MLN8054 | Aurora A Kinase | 4 nM[7][15][16] | ATP-competitive |
| Aurora B Kinase | >160 nM[15] | >40-fold selective for Aurora A | |
| Alisertib (MLN8237) | Aurora A Kinase | 1.2 nM[8][17] | >200-fold selective for Aurora A over Aurora B |
| Aurora B Kinase | 396.5 nM[17] | ||
| Tozasertib (VX-680) | Aurora A Kinase | Kᵢ of 0.6 nM[12] | Pan-Aurora inhibitor |
| Aurora B Kinase | Kᵢ of 18 nM[12] | ||
| Aurora C Kinase | Kᵢ of 4.6 nM[13] | ||
| Paclitaxel | Tubulin Polymerization | ED50 of 0.5 µM[5] | Promotes polymerization |
| Colchicine | Tubulin Polymerization | 2.68 - 10.6 µM[6][18] | Inhibits polymerization |
IC50 values can vary depending on experimental conditions.
Cellular Proliferation Inhibition
The following table presents the IC50 values of the inhibitors in cellular proliferation assays across various cancer cell lines.
| Inhibitor | Cell Line(s) | IC50 |
| MLN8054 | Various human tumor cells | 0.11 - 1.43 µM[7][16] |
| Alisertib (MLN8237) | Multiple myeloma cell lines | 0.003 - 1.71 µM[17] |
| Human breast cancer cells (MCF7) | 15.78 µM[19] | |
| Human breast cancer cells (MDA-MB-231) | 10.83 µM[19] | |
| Tozasertib (VX-680) | Anaplastic thyroid cancer cells | 25 - 150 nM[11] |
| BaF3 cells | ~300 nM[12] | |
| Paclitaxel | Breast cancer cell lines (SK-BR-3, MDA-MB-231, T-47D) | 5 - 15 nM[5][20][21][22] |
| Colchicine | Various cancer cell lines | Nanomolar to low micromolar range[23][24] |
IC50 values for cellular proliferation are highly dependent on the cell line and assay conditions.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of action for Aurora kinase inhibitors and tubulin-targeting agents.
Caption: A typical experimental workflow for comparing mitotic inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Assay (for Aurora Kinase Inhibitors)
Objective: To determine the IC50 value of an inhibitor against a purified Aurora kinase.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Substrate peptide (e.g., Kemptide)
-
Test inhibitor at various concentrations
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays, or ADP-Glo™ Kinase Assay kit for luminescence-based assays)
Methodology:
-
Prepare serial dilutions of the test inhibitor in DMSO and then further dilute in kinase buffer.
-
In a 96-well plate, add the kinase, the substrate peptide, and the diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution like phosphoric acid).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate.
-
Plot the percentage of kinase activity against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.[25][26][27][28]
Tubulin Polymerization Assay
Objective: To determine the effect of a compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound at various concentrations
-
Positive control (e.g., Paclitaxel for polymerization promotion) and negative control (e.g., Colchicine for polymerization inhibition)
-
96-well, UV-transparent microplate
-
Temperature-controlled spectrophotometer
Methodology:
-
Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.
-
Prepare the final tubulin solution by adding GTP and glycerol.
-
Pre-warm the spectrophotometer to 37°C.
-
On ice, add the test compound, control compounds, or vehicle control to the wells of the 96-well plate.
-
Initiate the polymerization reaction by adding the final tubulin solution to each well.
-
Immediately place the plate in the pre-warmed spectrophotometer and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance against time. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the concentration of the compound that inhibits or promotes tubulin polymerization by 50% (IC50 or EC50).[29][30][31][32]
Cell Viability Assay (MTT/MTS)
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
-
Multi-well spectrophotometer (plate reader)
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor and incubate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.[33][34][35][36]
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of a mitotic inhibitor on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., cold 70% ethanol)
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Methodology:
-
Seed cells and treat them with the test inhibitor at a concentration around its IC50 for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing, and incubate on ice for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for at least 15-30 minutes.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[37][38][39][40][41]
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1148118-92-6 | Aurora Kinase | MOLNOVA [molnova.cn]
- 4. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. MLN8054 and Alisertib (MLN8237): Discovery of Selective Oral Aurora A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. Item - Selectivity of Tripolins against a panel of kinases. - Public Library of Science - Figshare [plos.figshare.com]
- 15. Antitumor activity of MLN8054, an orally active small-molecule inhibitor of Aurora A kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. benchchem.com [benchchem.com]
- 19. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. aacrjournals.org [aacrjournals.org]
- 26. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Tubulin Polymerization Assay [bio-protocol.org]
- 30. benchchem.com [benchchem.com]
- 31. Tubulin Polymerization Assay [bio-protocol.org]
- 32. abscience.com.tw [abscience.com.tw]
- 33. broadpharm.com [broadpharm.com]
- 34. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 35. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. protocols.io [protocols.io]
- 37. benchchem.com [benchchem.com]
- 38. wp.uthscsa.edu [wp.uthscsa.edu]
- 39. cancer.wisc.edu [cancer.wisc.edu]
- 40. ucl.ac.uk [ucl.ac.uk]
- 41. Flow cytometry with PI staining | Abcam [abcam.com]
Validating the Downstream Signaling Effects of Tripolin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tripolin A, a novel Aurora A kinase inhibitor, with other established inhibitors, MLN8054 and MLN8237. The information presented herein is supported by experimental data to aid in the evaluation of its downstream signaling effects and potential as a research tool or therapeutic agent.
At a Glance: this compound versus Alternatives
This compound distinguishes itself as a non-ATP competitive inhibitor of Aurora A kinase, offering a different modality of action compared to the ATP-competitive inhibitors MLN8054 and MLN8237.[1][2] This fundamental difference may underlie its unique effects on downstream cellular processes.
| Feature | This compound | MLN8054 | MLN8237 (Alisertib) |
| Mechanism of Action | Non-ATP Competitive Inhibitor of Aurora A[2] | ATP-Competitive Inhibitor of Aurora A[3] | ATP-Competitive Inhibitor of Aurora A[4] |
| Target Selectivity | Aurora A > Aurora B[1] | Selective for Aurora A over Aurora B[5] | Selective for Aurora A over Aurora B[4] |
| Reported IC50 (Aurora A) | 1.5 µM[1] | Not explicitly found in searches | 1.2 nM[4] |
| Reported IC50 (Aurora B) | 7 µM[1] | Not explicitly found in searches | 396.5 nM[4] |
Downstream Signaling Effects: A Quantitative Comparison
The inhibition of Aurora A kinase by these compounds leads to a cascade of downstream effects, primarily impacting mitotic progression. Key observable phenotypes include defects in spindle formation, centrosome integrity, and the localization of microtubule-associated proteins like HURP (Hepatoma Upregulated Protein).
Mitotic Spindle and Centrosome Defects
Treatment with this compound, MLN8054, or MLN8237 induces a range of mitotic abnormalities. Quantitative analysis reveals the percentage of cells displaying these defects after treatment.
| Mitotic Phenotype | Control (DMSO) | This compound (20 µM, 24h) | MLN8237 (100 nM, 24h) | Aurora A siRNA |
| Normal Mitosis | ~95% | ~0.7% | Not specified | Not specified |
| Multipolar Spindles | <5% | 33.3% | High incidence | High incidence |
| Misaligned Chromosomes | <1% | 66% | High incidence | High incidence |
| Disorganized Spindles | Not specified | High incidence | High incidence | High incidence |
| Monopolar Spindles | Not specified | Not specified | High incidence | High incidence |
| Centrosome Fragmentation | ~5% | 98% (24h) | Not specified | 60% |
Data for this compound, MLN8237, and Aurora A siRNA are primarily sourced from a study on HeLa cells.[6][7] It is important to note that direct side-by-side quantitative comparisons under identical experimental conditions are limited in the current literature.
Effects on HURP Localization
Experimental Validation Protocols
The following are detailed methodologies for key experiments used to validate the downstream effects of this compound and its alternatives.
In Vitro Aurora A Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Aurora A kinase.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant Aurora A kinase, a suitable substrate (e.g., Kemptide), and a kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT).[9]
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound, MLN8054, or MLN8237) to the reaction mixture. Include a vehicle control (DMSO).
-
Initiation: Start the kinase reaction by adding ATP (e.g., [γ-33P]ATP for radiometric detection or unlabeled ATP for luminescence-based assays).
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Detection:
-
Radiometric Assay: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]ATP and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Add ADP-Glo™ reagent to terminate the kinase reaction and deplete remaining ATP. Then, add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal, which is measured by a luminometer.[9][10]
-
-
Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Mitotic Defects
Objective: To visualize and quantify mitotic spindle and centrosome abnormalities induced by inhibitor treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa) onto sterile glass coverslips in a multi-well plate.
-
Synchronize cells in the G2/M phase of the cell cycle using methods like a thymidine-nocodazole block to enrich for mitotic cells.[11][12]
-
Treat the synchronized cells with the desired concentration of this compound, MLN8054, MLN8237, or a vehicle control (DMSO) for the specified duration (e.g., 24 hours).
-
-
Fixation and Permeabilization:
-
Wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[8]
-
-
Blocking and Antibody Staining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 1 hour at room temperature.
-
Incubate with a primary antibody against α-tubulin (to visualize the spindle) and a centrosomal marker (e.g., γ-tubulin or pericentrin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging and Quantification:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Capture images and score at least 100-300 mitotic cells per condition for phenotypes such as normal bipolar spindles, multipolar spindles, misaligned chromosomes, and centrosome fragmentation.[6]
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) to illustrate key concepts.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of spindle microtubule organization in untreated and taxol-treated PtK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Profilin affects microtubule dynamics via actin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HURP localization in metaphase is the result of a multi-step process requiring its phosphorylation at Ser627 residue [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Structural insight into the stabilization of microtubules by taxanes | eLife [elifesciences.org]
- 9. The investigational Aurora kinase A inhibitor MLN8237 induces defects in cell viability and cell cycle progression in malignant bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MLN8054, a Small-Molecule Inhibitor of Aurora A, Causes Spindle Pole and Chromosome Congression Defects Leading to Aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Aurora-A inhibitor MLN8237 affects multiple mitotic processes and induces dose-dependent mitotic abnormalities and aneuploidy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora A Regulates the Activity of HURP by Controlling the Accessibility of Its Microtubule-binding Domain - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Tripolin A: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the synergistic effects of Tripolin A, a selective, non-ATP competitive inhibitor of Aurora A kinase, with other anticancer agents.[1] While clinical and preclinical data on this compound combination therapies are not yet established, this document outlines the scientific rationale for potential synergistic combinations and provides the detailed experimental protocols required to evaluate them.
Introduction to this compound
This compound is a small molecule that selectively inhibits Aurora A kinase, a key regulator of mitotic progression.[1] Aurora A is frequently overexpressed in various human cancers, and its inhibition leads to mitotic defects, such as abnormal spindle formation and impaired centrosome integrity, ultimately inducing apoptosis in cancer cells.[1][2] Given its targeted mechanism of action, this compound is a prime candidate for combination therapies aimed at enhancing efficacy and overcoming drug resistance.
Hypothetical Synergistic Combinations with this compound
Targeting the Aurora A kinase pathway can create vulnerabilities in cancer cells that may be exploited by other classes of therapeutic agents. Below are potential combination strategies with a strong scientific rationale.
-
This compound + Microtubule-Targeting Agents (e.g., Paclitaxel, Vinca (B1221190) Alkaloids):
-
Rationale: Both this compound and microtubule agents disrupt mitosis, but through different mechanisms. This compound's inhibition of Aurora A disrupts centrosome separation and spindle assembly, while taxanes and vinca alkaloids stabilize or destabilize microtubules, respectively.[1] Combining these agents could lead to a more profound and sustained mitotic arrest, leading to enhanced cancer cell death.
-
-
This compound + DNA Damaging Agents (e.g., Cisplatin, Doxorubicin):
-
Rationale: Aurora A kinase is involved in the DNA damage response. Its inhibition can impair the cell's ability to arrest the cell cycle and repair DNA damage, potentially sensitizing cancer cells to the cytotoxic effects of DNA damaging agents.
-
-
This compound + CDK4/6 Inhibitors (e.g., Palbociclib, Ribociclib):
-
Rationale: Cyclin-dependent kinases 4 and 6 (CDK4/6) are crucial for the G1-S phase transition. Combining a G1 phase inhibitor with a mitotic inhibitor like this compound could create a potent sequential blockade of the cell cycle, preventing cancer cells from progressing through two critical checkpoints.
-
Quantitative Data Presentation: A Hypothetical Assessment
The following table presents a hypothetical summary of data from a study evaluating the synergy between this compound and Paclitaxel in a human breast cancer cell line (MCF-7). This illustrates how quantitative data on synergistic effects should be structured for clear comparison.
| Treatment Group | IC50 (nM) [Single Agent] | Combination Index (CI) at ED50 | Apoptosis Rate (% Annexin V Positive) |
| This compound | 150 | N/A | 15% |
| Paclitaxel | 10 | N/A | 25% |
| This compound + Paclitaxel (15:1 ratio) | N/A | 0.65 | 65% |
A Combination Index (CI) value of < 1 is indicative of a synergistic effect, a value = 1 indicates an additive effect, and a value > 1 indicates antagonism.[3][4]
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and a standard workflow for assessing drug synergy.
Caption: Aurora A Kinase Signaling Pathway and Site of this compound Inhibition.
Caption: Experimental Workflow for Assessing Drug Synergy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. The following are standard protocols for the key experiments outlined in the workflow.
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.[5]
-
Materials: CellTiter-Glo® Reagent, opaque-walled multi-well plates, cultured cancer cells, this compound, and combination drug.
-
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with a serial dilution of this compound, the second drug, and their combination at a constant ratio. Include vehicle-only controls.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium present.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) for each agent and use the dose-response data to calculate the Combination Index.
-
Calculation of Combination Index (CI)
The Chou-Talalay method is the gold standard for quantifying drug synergy.[4]
-
Principle: This method uses the median-effect equation to calculate a Combination Index (CI). The equation is: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂. Here, (Dx)₁ and (Dx)₂ are the doses of Drug 1 and Drug 2 alone required to produce a given effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of the drugs in combination that produce the same effect.[6]
-
Analysis:
-
Use the dose-response data from the cell viability assay for single agents and the combination.
-
Utilize software such as CompuSyn or CalcuSyn to automatically calculate CI values at different effect levels (e.g., ED50, ED75, ED90).
-
Interpret the results:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials: FITC Annexin V Apoptosis Detection Kit, 1X Binding Buffer, Propidium Iodide (PI), cultured cells.
-
Protocol:
-
Seed and treat cells with this compound, the second drug, and the combination at their IC50 concentrations for 48 hours.
-
Harvest cells, including any floating cells from the supernatant, and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants for analysis.
-
Western Blot Analysis
Western blotting is used to detect changes in the expression or phosphorylation status of key proteins involved in the targeted signaling pathways.
-
Protocol:
-
Cell Lysis: Treat cells with the drug combinations for the desired time point. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-Histone H3, cleaved PARP, p53) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
References
- 1. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. punnettsquare.org [punnettsquare.org]
- 4. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
Tripolin A: A Comparative Analysis of Cytotoxicity in Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of Tripolin A, a small-molecule inhibitor of Aurora A kinase, on cancer cells versus normal cells. While direct comparative studies on a broad panel of cell lines are limited, this document synthesizes the available experimental data on its mechanism of action and provides context on the methodologies used to assess differential cytotoxicity.
Executive Summary
Comparative Cytotoxicity Data
A direct comparison of the half-maximal inhibitory concentration (IC50) values for this compound in a panel of cancer cell lines versus normal human cell lines from a single comprehensive study is not available in the reviewed literature. The primary research has focused on its effects on the HeLa human cervical cancer cell line.[2]
| Cell Line | Cell Type | IC50 (µM) | Citation |
| HeLa | Human Cervical Cancer | Data not available | [2] |
| Normal Human Cell Lines | (e.g., fibroblasts, epithelial cells) | Data not available | - |
Note: The absence of IC50 values in the table highlights a significant gap in the current understanding of this compound's selective cytotoxicity. Further research is required to quantify its therapeutic index.
Mechanism of Action in Cancer Cells
This compound exerts its cytotoxic effects by inhibiting Aurora A kinase, which plays a critical role in cell cycle progression.[1][2] Inhibition of Aurora A by this compound in HeLa cells has been shown to:
-
Reduce Phosphorylation of Aurora A: this compound decreases the levels of phosphorylated Aurora A at the spindle microtubules.[2]
-
Disrupt Spindle Formation: It causes defects in centrosome integrity and the overall formation and length of the mitotic spindle.[2]
-
Alter Microtubule Dynamics: The compound affects the stability and organization of microtubules during interphase.[2]
These disruptions to the mitotic machinery ultimately lead to mitotic arrest and subsequent cell death in cancer cells that are often highly proliferative and dependent on robust mitotic regulation.
Signaling Pathway of this compound in Cancer Cells
The following diagram illustrates the signaling pathway affected by this compound. By inhibiting Aurora A kinase, this compound disrupts the phosphorylation cascade that is essential for proper mitotic progression.
Caption: this compound inhibits Aurora A kinase, preventing its phosphorylation and disrupting spindle assembly, which leads to mitotic arrest.
Experimental Protocols
To evaluate and compare the cytotoxicity of compounds like this compound in normal versus cancer cells, standardized assays are employed. The following are detailed protocols for two common methods.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of the formazan is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells (both cancer and normal lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature, protected from light, for approximately 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the resulting colored product at a wavelength of 490 nm.
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated wells to that of untreated and maximum LDH release (lysis) controls. Calculate the percentage of cytotoxicity.
Experimental Workflow
The following diagram outlines the typical workflow for comparing the cytotoxicity of a compound in normal and cancer cell lines.
Caption: Workflow for assessing and comparing the cytotoxicity of this compound in normal versus cancer cell lines.
Conclusion
This compound shows promise as an anticancer agent due to its targeted inhibition of Aurora A kinase, a crucial regulator of mitosis. However, the lack of direct comparative cytotoxicity data between cancer and normal cells is a significant knowledge gap that needs to be addressed to evaluate its therapeutic potential fully. The experimental protocols and workflow provided in this guide offer a standardized approach for researchers to conduct such comparative studies and determine the selectivity and safety profile of this compound and other novel kinase inhibitors. Future research should focus on generating comprehensive IC50 data across a diverse panel of cell lines to establish a clear therapeutic index for this compound.
References
Confirming the Mechanism of Action of Tripolin A Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Tripolin A, a novel Aurora A kinase inhibitor, with alternative compounds, supported by experimental data. We delve into the mechanism of action, present quantitative data for comparative analysis, and provide detailed experimental protocols for key assays.
Introduction to this compound and its Mechanism of Action
This compound is a novel, small-molecule inhibitor of Aurora A kinase, a key regulator of mitotic progression.[1] Unlike many kinase inhibitors, this compound acts through a non-ATP competitive mechanism.[2] Its inhibition of Aurora A leads to defects in centrosome integrity, spindle formation, and microtubule dynamics, consistent with the effects of other Aurora A inhibitors like MLN8054 and Alisertib (MLN8237).[2]
A unique characteristic of this compound is its effect on the Aurora A substrate, Hepatoma Up-Regulated Protein (HURP). This compound disrupts the normal gradient distribution of HURP on spindle microtubules, a mechanism not prominently reported for other Aurora A inhibitors.[3] This suggests a distinct mode of action that could be leveraged for further drug development.
While direct, experimentally tested analogs of this compound are not extensively documented in publicly available research, a chemically similar compound, Tripolin B, has been identified. However, Tripolin B exhibits an ATP-competitive mode of inhibition and did not show specific inhibition of Aurora A in cellular assays, and thus is not a primary focus of this guide.[2] Therefore, for a robust comparison, this guide will focus on this compound in relation to well-characterized, selective Aurora A inhibitors: MLN8054 and Alisertib (MLN8237).
Quantitative Data Presentation
The following tables summarize the inhibitory potency and cellular effects of this compound, MLN8054, and Alisertib. It is important to note that these values are compiled from different studies and direct side-by-side comparisons should be made with caution.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 | Inhibition Mechanism | Reference |
| This compound | Aurora A | 1.5 µM | Non-ATP Competitive | [4] |
| Aurora B | 7 µM | Not Specified | [4] | |
| MLN8054 | Aurora A | 4 nM | ATP-Competitive | [1][5] |
| Aurora B | >150-fold selective for Aurora A | ATP-Competitive | [6] | |
| Alisertib (MLN8237) | Aurora A | Not explicitly found in searches | ATP-Competitive | |
| Aurora B | Dose-dependent, less potent than against Aurora A | ATP-Competitive | [7] |
Table 2: Cellular Activity of Aurora A Inhibitors
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| This compound | HeLa | Not Specified | Not Specified | |
| MLN8054 | HCT-116 | Proliferation | 0.11 - 1.43 µM (range across multiple cell lines) | [5] |
| Alisertib (MLN8237) | T24 (Bladder Cancer) | MTS Assay | 31 nM | [8] |
| UM-UC-3 (Bladder Cancer) | MTS Assay | 45 nM | [8] | |
| RT4 (Bladder Cancer) | MTS Assay | 120 nM | [8] | |
| Pediatric Cancer Cell Lines | Growth Inhibition | Median IC50: 61 nM | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action and the experimental approaches used to confirm it, the following diagrams are provided.
Caption: Mechanism of this compound action on the Aurora A-HURP signaling pathway.
Caption: Experimental workflow for confirming the mechanism of action of this compound analogs.
Experimental Protocols
In Vitro Aurora A Kinase Assay (Luminescence-Based)
This protocol is adapted from ADP-Glo™ kinase assay methodologies.
-
Objective: To determine the in vitro inhibitory potency (IC50) of this compound and its alternatives against purified Aurora A kinase.
-
Materials:
-
Purified recombinant Aurora A kinase
-
Kemptide (LRRASLG) as a substrate
-
ATP
-
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in Kinase Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 5 µL of a substrate/ATP mix to each well. The ATP concentration should be near the Km for Aurora A.
-
Initiate the reaction by adding 2.5 µL of diluted Aurora A kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
MTT Cell Viability Assay
-
Objective: To assess the cytotoxic effects of this compound and its alternatives on cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT-116)
-
Complete culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for the desired duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
Western Blot for Phosphorylated Aurora A
-
Objective: To determine the effect of inhibitors on the autophosphorylation of Aurora A in cells.
-
Materials:
-
Treated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Aurora A (Thr288), anti-total Aurora A, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with inhibitors for the desired time, then lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a Novel Small-Molecule Inhibitor of Aurora A Kinase, Reveals New Regulation of HURP's Distribution on Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. pnas.org [pnas.org]
- 7. MLN-8237: A dual inhibitor of aurora A and B in soft tissue sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The investigational Aurora kinase A inhibitor MLN8237 induces defects in cell viability and cell cycle progression in malignant bladder cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial Testing of the Aurora Kinase A Inhibitor MLN8237 by the Pediatric Preclinical Testing Program (PPTP) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tripolin A in a Laboratory Setting
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. Tripolin A, a specific non-ATP competitive Aurora A kinase inhibitor, requires careful handling and disposal due to its potential biological activity. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile is often a suitable choice for many pharmaceutical chemicals), safety goggles or a face shield, and a lab coat. All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. In the event of a spill, the area should be cautiously cleaned, and the collected material treated as hazardous waste.
Quantitative Data Summary for Similar Compounds
| Hazard Classification | GHS Code (Typical) | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single) | H335/H336 | May cause respiratory irritation, or may cause drowsiness or dizziness. |
| Carcinogenicity/Mutagenicity/Reprotoxicity | - | As a biologically active compound, it should be handled as potentially hazardous with unknown long-term effects. |
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound is a regulated process that necessitates a structured approach to ensure safety and compliance.
Step 1: Waste Identification and Classification
The first critical step is to determine if the this compound waste is classified as hazardous. As a potent, biologically active small molecule, it should be treated as hazardous waste. This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., pipette tips, gloves, weigh boats, and empty containers).
Step 2: Segregation and Storage
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical form of the waste (solid or liquid).
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation and the name of the principal investigator or laboratory should also be included.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory, away from incompatible materials.
Step 3: Arrange for Licensed Disposal
Hazardous chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Provide Information: Be prepared to provide the EHS department with all necessary information about the waste stream, including the chemical name, quantity, and a copy of the Safety Data Sheet (SDS) if available.
Step 4: Record Keeping
Maintain meticulous records of the generation and disposal of this compound waste. This documentation is essential for regulatory compliance and for tracking chemical inventory and waste streams within the laboratory.
Experimental Protocol: Decontamination of Labware
Any laboratory equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal as non-hazardous waste.
-
Initial Rinse: Rinse the contaminated labware with a suitable solvent (e.g., ethanol (B145695) or acetone, depending on solubility and compatibility with the labware material) to remove the bulk of the this compound. Collect this rinse as hazardous waste.
-
Washing: Wash the labware with a laboratory-grade detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the labware to air dry completely or dry in an oven as appropriate.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental responsibility. Always prioritize safety and consult with your institution's EHS department for any specific questions or guidance.
Personal protective equipment for handling Tripolin A
FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic use.
This guide provides essential safety and logistical information for handling Tripolin A (CAS 1148118-92-6), a specific non-ATP competitive Aurora A kinase inhibitor.[1][2][3] This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A thorough risk assessment is crucial before handling this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE based on general laboratory safety protocols for handling research chemicals.
| PPE Category | Item | Specifications & Use |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves are recommended for incidental contact. For prolonged handling or direct contact, consider double-gloving or using thicker, more resistant gloves. Always inspect gloves for tears or degradation before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Safety glasses provide minimum protection from flying particles. Chemical splash goggles are required when there is a risk of splashing. A face shield may be worn in addition to goggles for enhanced protection. |
| Body Protection | Laboratory coat | A standard lab coat is essential to protect clothing and skin from potential contamination. |
| Respiratory Protection | Not typically required under normal conditions | Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. |
Operational Plan
A systematic approach to handling this compound will minimize exposure and associated risks.
1. Preparation:
-
Ensure a clean and organized workspace.
-
Verify that a chemical fume hood is available and functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Gather all necessary handling equipment (e.g., spatulas, weighing paper, non-sparking tools, and calibrated scales).
-
Put on all required personal protective equipment as detailed in the table above.
2. Handling:
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any dust or aerosols.
-
Avoid direct contact with skin, eyes, and clothing.
-
When transferring the solid substance, use appropriate tools to minimize the creation of dust.
-
For preparing solutions, dissolve the solid in a suitable solvent (e.g., DMSO) within the fume hood.[2]
-
This compound is a yellow solid; protect it from light.[2]
3. Storage:
-
Store this compound in a tightly sealed container.
-
For long-term storage, keep at -20°C.[2]
-
For short-term storage, +4°C is suitable.[2]
-
Solutions should be stored at -20°C in the dark.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect waste this compound and any contaminated disposables (e.g., gloves, weighing paper, pipette tips) in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless compatible.
-
Disposal Method: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of research chemicals. As a general practice for antineoplastic and other hazardous drugs, incineration in a licensed facility is often the recommended method of disposal.[4][5]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
